Product packaging for Z-Tyr(tbu)-OH(Cat. No.:CAS No. 5545-54-0)

Z-Tyr(tbu)-OH

Cat. No.: B153727
CAS No.: 5545-54-0
M. Wt: 371.4 g/mol
InChI Key: YKVBQSGNGCKQSV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Tyr(tbu)-OH is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B153727 Z-Tyr(tbu)-OH CAS No. 5545-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVBQSGNGCKQSV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359663
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-54-0
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on Z-Tyr(tbu)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical protected amino acid derivative utilized in peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, and a detailed examination of its synthetic routes, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tbu) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

The detailed chemical information for this compound is summarized in the table below.

PropertyValue
IUPAC Name (2S)-2-(benzyloxycarbonylamino)-3-[4-(tert-butoxy)phenyl]propanoic acid[1]
Synonyms N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, Cbthis compound
CAS Number 5545-54-0[2]
Molecular Formula C21H25NO5[2]
Molecular Weight 371.43 g/mol [2]
Appearance White to off-white solid
Melting Point 73-79 °C
SMILES String CC(C)(C)OC1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]
Storage 2-8°C, sealed in a dry environment

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from the commercially available amino acid L-tyrosine. The general synthetic strategy involves the sequential protection of the carboxylic acid, the amino group, and finally the phenolic hydroxyl group, followed by the deprotection of the carboxylic acid.

A logical and commonly employed synthetic pathway is outlined below.

synthesis_workflow start L-Tyrosine step1 Esterification (Tyr-OMe) start->step1 SOCl₂, Methanol step2 Amino Protection (Z-Tyr-OMe) step1->step2 Z-Cl, Na₂CO₃ step3 Hydroxyl Protection (Z-Tyr(tbu)-OMe) step2->step3 Isobutylene, H₂SO₄ step4 Saponification step3->step4 NaOH end This compound step4->end

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of protected amino acids and have been adapted for the specific synthesis of this compound.

Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride (Tyr-OMe·HCl)

  • Materials: L-Tyrosine, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-Tyrosine in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Tyr-OMe·HCl as a solid.

Step 2: N-terminal Protection to yield Z-Tyr-OMe

  • Materials: Tyr-OMe·HCl, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Z-Cl), Ethyl acetate, Water.

  • Procedure:

    • Dissolve Tyr-OMe·HCl in water and add ethyl acetate.

    • Cool the mixture in an ice bath and add sodium carbonate portion-wise to adjust the pH to 8-9.

    • Slowly add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH between 8 and 9 by the addition of sodium carbonate as needed.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Tyr-OMe.

Step 3: O-tert-butylation to yield Z-Tyr(tbu)-OMe

  • Materials: Z-Tyr-OMe, Dichloromethane (CH₂Cl₂), Isobutylene, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve Z-Tyr-OMe in dichloromethane.

    • Cool the solution in a pressure vessel to -10°C.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Carefully add liquefied isobutylene to the reaction mixture.

    • Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.

    • Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to give crude Z-Tyr(tbu)-OMe.

Step 4: Saponification to yield this compound

  • Materials: Z-Tyr(tbu)-OMe, Sodium hydroxide (NaOH), Methanol, Water.

  • Procedure:

    • Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with cold 1N HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Purification

The final product, this compound, is often obtained as an oil or a semi-solid. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data

The overall yield for the multi-step synthesis of this compound can vary depending on the efficiency of each step and the purification methods employed. The following table provides expected yields for each transformation based on similar syntheses reported in the literature.

StepTransformationTypical Yield (%)
1L-Tyrosine → Tyr-OMe·HCl90-95
2Tyr-OMe·HCl → Z-Tyr-OMe85-90
3Z-Tyr-OMe → Z-Tyr(tbu)-OMe70-80
4Z-Tyr(tbu)-OMe → this compound80-90
Overall L-Tyrosine → this compound 48-61

Applications in Research and Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The Z-group is stable to the acidic conditions used to remove Boc protecting groups and can be removed by catalytic hydrogenation. The tert-butyl ether is stable to a wide range of reaction conditions but can be cleaved with strong acids such as trifluoroacetic acid. This orthogonal protecting group strategy allows for the selective deprotection of the N-terminus and the side chain, which is essential for the synthesis of complex peptides and for the introduction of modifications at specific sites.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented multi-step synthetic pathway, along with the experimental protocols, offers a comprehensive resource for researchers and professionals in the fields of peptide chemistry and drug development. The strategic use of protecting groups in this compound makes it an indispensable tool for the construction of complex peptide-based molecules.

References

A Comprehensive Technical Guide to Z-Tyr(tbu)-OH (CAS: 5545-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as Z-Tyr(tbu)-OH, is a pivotal protected amino acid derivative utilized extensively in synthetic peptide chemistry. Its unique structural features, namely the Z (benzyloxycarbonyl) group protecting the α-amino functionality and the tert-butyl (tBu) group shielding the phenolic hydroxyl side chain of tyrosine, make it an invaluable building block in the assembly of complex peptides. This strategic protection scheme offers orthogonality, allowing for selective deprotection and chain elongation, which is fundamental to modern peptide synthesis, particularly in solution-phase methodologies. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The accurate characterization of this compound is crucial for its effective application in synthetic protocols. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

PropertyValueReferences
CAS Number 5545-54-0[1][2][3]
Molecular Formula C₂₁H₂₅NO₅[1][2]
Molecular Weight 371.43 g/mol [1][2]
Appearance White to off-white powder[4]
Melting Point 73-79 °C[3]
Optical Rotation [α]²⁰D = +9.5 to +10.5° (c=2 in Acetic Acid)
Storage Store at room temperature, sealed in a dry environment (2-8°C recommended for long-term storage).[1]

Table 2: Chemical and Computational Data

PropertyValueReferences
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid[5]
Synonyms Z-L-Tyr(tBu)-OH, Cbthis compound, N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine[3]
SMILES CC(C)(C)OC1=CC=C(C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2)C=C1[1]
Topological Polar Surface Area (TPSA) 84.86 Ų[1]
LogP 3.786[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 7[1]

Synthesis of this compound

Synthesis_of_Z_Tyr_tbu_OH L_Tyr L-Tyrosine Z_Tyr_OH Z-Tyr-OH L_Tyr->Z_Tyr_OH Benzyl Chloroformate (Z-Cl), Base Z_Tyr_OMe Z-Tyr-OMe Z_Tyr_OH->Z_Tyr_OMe Methanol (MeOH) Acid catalyst Z_Tyr_tbu_OMe Z-Tyr(tbu)-OMe Z_Tyr_OMe->Z_Tyr_tbu_OMe Isobutylene, H₂SO₄ in CH₂Cl₂ Z_Tyr_tbu_OH This compound Z_Tyr_tbu_OMe->Z_Tyr_tbu_OH Saponification (e.g., NaOH)

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for amino acid protection.[6]

  • N-terminal Protection (Z-group introduction):

    • Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9-10.

    • Stir the reaction mixture for several hours at room temperature.

    • Acidify the solution with dilute HCl to precipitate Z-Tyr-OH.

    • Filter, wash with cold water, and dry the product.

  • Carboxyl Group Esterification (Optional Intermediate Step):

    • Suspend Z-Tyr-OH in methanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use thionyl chloride.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain Z-Tyr-OMe.

  • Side-Chain Protection (t-butylation):

    • Dissolve Z-Tyr-OMe in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Introduce isobutylene gas or liquid isobutylene under pressure.

    • Stir the reaction at room temperature for several days until completion.

    • Neutralize the reaction mixture and extract the product, Z-Tyr(tbu)-OMe.

  • Saponification of the Methyl Ester:

    • Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide.

    • Stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the final product, this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Peptide Synthesis

This compound is primarily used in solution-phase peptide synthesis, although it can be adapted for solid-phase techniques. The Z-group is stable to the mildly acidic and basic conditions often employed in peptide synthesis but can be removed by catalytic hydrogenation. The t-butyl group is stable to hydrogenation but is readily cleaved by strong acids. This orthogonality is key to its utility.

Peptide_Synthesis_Workflow start Start with C-terminal protected amino acid coupling Couple with this compound (e.g., using DCC/HOBt) start->coupling deprotection Selective Z-group deprotection (Catalytic Hydrogenation, e.g., H₂/Pd-C) coupling->deprotection next_coupling Couple next Z-protected amino acid deprotection->next_coupling repeat Repeat coupling and deprotection cycles next_coupling->repeat final_cleavage Final deprotection of side chains (Strong acid, e.g., TFA) repeat->final_cleavage purification Purification of the peptide (e.g., HPLC) final_cleavage->purification

Workflow for using this compound in peptide synthesis.
Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines the synthesis of a model dipeptide, Z-Tyr(tbu)-Ala-OMe.

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent).

    • Add the neutralized alanine solution to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by column chromatography on silica gel.

Role in Drug Development and Biological Systems

Tyrosine residues in peptides are of significant biological importance. The phenolic hydroxyl group can be a site for post-translational modifications like phosphorylation, which is a key mechanism in cellular signaling. Furthermore, the aromatic side chain of tyrosine often plays a crucial role in molecular recognition and binding of peptides to their biological targets.[7]

The use of protected tyrosine derivatives like this compound is essential for the synthesis of biologically active peptides for therapeutic and research purposes. By preventing unwanted side reactions, these building blocks ensure the synthesis of high-purity peptides with the correct sequence and structure, which is a prerequisite for their biological function.[8] Peptides synthesized using such derivatives can have a wide range of applications, including as antimicrobial agents, hormone analogs, and enzyme inhibitors.[9][10]

Biological_Significance Z_Tyr This compound Peptide_Synth Peptide Synthesis Z_Tyr->Peptide_Synth Bio_Peptide Biologically Active Peptide Peptide_Synth->Bio_Peptide Drug_Dev Drug Development Bio_Peptide->Drug_Dev Research Biological Research Bio_Peptide->Research Signaling Modulation of Signaling Pathways (e.g., kinase activity) Drug_Dev->Signaling Antimicrobial Antimicrobial Agents Drug_Dev->Antimicrobial

References

An In-depth Technical Guide to Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties, synthesis, and application of Z-Tyr(tbu)-OH, a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Properties of this compound

This compound, chemically known as (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid, is a protected amino acid derivative of L-tyrosine.[1][2] The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide synthesis.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₁H₂₅NO₅[1][3]
Molecular Weight 371.43 g/mol [1][3]
CAS Number 5545-54-0[1][3]
Appearance White to off-white powder
Purity ≥98%
Solubility Soluble in common organic solvents like DMF and DCM

Role in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to ensure the specific and controlled formation of peptide bonds. The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps, leading to impurities and reduced yield. The tert-butyl (tBu) group in this compound serves as a robust shield for this reactive side chain.[4]

The Z-group on the N-terminus provides protection that can be removed under specific conditions, typically through catalytic hydrogenation. The tBu group, on the other hand, is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support.[5] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain on a solid support. This process involves iterative cycles of deprotection and coupling.

Materials and Reagents:

  • This compound

  • SPPS resin (e.g., Wang resin, Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Base for neutralization (e.g., DIEA)

  • Solvents (DMF, DCM)

  • Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., piperidine for Fmoc, TFA for Boc)

  • Cleavage cocktail (e.g., TFA with scavengers)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes in a reaction vessel.[5]

  • N-terminal Deprotection: The N-terminal protecting group of the amino acid attached to the resin is removed. For an Fmoc-based strategy, this involves treatment with a solution of piperidine in DMF.[5] The resin is then washed thoroughly with DMF and DCM.

  • Coupling of this compound:

    • This compound (2-4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents).[6]

    • This activated amino acid solution is added to the deprotected peptide-resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[6] Reaction completion can be monitored using a qualitative test like the Kaiser test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[6]

  • Chain Elongation: The cycle of deprotection and coupling is repeated for subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from tyrosine) are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like TFA and scavengers to prevent side reactions.[5]

  • Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried under vacuum.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling Resin->Swelling Deprotection N-terminal Deprotection Swelling->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next Amino Acid? Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection Repeat->Cleavage No Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Navigating the Solubility Landscape of Z-Tyr(tbu)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of peptide synthesis and drug development, the solubility of protected amino acids is a critical parameter dictating their utility and application. This technical guide provides an in-depth exploration of the solubility of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a key building block in these fields. Addressed to researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and illustrates relevant workflows to facilitate its effective use in the laboratory.

This compound, with its dual protecting groups, offers strategic advantages in synthetic chemistry. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (tbu) group shields the hydroxyl function of the tyrosine side chain. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of synthetic peptides and other pharmaceutical intermediates.

Quantitative and Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining data from structurally similar protected amino acids, a reliable solubility profile can be inferred. The following table summarizes known qualitative and quantitative solubility information for this compound and related compounds in common organic solvents.

SolventChemical ClassThis compound Solubility (Qualitative)Related Compound DataMolar Concentration (Approx.)
Dimethylformamide (DMF)AmideSoluble"Clearly soluble" at 1 mmole in 2 ml (Boc-Tyr(tBu)-OH)[1]~ 0.5 M[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble100 mg/mL (Boc-Tyr(tBu)-OH)[1]~ 0.296 M[1]
Dichloromethane (DCM)Halogenated HydrocarbonSolubleSoluble (Boc-Tyr(tBu)-OH)-
ChloroformHalogenated HydrocarbonSolubleSoluble (Boc-Tyr(tBu)-OH)-
Ethyl AcetateEsterSolubleSoluble (Boc-Tyr(tBu)-OH)-
MethanolAlcoholSparingly SolubleLower than in DMSO (L-Tyrosine)[2]-
EthanolAlcoholSparingly SolubleLower than in Methanol (L-Tyrosine)[2]-
WaterAqueousInsolubleInsoluble (Boc-Tyr(tBu)-OH)[1]-

Note: The qualitative solubility of this compound is generally expected to align with that of Boc-Tyr(tBu)-OH due to their structural similarities.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the isothermal shake-flask method is a robust and widely accepted technique. This method involves creating a saturated solution of the compound at a constant temperature and subsequently determining the concentration of the dissolved solute.

Materials:

  • This compound

  • High-purity organic solvents of interest

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (in which this compound is freely soluble, such as DMF) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a calibrated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength for this compound (e.g., around 275 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of standard solutions of known concentration against their respective concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

Visualization of Relevant Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows involving this compound.

G Experimental Workflow for Solubility Determination A 1. Add excess this compound to solvent B 2. Equilibrate in shaker bath (24-48h) A->B C 3. Withdraw and filter supernatant B->C D 4. Dilute saturated solution C->D E 5. Analyze by HPLC D->E F 6. Calculate solubility from calibration curve E->F

Workflow for determining solubility.

G General Workflow for Z-Protected Amino Acid in SPPS cluster_0 Iterative Cycle Deprotection N-α-Z Deprotection (e.g., H₂/Pd-C) Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Z-amino acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Cleavage Final Cleavage & Side-Chain Deprotection Washing2->Cleavage Resin Resin Support FirstAA First Amino Acid Loading Resin->FirstAA FirstAA->Deprotection Purification Purification & Analysis Cleavage->Purification

Z-Protected Amino Acid in SPPS.

This technical guide serves as a foundational resource for professionals engaged in peptide synthesis and drug development. A thorough understanding of the solubility of this compound is a cornerstone for the successful and efficient execution of synthetic protocols, ultimately contributing to the advancement of pharmaceutical research.

References

Spectroscopic and Structural Elucidation of Z-Tyr(tbu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical building block in peptide synthesis and drug development. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Detailed experimental protocols for the acquisition of such data are also provided, alongside a structural diagram for clear visualization.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the known NMR data of similar protected tyrosine derivatives and general principles of NMR spectroscopy. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency used.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (Z-group, 5H)7.30 - 7.40Multiplet-
Aromatic (Tyr ring, 4H)6.80 - 7.15Multiplet (two doublets)~8.5
NH (Amide)~5.1 - 5.3Doublet~8.0
CH₂ (Z-group)~5.10Singlet-
α-CH~4.5 - 4.7Multiplet-
β-CH₂~2.9 - 3.2Multiplet-
t-Butyl (9H)~1.30Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic acid)173 - 176
C=O (Z-group)155 - 157
Aromatic (C-O of Tyr)154 - 156
Aromatic (Z-group, quat.)136 - 138
Aromatic (Tyr, quat.)130 - 132
Aromatic (Z-group, CH)127 - 129
Aromatic (Tyr, CH)129 - 131
Aromatic (Tyr, CH)123 - 125
C (t-Butyl, quat.)78 - 80
CH₂ (Z-group)66 - 68
α-CH55 - 58
β-CH₂37 - 40
CH₃ (t-Butyl)28 - 30

Experimental Protocols for NMR Spectroscopy

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for protected amino acids. The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition
  • Spectrometer: A spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

  • Processing: Apply Fourier transformation with an appropriate line broadening factor, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Representation

To provide a clear visual reference for the NMR data, the chemical structure of this compound is presented below.

Z_Tyr_tbu_OH This compound Structure cluster_aromatic1 cluster_aromatic2 C1 C C2 C C1->C2 C7 CH₂ C1->C7 dummy1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 C8 C O1->C8 O2 O C8->O2 N1 N C8->N1 H1 H N1->H1 C9 N1->C9 H2 H C9->H2 C10 C9->C10 C21 C C9->C21 H3 H₂ C10->H3 C11 C C10->C11 C12 C C11->C12 dummy2 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 O3 O C14->O3 C16 C C15->C16 C16->C11 C17 C O3->C17 C18 CH₃ C17->C18 C19 CH₃ C17->C19 C20 CH₃ C17->C20 O4 O C21->O4 O5 OH C21->O5

Chemical structure of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound for researchers in the field of peptide chemistry and drug discovery. For definitive structural confirmation, it is always recommended to acquire experimental NMR data on a purified sample.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of Z-Tyr(tbu)-OH ((S)-2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid). IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for identity confirmation, purity assessment, and structural elucidation in the synthesis and development of peptide-based therapeutics and other fine chemicals.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a plot of absorbance or transmittance as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹), which serves as a unique molecular "fingerprint."

Predicted Infrared Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylic AcidO-H stretch3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding.
Carbamate (Z-group)N-H stretch3400 - 3200Medium
Aromatic RingC-H stretch3100 - 3000Medium to Weak
Alkyl (t-butyl)C-H stretch2980 - 2950Medium to Strong
Carboxylic AcidC=O stretch1725 - 1700Strong
Carbamate (Z-group)C=O stretch1700 - 1670StrongThe position can be influenced by hydrogen bonding.
Aromatic RingC=C stretch1600 - 1450Medium to WeakMultiple bands are often observed.
Carbamate (Z-group)N-H bend1550 - 1500Medium
Ether (t-butyl ether)C-O stretch1250 - 1200StrongAsymmetric stretch.

Experimental Protocols for IR Spectroscopy of this compound

The solid-state nature of this compound allows for several sample preparation techniques for IR analysis. The two most common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular method due to its simplicity and minimal sample preparation.[1][2][3]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[3]

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.[2][4][5]

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade Potassium Bromide (KBr), dried in an oven at ~110°C to remove moisture.[5]

Procedure:

  • Sample Grinding: In an agate mortar, grind approximately 1-2 mg of this compound to a very fine powder.

  • Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The goal is a homogeneous mixture.[2]

  • Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of a solid sample like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Obtain this compound Sample prep_choice Choose Method start->prep_choice atr_prep ATR: Place powder on crystal prep_choice->atr_prep ATR kbr_prep KBr: Grind and press pellet prep_choice->kbr_prep KBr background Record Background Spectrum atr_prep->background kbr_prep->background sample_scan Record Sample Spectrum background->sample_scan processing Process Spectrum (e.g., baseline correction) sample_scan->processing peak_picking Identify Peak Positions (cm⁻¹) processing->peak_picking interpretation Assign Peaks to Functional Groups peak_picking->interpretation comparison Compare with Reference/Expected Data interpretation->comparison report Generate Report comparison->report

Caption: Workflow for the IR analysis of this compound.

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of this compound. By understanding the expected absorption frequencies of its functional groups and employing standardized experimental protocols, researchers can effectively confirm the identity and assess the quality of this important amino acid derivative. The methodologies and data presented in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

The Enduring Legacy of Z: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has remained an indispensable tool for chemists for nearly a century. Introduced by Max Bergmann and Leonidas Zervas in 1932, its strategic application revolutionized the field, enabling the controlled, stepwise assembly of amino acids into complex peptides.[1][2] This technical guide provides a comprehensive overview of the Z-protecting group, from its fundamental chemistry and applications to detailed experimental protocols and a comparative analysis of its cleavage methodologies.

Core Concepts: The Chemistry and Utility of the Z-Group

The primary role of the Z-group is the temporary protection of the α-amino group of an amino acid.[3] This masking prevents the nucleophilic amine from engaging in undesirable side reactions during peptide bond formation, thereby ensuring the integrity of the peptide chain elongation.[3] The Z-group is a urethane-type protecting group, which confers resistance to racemization at the α-carbon during coupling reactions.[3][4]

Key advantages of the Z-protecting group include its ease of introduction, the crystallinity of its derivatives which aids in purification, and its stability under a range of conditions.[3] Z-protected amines are generally stable in basic and mildly acidic media, a characteristic that allows for flexibility in synthetic strategies.[5]

Introduction of the Z-Protecting Group

The most prevalent method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, commonly known as the Schotten-Baumann reaction.[1][6] The base, typically sodium carbonate or sodium bicarbonate, neutralizes the hydrochloric acid generated during the reaction.[6] An alternative, safer reagent for Z-protection is benzyl N-succinimidyl carbonate (Cbz-OSu), which avoids the use of the more hazardous benzyl chloroformate.[6]

Experimental Protocol: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a widely used method for the N-Cbz protection of amino acids.[5][6]

Materials:

  • Amino Acid (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

  • Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • 1 M Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[6]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.[6]

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate to the vigorously stirred solution, ensuring the temperature remains below 10 °C.[6]

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with dilute hydrochloric acid.[5][6] The N-Cbz protected amino acid will precipitate.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.[6]

Cleavage of the Z-Protecting Group: A Comparative Analysis

The removal of the Z-group, or deprotection, is a critical step that must be accomplished without compromising the integrity of the peptide. The choice of deprotection method is dictated by the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenation

This is the most common and mildest method for Z-group deprotection.[7] The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond, catalyzed by palladium on carbon (Pd/C), to yield toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[8]

Advantages:

  • Mild reaction conditions (room temperature, atmospheric pressure).[7]

  • Clean byproducts (toluene and CO₂).[7]

  • High yields.[7]

Disadvantages:

  • Incompatible with substrates containing sulfur or other groups that can poison the palladium catalyst.[9][10]

  • Safety concerns associated with handling hydrogen gas.[11]

Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[12] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[12][13][14]

Advantages:

  • Avoids the need for handling flammable hydrogen gas.[9]

  • Can be very rapid, especially with microwave assistance.[9]

Disadvantages:

  • May require elevated temperatures.[15]

  • The catalyst can still be poisoned by certain functional groups.

Acidic Cleavage

Strong acids can cleave the Z-group, providing a non-reductive deprotection pathway.[11] A common reagent for this purpose is a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[4][7] This method is particularly useful when catalytic hydrogenation is not feasible.

Advantages:

  • Metal-free, avoiding potential contamination of the product with heavy metals.[11]

  • Scalable and operationally simple.[11]

Disadvantages:

  • Harsh conditions can lead to side reactions with sensitive amino acid residues.

  • The Z-group is generally stable to the trifluoroacetic acid (TFA) used for Boc group removal, but can be cleaved by stronger acids.[4][13]

Quantitative Data on Z-Group Deprotection

The following table summarizes the performance of common deprotection methods with respect to reagents, typical reaction conditions, and reported yields for various substrates.

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Reference(s)
Catalytic Hydrogenation H₂, 5-10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[7]
H₂, 10% Pd/CH₂O (with TPGS-750-M), 1 atm, < 2 h, RTCbz-L-Phe-L-Leu-OEt>95[8]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[7]
Formic acid, 10% Pd/CMethanol, rtZ-Gly95[14]
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98[7]
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hN-Cbz protected amino acids>90[7]
AlCl₃ in HFIPrtN-Cbz protected aminesHigh[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CSubstrates with sensitive functionalitiesHigh[9][15]

Orthogonality in Peptide Synthesis

A key concept in complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[16][17] The Z-group is a vital component of such strategies.

  • Z vs. Boc (tert-Butoxycarbonyl): The Z-group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[3][18] This orthogonality is fundamental to the Boc-based strategy in solid-phase peptide synthesis (SPPS).

  • Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl): The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[13][19] This allows for the use of Z-protected amino acids for specific modifications or as N-terminal capping agents in Fmoc-based SPPS.[13][20]

Z-Group in Solid-Phase Peptide Synthesis (SPPS)

While traditionally favored in solution-phase synthesis, the Z-group also finds applications in SPPS.[13][18] Its stability to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively, makes it a valuable tool for:[13]

  • N-terminal Capping: After the completion of a peptide sequence, the N-terminus can be capped with a Z-group to introduce a stable modification.[13]

  • Side-Chain Protection: The Z-group can be used for the side-chain protection of certain amino acids, such as lysine.[18]

  • Orthogonal Deprotection Schemes: The ability to selectively remove the Z-group on-resin via catalytic transfer hydrogenation allows for specific modifications at a designated position within the peptide chain.[13]

Visualizing the Chemistry of the Z-Group

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving the Z-protecting group.

Z_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO3) Base->AminoAcid Deprotonation ProtectedAA Z-Protected Amino Acid Intermediate->ProtectedAA Chloride Elimination Byproducts HCl + Base-H+ + Cl- Intermediate->Byproducts

Mechanism of Z-group protection.

Z_Deprotection_Pathways cluster_hydrogenolysis Catalytic Hydrogenation cluster_acidolysis Acidic Cleavage Z_Protected_Amine Z-Protected Amine (R-NH-Cbz) Hydrogenolysis H2, Pd/C Z_Protected_Amine->Hydrogenolysis Acidolysis HBr / AcOH Z_Protected_Amine->Acidolysis Carbamic_Acid Carbamic Acid Intermediate Hydrogenolysis->Carbamic_Acid Toluene Toluene Hydrogenolysis->Toluene Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Protonated_Z Protonated Intermediate Acidolysis->Protonated_Z Benzyl_Bromide Benzyl Bromide Protonated_Z->Benzyl_Bromide Protonated_Z->Free_Amine Protonated_Z->CO2

Primary deprotection pathways for the Z-group.

Peptide_Synthesis_Workflow Start Start: Amino Acid Z_Protection Z-Protection of Amino Group Start->Z_Protection Carboxyl_Activation Carboxyl Group Activation Z_Protection->Carboxyl_Activation Coupling Peptide Bond Formation with another Amino Acid Carboxyl_Activation->Coupling Deprotection Z-Group Deprotection Coupling->Deprotection Elongated_Peptide Elongated Peptide Deprotection->Elongated_Peptide Repeat Repeat Cycle Elongated_Peptide->Repeat Repeat->Carboxyl_Activation Continue Elongation Final_Deprotection Final Deprotection of all Protecting Groups Repeat->Final_Deprotection Synthesis Complete Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

Workflow for Z-group use in peptide synthesis.

Conclusion

The benzyloxycarbonyl protecting group, despite its long history, continues to be a highly relevant and valuable tool in the synthesis of peptides and other complex organic molecules. Its robust nature, coupled with the versatility of its cleavage methods, ensures its place in the modern chemist's toolkit. A thorough understanding of its chemistry, applications, and the nuances of its manipulation is essential for researchers and professionals engaged in the fields of peptide chemistry and drug development.

References

The Indispensable Role of T-Butyl Protection for Tyrosine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly in the context of drug discovery and development, the chemical fidelity of the process is paramount. The synthesis of peptides, amino acid by amino acid, requires a strategic masking and unmasking of reactive functional groups to prevent unwanted side reactions and ensure the creation of the target molecule with high purity and yield. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group on its side-chain, such protection is not merely beneficial but essential. This technical guide delves into the critical function of the tert-butyl (tBu) protecting group for the tyrosine side-chain, outlining its mechanism of action, providing quantitative comparisons, and detailing experimental protocols for its application and removal.

The Core Function: Preventing Unwanted Side-Chain Reactions

The primary role of the t-butyl group, when used to protect the hydroxyl moiety of tyrosine, is to render it chemically inert during the iterative process of peptide chain elongation. This is crucial for preventing two major types of side reactions: O-acylation and alkylation.

O-Acylation: During the coupling step of the next amino acid in the sequence, the activated carboxyl group is intended to react with the free N-terminal amine of the growing peptide chain. However, the unprotected hydroxyl group of tyrosine is also a potent nucleophile and can compete for the activated carboxyl group. This leads to the formation of a branched peptide, a significant impurity that is often difficult to separate from the desired linear peptide, thereby reducing the overall yield and complicating purification.

Alkylation: In the course of solid-phase peptide synthesis (SPPS), particularly when using acid-labile protecting groups for the N-terminus (like Boc) or other side-chains, carbocations are generated during the deprotection steps. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation of the ring. The t-butyl ether protection of the hydroxyl group deactivates the ring towards such electrophilic substitution.

Orthogonality in Modern Peptide Synthesis: The Fmoc/tBu Strategy

The t-butyl group is a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS. This strategy relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting each other.

  • Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine of the amino acid. It is base-labile and is typically removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Side-Chain tBu Protection: The t-butyl group, protecting the tyrosine hydroxyl group (and other reactive side-chains like those of aspartic acid, glutamic acid, serine, and threonine), is stable to the basic conditions used for Fmoc removal. It is, however, labile to strong acids.

This orthogonality ensures that the side-chain protection remains intact throughout the entire chain assembly process and is only removed during the final cleavage of the peptide from the solid support, which is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

Quantitative Data on the Impact of Tyrosine Protection

While the synthesis of peptides containing unprotected tyrosine is sometimes attempted for very short sequences, it is generally avoided due to the significant risk of side reactions. The following tables summarize the impact of tyrosine side-chain protection on the purity and yield of a model peptide. Although direct quantitative comparisons with unprotected tyrosine are scarce in the literature due to the well-established necessity of protection, the data presented compares the standard t-butyl protection with an alternative, the trityl (Trt) group, and provides representative yields for Fmoc-based synthesis, which inherently relies on side-chain protection for optimal outcomes.

Table 1: Comparison of Crude Peptide Purity with Different Tyrosine Side-Chain Protecting Groups

Protecting GroupStructureCleavage ConditionsCrude Peptide Purity (%)Reference(s)
tert-Butyl (tBu)Fmoc-Tyr(tBu)-OHStrong acid (e.g., 95% TFA)~70-85%[1][2]
Trityl (Trt)Fmoc-Tyr(Trt)-OHMild acid (e.g., 1-5% TFA in DCM)~85-95%[3][2]

Note: Purity is dependent on the peptide sequence and synthesis conditions. The higher purity with the Trt group is often attributed to the milder cleavage conditions, which can reduce side reactions.

Table 2: Representative Yields for a Model Pentapeptide (Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) Synthesis

Synthesis StrategyNα-ProtectionTyr Side-Chain ProtectionCrude Peptide Yield (%)Reference(s)
Boc/BzlBocBzl~60-70%[1]
Fmoc/tBuFmoctBu~75-85%[1]

Note: The higher yield in the Fmoc/tBu strategy is often attributed to the milder deprotection steps during the synthesis cycles, leading to less peptide chain loss.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of t-butyl protected tyrosine in SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH (0.1 mmol scale)

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and wash with DMF. Add enough DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[4]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a stirred beaker of cold diethyl ether.

    • Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet 2-3 times with cold diethyl ether.

    • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HPLC Analysis of Crude Peptide

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the crude peptide. The identity of the main peak should be confirmed by mass spectrometry.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-Tyr(tBu)-OH, DIC, Oxyma) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Side-Chain Deprotection (95% TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Tyr(tBu)-OH.

Orthogonal_Protection Peptide Growing Peptide Chain (on solid support) Fmoc Nα-Fmoc Group Peptide->Fmoc protects N-terminus tBu Tyr Side-Chain tBu Group Peptide->tBu protects Tyr side-chain Base Base Treatment (e.g., Piperidine) Fmoc->Base removed by Acid Strong Acid Treatment (e.g., TFA) tBu->Acid removed by Base->tBu stable to Acid->Fmoc removes

Caption: Orthogonality of Fmoc and t-butyl protecting groups in SPPS.

Side_Reactions Unprotected_Tyr Unprotected Tyrosine Side-Chain (-OH) O_Acylation O-Acylation (Branched Peptide Impurity) Unprotected_Tyr->O_Acylation Alkylation Ring Alkylation (Modified Tyrosine Impurity) Unprotected_Tyr->Alkylation Activated_AA Activated Amino Acid (during coupling) Activated_AA->O_Acylation Carbocation Carbocations (from deprotection) Carbocation->Alkylation tBu_Protection t-Butyl Protection tBu_Protection->Unprotected_Tyr prevents reactions of

References

A Beginner's In-depth Guide to Z-Tyr(tbu)-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of peptide chemistry, a thorough understanding of the building blocks—protected amino acids—is paramount. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a key derivative for incorporating tyrosine into peptide chains. We will delve into its properties, synthesis, and application, with a focus on solution-phase peptide synthesis, and draw comparisons with the more common Boc and Fmoc strategies.

Introduction to this compound

This compound is an L-tyrosine derivative where the α-amino group is protected by a Benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tbu) group. This dual-protection scheme is crucial for preventing unwanted side reactions during peptide synthesis. The Z-group is typically stable under moderately acidic and basic conditions but can be removed by hydrogenolysis, while the t-butyl group is labile to strong acids. This protecting group strategy is particularly well-suited for solution-phase peptide synthesis.

Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5545-54-0
Molecular Formula C21H25NO5
Molecular Weight 371.43 g/mol
Appearance White to off-white powder or syrup
Solubility Soluble in common organic solvents like DMF, DCM, and Chloroform

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is essential to ensure the correct sequence and prevent unwanted side reactions. The α-amino group of one amino acid must be protected to prevent self-polymerization, while the reactive side chains of trifunctional amino acids, like tyrosine, must also be shielded.

The choice of protecting group dictates the overall synthetic strategy. The three most common N-α-protecting groups in peptide chemistry are Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupAbbreviationDeprotection ConditionPrimary Application
BenzyloxycarbonylZ or CbzHydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)Solution-Phase Synthesis
tert-ButoxycarbonylBocAcid-labile (e.g., TFA)Solid-Phase & Solution-Phase Synthesis
9-FluorenylmethyloxycarbonylFmocBase-labile (e.g., 20% piperidine in DMF)Solid-Phase Peptide Synthesis (SPPS)

The orthogonality of these protecting groups allows for selective deprotection at different stages of the synthesis. For instance, in this compound, the Z-group can be removed without affecting the t-butyl ether on the side chain, and vice-versa.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from L-tyrosine. A general synthetic workflow is outlined below.

G Tyrosine L-Tyrosine Z_Tyr_OH Z-Tyr-OH Tyrosine->Z_Tyr_OH Z-Cl, Base Z_Tyr_OMe Z-Tyr-OMe Z_Tyr_OH->Z_Tyr_OMe SOCl₂, MeOH Z_Tyr_tbu_OMe Z-Tyr(tbu)-OMe Z_Tyr_OMe->Z_Tyr_tbu_OMe Isobutylene, H₂SO₄ Z_Tyr_tbu_OH This compound Z_Tyr_tbu_OMe->Z_Tyr_tbu_OH NaOH (Saponification)

Caption: General workflow for the synthesis of this compound.

Application of this compound in Solution-Phase Peptide Synthesis

Due to the conditions required for Z-group removal, this compound is primarily used in classical solution-phase peptide synthesis. This method is often preferred for the synthesis of short peptides or for large-scale production where purification of intermediates is feasible.

General Workflow for Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in solution.

G start Start Z_Tyr This compound start->Z_Tyr AA2 Amino Acid 2 (e.g., H-Gly-OMe) start->AA2 coupling Coupling Reaction (e.g., DCC/HOBt) Z_Tyr->coupling AA2->coupling dipeptide Protected Dipeptide (Z-Tyr(tbu)-Gly-OMe) coupling->dipeptide workup Aqueous Work-up & Purification dipeptide->workup deprotection Z-group Deprotection (Hydrogenolysis) workup->deprotection final_dipeptide Final Dipeptide (H-Tyr(tbu)-Gly-OMe) deprotection->final_dipeptide end End final_dipeptide->end

Caption: Workflow for a solution-phase dipeptide synthesis.

Experimental Protocol: Synthesis of Z-Tyr(tbu)-Gly-OMe

This protocol details the synthesis of a model dipeptide, Z-Tyr(tbu)-Gly-OMe, using a carbodiimide coupling method.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of Glycine Methyl Ester Free Base:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

    • To this mixture, add the freshly prepared glycine methyl ester solution from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Deprotection of the Z-Group

The Z-group is commonly removed by catalytic hydrogenolysis.

Materials:

  • Z-protected peptide

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Add 10% Palladium on carbon (typically 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Evaporate the filtrate to obtain the deprotected peptide.

Comparison with Boc and Fmoc Strategies in SPPS

While this compound is valuable for solution-phase synthesis, the Boc and Fmoc strategies dominate Solid-Phase Peptide Synthesis (SPPS). The following table provides a comparative overview of these strategies.

FeatureZ-Strategy (Solution Phase)Boc-Strategy (SPPS)Fmoc-Strategy (SPPS)
Nα-Deprotection Hydrogenolysis (H₂/Pd/C)Strong Acid (e.g., 50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Side-Chain Deprotection (tBu) Strong Acid (e.g., TFA)Strong Acid (e.g., HF)Strong Acid (e.g., TFA)
Cleavage from Resin Not ApplicableStrong Acid (e.g., HF)Strong Acid (e.g., TFA)
Crude Purity Generally high after purification of intermediatesCan be lower due to harsh repetitive acid treatmentsGenerally high due to milder conditions
Yield Variable, depends on purification at each step~60-70% for a model pentapeptide[1]~75-85% for a model pentapeptide[1]
Key Advantages Scalable, intermediates can be purifiedRobust, well-established, good for long/hydrophobic sequencesMilder conditions, automation-friendly, orthogonal
Key Disadvantages Labor-intensive, not easily automatedHarsh reagents (HF), specialized equipment neededPotential for base-catalyzed side reactions

Potential Side Reactions

Several side reactions can occur during peptide synthesis. With this compound, key considerations include:

  • Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity, particularly when using carbodiimide reagents. The addition of additives like HOBt helps to suppress this side reaction.

  • Incomplete Deprotection: Catalytic hydrogenolysis can sometimes be inefficient, especially if the catalyst is poisoned by sulfur-containing amino acids in the peptide sequence.

  • Alkylation: During the final deprotection of the t-butyl group with strong acid, the released tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine if appropriate scavengers are not used.

Conclusion

This compound is a valuable tool in the peptide chemist's arsenal, particularly for solution-phase synthesis where its unique deprotection chemistry can be advantageous. While SPPS using Boc and Fmoc strategies has become the dominant method for research-scale peptide synthesis due to its efficiency and amenability to automation, a solid understanding of classical solution-phase techniques and the chemistry of Z-protected amino acids remains crucial for a comprehensive education in peptide science and for specific applications in large-scale synthesis. For beginners, a grasp of the principles of orthogonal protection and the nuances of different synthetic strategies will pave the way for the successful design and execution of complex peptide syntheses.

References

An In-Depth Technical Guide to Z-Tyr(tbu)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-α-Z-L-Tyrosine(tBu) (Z-Tyr(tbu)-OH), a crucial building block in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and application in synthesizing peptides for various research and therapeutic purposes.

Core Compound Specifications

This compound, with the CAS number 5545-54-0, is a derivative of the amino acid L-tyrosine. It features a benzyloxycarbonyl (Z) group protecting the α-amino group and a tert-butyl (tBu) group protecting the phenolic hydroxyl group of the tyrosine side chain. This dual-protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

A summary of key physicochemical properties for this compound is provided below. Data is aggregated from various commercial suppliers and chemical databases.

PropertyValue
CAS Number 5545-54-0
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 73-79 °C
Boiling Point 556.8 ± 50.0 °C (Predicted)
Density 1.185 ± 0.06 g/cm³ (Predicted)
pKa 2.99 ± 0.10 (Predicted)
Solubility Soluble in organic solvents such as DMF, DCM, and DMSO; less soluble in water.[1]
Storage Conditions 2-8°C, sealed in a dry environment.

Commercial Suppliers

This compound is readily available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the offerings from several key suppliers. Please note that purity and other specifications can vary by lot and supplier, and it is recommended to consult the certificate of analysis for specific data.

SupplierPurityNotes
BLDpharm 97%A leading supplier of research chemicals to pharmaceutical companies and research organizations.[2]
Fisher Scientific 98%Distributes this compound from Thermo Scientific Chemicals.[3]
SynZeal -Provides detailed characterization data with their products, suitable for analytical method development and validation.[4][5]
Omizzur -Supplies this compound as a raw material for peptide synthesis and as a pharmaceutical intermediate, providing TSE/BSE certificates and quality analysis reports.[6]
ChemScene ≥98%Offers custom synthesis and commercial production services in addition to supplying the compound.[7]
Aapptec -Specializes in peptides and related reagents, also offering the dicyclohexylamine (DCHA) salt of this compound.[8]

Application in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis, although the principles of its protecting groups are relevant to solid-phase synthesis as well. The Z-group provides robust protection for the N-terminus, while the t-butyl ether safeguards the tyrosine side chain from undesired reactions.

Protecting Group Strategy

The orthogonal protection strategy is central to the use of this compound. The Z-group is typically removed by hydrogenolysis, while the t-butyl group is labile to strong acids like trifluoroacetic acid (TFA). This allows for selective deprotection and chain elongation.

G Z_Tyr_tbu This compound Coupling Peptide Bond Formation (e.g., with DCC/HOBt) Z_Tyr_tbu->Coupling Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupling Z_Deprotection Z-Group Removal (Hydrogenolysis) Coupling->Z_Deprotection Elongation tBu_Deprotection tBu-Group Removal (TFA) Coupling->tBu_Deprotection Final Step Z_Deprotection->Peptide_Chain Next Coupling Cycle Final_Peptide Final Deprotected Peptide tBu_Deprotection->Final_Peptide

Caption: Logical workflow of protecting group strategy in peptide synthesis using this compound.

Experimental Protocol: A General Guideline for Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride in DCM. Add one equivalent of DIPEA and stir at room temperature for 15-30 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DCC or DIC (1.1 equivalents) to the this compound solution. Stir for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Addition to Amino Component: Add the neutralized amino acid ester solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter off the DCU precipitate (if using DCC).

    • Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash chromatography or recrystallization.

G cluster_activation Activation cluster_neutralization Neutralization Z_Tyr Dissolve this compound and HOBt in DCM Cool_0C Cool to 0°C Z_Tyr->Cool_0C Add_DCC Add DCC/DIC Cool_0C->Add_DCC Coupling Combine Activated and Neutralized Components Add_DCC->Coupling AA_Ester Dissolve Amino Acid Ester HCl in DCM Add_DIPEA Add DIPEA AA_Ester->Add_DIPEA Add_DIPEA->Coupling Stir_RT Stir Overnight at Room Temperature Coupling->Stir_RT Workup Reaction Workup (Filter, Wash) Stir_RT->Workup Purification Purify Dipeptide (Chromatography/Recrystallization) Workup->Purification

Caption: Experimental workflow for a typical solution-phase peptide coupling reaction.

Role in Studying Biological Signaling

While this compound is a synthetic tool, its utility is rooted in the central role of tyrosine in biological signaling pathways. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including growth, differentiation, and metabolism. The hydroxyl group of the tyrosine side chain is the site of phosphorylation by tyrosine kinases.

The synthesis of peptides containing tyrosine or its analogs is crucial for:

  • Developing substrates and inhibitors for tyrosine kinases and phosphatases.

  • Creating probes to study protein-protein interactions mediated by phosphotyrosine domains (e.g., SH2 domains).

  • Synthesizing peptide-based drugs that modulate these signaling pathways.

This compound serves as a protected precursor, enabling the precise incorporation of tyrosine into these synthetic peptides, which are then used to investigate these fundamental biological processes.

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Dimerization pTyr Phosphorylated Tyrosine (pY) Phosphorylation->pTyr SH2_Protein SH2 Domain Protein pTyr->SH2_Protein Recruitment Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) SH2_Protein->Downstream

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.

References

Z-Tyr(tbu)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly abbreviated as Z-Tyr(tbu)-OH, is a critical protected amino acid derivative used extensively in peptide synthesis. The strategic application of the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group on the α-amine allows for orthogonal protection schemes essential in the synthesis of complex peptides. Ensuring the stability and purity of this reagent is paramount for the successful and reproducible synthesis of target molecules.

This technical guide provides a comprehensive overview of the chemical stability of this compound, recommended storage and handling conditions, and potential degradation pathways. The information presented is based on the established chemical principles of its constituent protecting groups, providing a framework for maintaining the integrity of this vital synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 5545-54-0[1][2][3]
Molecular Formula C₂₁H₂₅NO₅[1][2][4]
Molecular Weight 371.43 g/mol [1][2][4]
Appearance White to off-white powder/solidGeneral Supplier Data
Melting Point 73-79 °CGeneral Supplier Data
Solubility Soluble in organic solvents like DMF, DCM, and alcohols. Insoluble in water.General Chemical Knowledge

Chemical Stability Profile

While specific, long-term quantitative stability studies for this compound are not extensively published, its stability profile can be reliably inferred from the well-documented behavior of the Z and tBu ether protecting groups under various conditions.

Acid Stability: The primary pathway for degradation under acidic conditions is the cleavage of the O-tert-butyl ether. This group is highly susceptible to acidolysis, which proceeds via the formation of a stable tert-butyl cation.[5][6] Strong acids, such as trifluoroacetic acid (TFA), will readily cleave the tBu group.[7] The Z-group, while more robust, can also be cleaved under stronger acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[8][9] Therefore, under mild acidic conditions, selective deprotection of the tBu group can be expected, while strong acids will likely remove both protecting groups.

Base Stability: this compound is generally stable under basic conditions. Both the benzyloxycarbonyl (Z) group and the tert-butyl ether linkage are resistant to cleavage by bases commonly used in peptide synthesis, such as piperidine or diisopropylethylamine (DIEA).[5][8][10]

Stability to Hydrogenolysis: The Z-group is specifically designed for removal via catalytic hydrogenation (hydrogenolysis).[8][9][11] This process, typically employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a mild and efficient method for deprotection of the α-amine.[11] The tert-butyl ether group is stable under these conditions.

Thermal and Photostability: As with many complex organic molecules, prolonged exposure to high temperatures or UV light should be avoided. Thermal stress can lead to non-specific decomposition. Photostability studies are recommended as part of a comprehensive forced degradation analysis to determine light sensitivity.[12] Hazardous decomposition products upon heating include oxides of carbon and nitrogen.

Oxidative Stability: The tyrosine ring and the benzylic position of the Z-group may be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. A forced degradation study using an oxidizing agent like hydrogen peroxide would be necessary to fully characterize this susceptibility.[13]

Potential Degradation Pathways

The primary, well-defined degradation pathways for this compound involve the selective cleavage of its protecting groups.

G cluster_main Acid-Catalyzed Deprotection Z_Tyr_tBu_OH This compound Z_Tyr_OH Z-Tyr-OH Z_Tyr_tBu_OH->Z_Tyr_OH Strong Acid (e.g., TFA) H_Tyr_OH H-Tyr-OH tBu_cation tert-butyl cation Z_Tyr_OH->H_Tyr_OH Very Strong Acid (e.g., HBr/AcOH) Z_Tyr_OH->tBu_cation G cluster_main Hydrogenolysis Deprotection Z_Tyr_tBu_OH This compound H_Tyr_tBu_OH H-Tyr(tbu)-OH Z_Tyr_tBu_OH->H_Tyr_tBu_OH H₂, Pd/C Byproducts Toluene + CO₂ H_Tyr_tBu_OH->Byproducts G start This compound Stock Solution and Solid Sample acid Acidic Stress (e.g., 0.1M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid) (e.g., 105°C) start->thermal photo Photolytic Stress (Solid) (ICH Q1B conditions) start->photo analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathway Identify Degradants & Elucidate Degradation Pathways analysis->pathway

References

Methodological & Application

Application Notes and Protocols for Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of O-tert-butyl-L-tyrosine (Tyr(tBu)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the strategic considerations for employing Tyr(tBu)-OH within the two major SPPS methodologies: Boc/Bzl and Fmoc/tBu strategies. Detailed experimental protocols and comparative data are provided to assist researchers in optimizing their peptide synthesis workflows.

It is important to clarify the nomenclature regarding the α-amino protecting group. While the user query specified "Z-Tyr(tbu)-OH," the predominant protecting groups used in modern SPPS are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The "Z" designation, for benzyloxycarbonyl, has limited application in solid-phase synthesis. Therefore, this document will focus on the application of Boc-Tyr(tbu)-OH and Fmoc-Tyr(tbu)-OH .

Introduction to Tyr(tBu)-OH in SPPS

Tyrosine's phenolic hydroxyl group is reactive and requires protection during peptide synthesis to prevent side reactions such as O-acylation. The tert-butyl (tBu) ether is a robust protecting group for this side chain, stable to the conditions of both Boc and Fmoc chemistries, and is typically removed during the final cleavage of the peptide from the resin under strong acidic conditions.

The choice between Boc-Tyr(tbu)-OH and Fmoc-Tyr(tbu)-OH dictates the overall synthetic strategy. The Boc strategy employs acidic conditions for the removal of the temporary Nα-Boc group, while the Fmoc strategy utilizes a base.

Data Presentation: Comparative Performance

The selection of the SPPS strategy can significantly impact the synthesis outcome. Below is a summary of quantitative data comparing the performance of Boc- and Fmoc-SPPS for the synthesis of a model peptide containing a Tyr(tBu) residue.

ParameterBoc-SPPS with Boc-Tyr(tBu)-OHFmoc-SPPS with Fmoc-Tyr(tBu)-OHNotes
Crude Peptide Yield ~60-70%~75-85%Milder deprotection in Fmoc-SPPS can reduce peptide chain loss[1].
Crude Peptide Purity 80-90%85-95%The milder conditions of Fmoc-SPPS generally result in higher crude purity[2].
Overall Synthesis Time LongerShorterIn-situ neutralization protocols in Boc-SPPS can be more time-consuming[1].
Nα-Deprotection Reagent 25-50% TFA in DCM20-50% Piperidine in DMFBoc-SPPS uses strong acid, which can be harsh on sensitive sequences[2][3].
Final Cleavage Reagent Anhydrous HF or TFMSA95% TFA with scavengersBoc-SPPS requires highly hazardous reagents and specialized equipment[1][2].

Experimental Protocols

The following are detailed protocols for the incorporation of Tyr(tBu) using both Boc and Fmoc strategies in manual SPPS.

Boc-SPPS Protocol with Boc-Tyr(tBu)-OH

This protocol outlines a single coupling cycle for adding a Boc-Tyr(tBu)-OH residue.

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Perform a short pre-wash for 5 minutes, followed by the main deprotection for 20-25 minutes with gentle agitation.

  • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove TFA.

3. Neutralization:

  • Neutralize the resulting TFA salt to a free amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 10 minutes.

  • Wash the resin with DCM and DMF to remove excess base.

4. Coupling:

  • Dissolve Boc-Tyr(tBu)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method like the Kaiser test.

5. Final Washing:

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

6. Final Cleavage and Deprotection:

  • Dry the fully synthesized peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail of anhydrous HF:anisole (9:1) at 0°C for 1-2 hours in a specialized apparatus.

  • Remove the HF under a stream of nitrogen or by vacuum.

  • Precipitate the peptide in cold diethyl ether, wash, and dry under vacuum.

Fmoc-SPPS Protocol with Fmoc-Tyr(tBu)-OH

This protocol outlines a single coupling cycle for adding an Fmoc-Tyr(tBu)-OH residue.

1. Resin Swelling:

  • Swell the peptide-resin in DMF for 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF.

  • Perform an initial treatment for 3-5 minutes, drain, and then treat with a fresh aliquot of the deprotection solution for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Coupling:

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), a coupling activator (e.g., HOBt or Oxyma, 3 equivalents), and a carbodiimide (e.g., DIC, 3 equivalents) in DMF.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Final Washing:

  • Once the reaction is complete, drain the coupling solution and wash the resin-bound peptide extensively with DMF.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a fresh cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water[4].

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether, centrifuge to pellet the peptide, and wash with ether.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

Signaling Pathway

G Generic Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds Autophosphorylation Autophosphorylation (on Tyrosine residues) Dimerization->Autophosphorylation SH2_Protein SH2 Domain Protein (e.g., Grb2) Autophosphorylation->SH2_Protein Recruits SOS SOS SH2_Protein->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Generic Tyrosine Kinase Signaling Pathway.

Experimental Workflows

G General Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start with Resin Swelling Resin Swelling Start->Swelling Deprotection Nα-Deprotection Swelling->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each a-amino acid in sequence Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Nα-Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis End Final Peptide Analysis->End

Caption: General SPPS Workflow.

G Logical Relationship: Boc vs. Fmoc SPPS Strategy cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy SPPS_Strategy SPPS Strategy for Tyr(tBu) Boc_Deprotection Nα-Deprotection: Strong Acid (TFA) SPPS_Strategy->Boc_Deprotection Fmoc_Deprotection Nα-Deprotection: Mild Base (Piperidine) SPPS_Strategy->Fmoc_Deprotection Boc_Cleavage Final Cleavage: Very Strong Acid (HF) Boc_Advantages Advantages: - Good for aggregating sequences Boc_Disadvantages Disadvantages: - Harsh conditions - Hazardous reagents Fmoc_Cleavage Final Cleavage: Strong Acid (TFA) Fmoc_Advantages Advantages: - Milder conditions - Higher yield/purity Fmoc_Disadvantages Disadvantages: - Potential for aspartimide formation

References

Application Notes and Protocols for Z-Tyr(tbu)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) in the solution-phase synthesis of peptides. This methodology is particularly valuable for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and in instances where solid-phase synthesis may be unsuitable. The protocol is exemplified through the stepwise, C-terminus to N-terminus synthesis of the model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a naturally occurring opioid peptide.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
IUPAC Name (S)-2-(Benzyloxycarbonylamino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 387.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, and Ethyl Acetate. Insoluble in water.
N-α Protecting Group Benzyloxycarbonyl (Z or Cbz)
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Z: Removable by catalytic hydrogenation (e.g., H₂/Pd/C) or strong acid (e.g., HBr/AcOH).[2] tBu: Acid-labile (e.g., Trifluoroacetic acid, TFA).

Experimental Workflow for Solution-Phase Peptide Synthesis

The overall workflow for the solution-phase synthesis of a peptide using this compound involves the iterative coupling of Z-protected amino acids to a C-terminally protected amino acid or peptide fragment, followed by the deprotection of the N-terminal Z-group to allow for the next coupling cycle.

G start Start: C-terminal Protected Amino Acid Ester (e.g., H-Leu-OMe) coupling Peptide Coupling: Z-AA-OH, Coupling Reagent (e.g., DCC/HOBt) start->coupling workup1 Aqueous Work-up & Purification coupling->workup1 deprotection N-terminal Z-Group Deprotection (Catalytic Hydrogenation) workup1->deprotection workup2 Filtration & Concentration deprotection->workup2 repeat Repeat Cycle for Next Amino Acid workup2->repeat < Peptide Chain Elongation > final_deprotection Final Deprotection: Side-Chain & C-terminal (Saponification & Acidolysis) workup2->final_deprotection After Final Coupling repeat->coupling purification Final Purification (RP-HPLC) final_deprotection->purification end Pure Peptide purification->end

General workflow for solution-phase peptide synthesis.

Experimental Protocols: Synthesis of Leu-Enkephalin

The following protocols outline the stepwise synthesis of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) using this compound. The synthesis begins from the C-terminus with L-Leucine methyl ester (H-Leu-OMe).

Protocol 1: Synthesis of the Dipeptide Z-Phe-Leu-OMe

This protocol describes the coupling of Z-L-Phenylalanine with L-Leucine methyl ester.

Materials:

  • Z-Phe-OH

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve H-Leu-OMe·HCl (1.0 eq) in DCM.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.0 eq) in DCM.

  • Add the solution from step 2 to the solution from step 3.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with DCM.

  • Combine the filtrates and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the product by recrystallization or silica gel chromatography.

Protocol 2: N-terminal Z-Group Deprotection of the Dipeptide

This protocol details the removal of the Z-group from Z-Phe-Leu-OMe via catalytic hydrogenation.[3][4]

Materials:

  • Z-Phe-Leu-OMe

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Formic Acid (HCOOH)[4]

  • Celite

Procedure:

  • Dissolve the purified Z-Phe-Leu-OMe (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Alternatively, formic acid can be used as a hydrogen donor for catalytic transfer hydrogenation.[4]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, H-Phe-Leu-OMe.

Protocol 3: Stepwise Elongation of the Peptide Chain

Repeat the coupling (Protocol 1) and deprotection (Protocol 2) steps for the subsequent amino acids in the sequence:

  • Coupling of Z-Gly-OH: Couple Z-Gly-OH with H-Phe-Leu-OMe.

  • Deprotection: Remove the Z-group to yield H-Gly-Phe-Leu-OMe.

  • Coupling of Z-Gly-OH: Couple the second Z-Gly-OH with H-Gly-Phe-Leu-OMe.

  • Deprotection: Remove the Z-group to yield H-Gly-Gly-Phe-Leu-OMe.

  • Coupling of this compound: Couple this compound with H-Gly-Gly-Phe-Leu-OMe to form the protected pentapeptide, Z-Tyr(tbu)-Gly-Gly-Phe-Leu-OMe.

Protocol 4: Final Deprotection Steps

This protocol describes the saponification of the C-terminal methyl ester and the final acidolytic cleavage of the Tyr(tbu) and N-terminal Z-groups.

A. Saponification of the Methyl Ester

  • Dissolve the protected pentapeptide ester in a mixture of methanol and water.

  • Add 1M Sodium Hydroxide (NaOH) (1.5 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1M HCl to pH ~7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Z-Tyr(tbu)-Gly-Gly-Phe-Leu-OH.

B. Final Acidic Deprotection

  • Dissolve the resulting peptide in a cleavage cocktail of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether several times to remove scavengers and residual acid.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification of the Final Peptide

The crude Leu-enkephalin is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 65% Mobile Phase B over 30 minutes).

  • Detection: UV at 210-220 nm.

Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder.

Quantitative Data Summary

The following tables provide representative data for the key steps in the solution-phase synthesis protocol. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Yields for Peptide Coupling and Deprotection Steps

StepReagentsTypical Reaction TimeTypical Yield
Z-Group Protection Benzyl Chloroformate, NaHCO₃20 hours>90%
Peptide Coupling Z-AA-OH, DCC/HOBt, DIPEA12-16 hours85-95%
Z-Group Deprotection H₂ (1 atm), 10% Pd/C, MeOH2-16 hours>95%
Saponification 1M NaOH, MeOH/H₂O1-3 hours>90%
Final Deprotection TFA/H₂O/TIS2-4 hoursCrude

Table 2: Comparison of Common Coupling Reagents for Solution-Phase Synthesis

Coupling ReagentAdditiveAdvantagesDisadvantages
DCC HOBtInexpensive, forms insoluble DCU byproduct which is easily filtered off.Can cause allergic reactions; DCU can be difficult to remove completely from oily products.
DIC HOBtDiisopropylurea byproduct is more soluble in organic solvents than DCU.Byproduct removal requires extraction.
EDC·HCl HOBtWater-soluble carbodiimide and byproduct, easily removed by aqueous work-up.More expensive than DCC/DIC.
DEPBT -Low racemization, particularly for sensitive amino acids.Higher cost.

Application: Leu-Enkephalin and Opioid Receptor Signaling

Leu-enkephalin, synthesized using this compound, is an endogenous pentapeptide that acts as a ligand for opioid receptors, primarily the δ-opioid receptor and to a lesser extent, the μ-opioid receptor.[5] Its binding initiates a G-protein coupled receptor (GPCR) signaling cascade that results in analgesia and other physiological effects.[1]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Opioid Receptor (δ or μ) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase camp cAMP ac->camp Converts ATP to ca_channel Voltage-gated Ca²⁺ Channel response Reduced Neuronal Excitability & Neurotransmitter Release (Analgesia) k_channel K⁺ Channel enkephalin Leu-Enkephalin enkephalin->receptor Binds alpha α-subunit g_protein->alpha Dissociates betagamma βγ-subunit g_protein->betagamma Dissociates alpha->ac Inhibits betagamma->ca_channel Inhibits betagamma->k_channel Activates pka PKA camp->pka Activates

Simplified opioid receptor signaling pathway for enkephalin.

References

Coupling Reagents for Z-Tyr(tbu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of sterically hindered amino acids is a critical challenge in Solid-Phase Peptide Synthesis (SPPS). Z-Tyr(tbu)-OH, with its bulky N-terminal benzyloxycarbonyl (Z) and side-chain tert-butyl (tBu) protecting groups, presents a significant steric barrier to efficient peptide bond formation. The selection of an appropriate coupling reagent and optimized protocol is therefore paramount to achieving high coupling efficiency, minimizing racemization, and ultimately obtaining the desired peptide in high purity and yield.

This document provides a detailed overview of common and advanced coupling reagents for the incorporation of this compound in SPPS. It includes a comparative analysis of their performance, detailed experimental protocols, and troubleshooting guidelines to assist researchers in navigating the challenges associated with this sterically hindered amino acid.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the success of coupling sterically hindered amino acids like this compound. Modern peptide synthesis relies on highly efficient uronium/aminium or phosphonium salt-based reagents, which have largely superseded the classical carbodiimide methods for challenging couplings. These advanced reagents form highly reactive esters that can overcome steric barriers more effectively.[1]

Below is a comparative summary of commonly used coupling reagents. While direct quantitative comparisons for this compound are not extensively published in a single study, the following data, collated from various sources on sterically hindered amino acids, provides a representative overview of expected performance.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Coupling TimeExpected Coupling Efficiency (%)Notes
Uronium/Aminium Salts
HATUHOAtDIPEA/Collidine20 - 45 min> 99Often provides the highest efficiency for difficult couplings due to the formation of a highly reactive OAt-ester.[2]
HBTUHOBtDIPEA30 - 60 min98 - 99.5A widely used and effective reagent, though generally less reactive than HATU.[2]
COMU(Internal Oxyma)DIPEA20 - 45 min> 99A third-generation uronium reagent with high efficiency, comparable to HATU, and a better safety profile.[3][4]
Phosphonium Salts
PyAOPHOAtDIPEA30 - 60 min> 99A highly efficient phosphonium salt reagent, particularly useful for sterically hindered couplings.
PyBOPHOBtDIPEA30 - 60 min98 - 99.5A reliable phosphonium salt reagent, similar in efficacy to HBTU.[2]
Carbodiimides
DICOxymaPure-60 - 120 min97 - 99A cost-effective option with reduced racemization potential, especially with OxymaPure as the additive.
DICHOBt-60 - 120 min97 - 99A classic, cost-effective method, though reaction times may be longer for hindered residues.[2]

Note: The expected coupling efficiencies are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions. Monitoring the completion of the coupling reaction is highly recommended.

Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound using a selection of recommended reagents. The protocols assume a standard 0.1 mmol scale synthesis on a pre-swelled resin following the deprotection of the N-terminal protecting group of the preceding amino acid.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and byproducts.

Protocol 2: Coupling using COMU/DIPEA

This protocol utilizes a modern, highly efficient, and safer coupling reagent.

Materials:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound and COMU in anhydrous DMF.

  • Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the solution and wash the resin extensively with DMF and DCM.

Protocol 3: Coupling using DIC/OxymaPure

This protocol is a cost-effective method that minimizes racemization.

Materials:

  • This compound (3 equivalents)

  • DIC (3 equivalents)

  • OxymaPure (3 equivalents)

  • Anhydrous DMF

Procedure:

  • Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure in anhydrous DMF.

  • Coupling: Add the this compound/OxymaPure solution to the deprotected peptide-resin.

  • Add DIC to the resin suspension.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test.

  • Washing: Upon completion (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Mandatory Visualizations

Experimental Workflow

SPPS_Coupling_Workflow start Deprotected Peptide-Resin preactivation Pre-activation: This compound + Coupling Reagent + Base (if applicable) in DMF start->preactivation coupling Coupling Reaction: Add activated amino acid to resin Agitate at RT preactivation->coupling monitoring Monitoring: Kaiser Test coupling->monitoring monitoring->coupling Positive (Re-couple) washing Washing: DMF, DCM monitoring->washing Negative next_cycle Ready for Next Cycle washing->next_cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation cluster_coupling Coupling This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Deprotected Peptide-Resin (R-NH2) Peptide_Resin->Peptide_Bond Coupled_Product Z-Tyr(tbu)-NH-R Peptide_Bond->Coupled_Product

Caption: Mechanism of coupling reagent-mediated amide bond formation in SPPS.

Troubleshooting

Problem: Incomplete Coupling (Positive Kaiser Test)

  • Cause: Steric hindrance of this compound.

  • Solution:

    • Extend Reaction Time: Increase the coupling time to 2-4 hours, or even overnight for particularly difficult couplings.

    • Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.

    • Switch to a More Potent Reagent: If using a carbodiimide or HBTU, switch to a more powerful activating reagent like HATU or COMU.

    • Increase Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier, but should be done with caution to minimize the risk of racemization.

Problem: Racemization

  • Cause: Over-activation of the amino acid, presence of a strong base.

  • Solution:

    • Choose a Racemization-Suppressing Additive: Use OxymaPure or HOAt as an additive with DIC.

    • Use a Weaker Base: If using a uronium/aminium or phosphonium salt reagent, consider using 2,4,6-collidine instead of DIPEA.

    • Avoid Prolonged Pre-activation: Minimize the pre-activation time before adding the activated amino acid to the resin.

By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate the sterically hindered this compound into their peptide sequences with high efficiency and fidelity.

References

Application Notes and Protocols for HBTU/HATU Coupling with Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as coupling reagents for the incorporation of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) in peptide synthesis. This document outlines detailed protocols for both solid-phase and solution-phase applications, presents comparative quantitative data, and discusses potential side reactions and mitigation strategies.

Introduction to HBTU and HATU Coupling Agents

HBTU and HATU are highly efficient aminium/uronium salt-based coupling reagents widely employed in peptide synthesis to facilitate the formation of amide bonds. Their primary function is to activate the carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or a growing peptide chain.

Mechanism of Action: The general mechanism involves the formation of a highly reactive ester intermediate. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. The resulting carboxylate attacks the coupling reagent to form either an O-benzotriazole (OBt) active ester with HBTU or a more reactive O-azabenzotriazole (OAt) active ester with HATU.[1] The subsequent nucleophilic attack by the amine component on this active ester forms the desired peptide bond.

HATU is generally considered superior to HBTU, particularly for sterically hindered amino acids or sequences prone to aggregation.[2] The 7-azabenzotriazole moiety in HATU leads to the formation of a more reactive OAt-ester, resulting in faster reaction times, higher coupling efficiencies, and a reduced risk of racemization.[2][3]

The tert-butyl (tBu) ether protecting group on the phenolic hydroxyl side chain of tyrosine is robust and stable under the standard conditions of HBTU/HATU coupling, effectively preventing O-acylation side reactions.[4]

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following tables provide a comparative overview of HBTU and HATU performance based on general observations for sterically hindered and Z-protected amino acids.

Table 1: Comparison of HBTU and HATU Coupling Reagents

ParameterHBTUHATUReference(s)
Relative Efficiency HighVery High[2]
Typical Coupling Time 15 - 60 min5 - 30 min[2]
Risk of Racemization LowVery Low[3][5]
Purity (Difficult Sequences) LowerHigher[2]
Cost LowerHigher[3]

Table 2: Typical Reagent Stoichiometry for Solid-Phase Peptide Synthesis (SPPS) (0.1 mmol scale)

Reagent/ComponentEquivalents (relative to resin loading)PurposeReference(s)
This compound2 - 5Amino acid to be coupled[4]
HBTU/HATU1.9 - 4.9Coupling Reagent[4]
DIPEA4 - 10Tertiary amine base for activation[4]
HOBt (optional with HBTU)2 - 5Reduces racemization[6]

Table 3: Epimerization Comparison for a Z-Protected Dipeptide Coupling

The following data illustrates the lower propensity of HATU to cause epimerization compared to HBTU during the coupling of Cbz-Phe-Val-OH to H-Pro-NH2.

Coupling ReagentBase% EpimerizationReference(s)
N-HBTUTMP/DIEA (1:1)20.6[5]
O-HBTUTMP/DIEA (1:1)10.3[5]
N-HATUTMP/DIEA (1:1)5.9[5]
O-HATUTMP/DIEA (1:1)3.4[5]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HBTU and HATU in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard manual SPPS workflow starting from a resin with a deprotected N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS resin with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. Recommended coupling times are 15-60 minutes for HBTU and 5-30 minutes for HATU.

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative test indicates the absence of free primary amines.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

SPPS_Workflow cluster_activation Activation Step Resin Resin with free amine Activation Activate this compound with HBTU/HATU and DIPEA Coupling Add activated amino acid to resin and agitate Resin->Coupling Monitoring Monitor reaction (e.g., Kaiser test) Coupling->Monitoring Monitoring->Coupling Positive test (recouple) Washing Wash resin with DMF Monitoring->Washing Negative test NextCycle Proceed to next deprotection/coupling cycle Washing->NextCycle Z_Tyr This compound Activated_AA Activated Ester Z_Tyr->Activated_AA + Coupling_Reagent HBTU or HATU Coupling_Reagent->Activated_AA + Base DIPEA Base->Activated_AA + Activated_AA->Coupling

Caption: General workflow for a single coupling cycle in SPPS.

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid or peptide ester (with a free N-terminal amine)

  • Anhydrous DMF or Dichloromethane (DCM)

  • HBTU or HATU

  • DIPEA

Procedure:

  • Reactant Preparation:

    • Dissolve the amino acid or peptide ester (1 equivalent) in anhydrous DMF or DCM. If it is a hydrochloride salt, add 1 equivalent of DIPEA to neutralize it.

    • In a separate flask, dissolve this compound (1.1 equivalents) and HBTU or HATU (1.1 equivalents) in anhydrous DMF or DCM.

  • Activation and Coupling:

    • Add DIPEA (2.2 equivalents) to the this compound and coupling reagent solution.

    • Stir for 1-2 minutes to allow for pre-activation.

    • Add the activated amino acid solution to the solution of the amino acid or peptide ester.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., saturated sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization.

Potential Side Reactions and Mitigation

While HBTU and HATU are generally robust, a few side reactions can occur.

  • Racemization: The chiral integrity of the amino acid can be compromised during activation. HATU exhibits a lower risk of racemization than HBTU.[3][5] To minimize this, use the minimum necessary pre-activation time and consider performing the reaction at a lower temperature (e.g., 0 °C). The addition of an auxiliary nucleophile like HOBt (with HBTU) can also suppress racemization.[6]

  • Guanidinylation: Excess HBTU or HATU can react with the free N-terminal amine of the peptide chain, leading to a guanidinylated, capped peptide that cannot be further elongated.[3] This is more prevalent in slow coupling reactions. Using a stoichiometric or slight excess of the coupling reagent relative to the carboxylic acid can minimize this side reaction.

  • Side-Chain Reaction with Unprotected Tyrosine: While the tBu group on this compound prevents this, it is crucial to note that with unprotected tyrosine, the phenolic hydroxyl group can react with HBTU or HATU, leading to the formation of an undesired uronium derivative.[7]

Reaction_Mechanism cluster_activation Activation cluster_coupling Coupling Z_Tyr This compound Carboxylate Carboxylate Anion Z_Tyr->Carboxylate -H+ Base DIPEA Active_Ester Active Ester (OBt or OAt) Carboxylate->Active_Ester Coupling_Reagent HBTU or HATU Coupling_Reagent->Active_Ester Amine R'-NH2 (Peptide N-terminus) Peptide_Bond Peptide Bond (Z-Tyr(tbu)-NH-R') Active_Ester->Peptide_Bond Amine->Peptide_Bond Byproduct HOBt or HOAt Peptide_Bond->Byproduct +

Caption: General mechanism of HBTU/HATU mediated peptide coupling.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Coupling Yield - Insufficient pre-activation time.- Steric hindrance.- Aggregation of peptide chain.- Increase pre-activation time slightly.- Switch from HBTU to the more reactive HATU.- Consider double coupling (repeating the coupling step with fresh reagents).- Change solvent to disrupt aggregation (e.g., add NMP or DMSO).
Presence of Impurities - Racemization.- Guanidinylation of N-terminus.- Use HATU instead of HBTU.- Minimize pre-activation time and perform coupling at 0°C.- Use a slight excess of this compound relative to the coupling reagent.
Incomplete Reaction (Positive Kaiser Test) - Inefficient coupling.- Extend the coupling reaction time.- Perform a second coupling with fresh reagents.

Conclusion

Both HBTU and HATU are highly effective reagents for the coupling of this compound in peptide synthesis. HATU is generally the superior choice, offering faster reaction times, higher yields, and lower levels of racemization, making it particularly suitable for challenging syntheses. The use of the tBu protecting group on the tyrosine side chain effectively prevents O-acylation. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can successfully incorporate this compound into their target peptides with high efficiency and purity.

References

Application Notes and Protocols for DIC/HOBt Activation of Z-Tyr(tbu)-OH in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) for the activation and coupling of Z-Tyr(tbu)-OH (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine) in peptide synthesis. This method is a widely used, cost-effective, and efficient strategy for the formation of peptide bonds, particularly in solid-phase peptide synthesis (SPPS).

Introduction

The DIC/HOBt coupling method is a cornerstone of peptide synthesis, offering a balance of high coupling efficiency and suppression of side reactions, most notably racemization.[1][2] DIC, a liquid carbodiimide, is convenient for automated and manual synthesis as its urea byproduct is soluble in common organic solvents, simplifying purification.[1][3] The addition of HOBt is crucial as it acts as a catalyst and minimizes the risk of racemization by converting the highly reactive O-acylisourea intermediate into a more stable HOBt-active ester.[1][2][4] This methodology is applicable to both solution-phase and solid-phase peptide synthesis.

This compound is a valuable amino acid derivative where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the tyrosine side chain is protected by a tert-butyl (tBu) group. The Z-group is typically removed by catalytic hydrogenation, while the tBu group is cleaved under acidic conditions, offering an orthogonal protection strategy in peptide synthesis.

Mechanism of Activation and Coupling

The coupling process involves a two-step mechanism. Initially, the carboxylic acid of this compound reacts with DIC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. HOBt then rapidly reacts with the O-acylisourea to form the HOBt-active ester, which is more stable and less susceptible to racemization.[1] Finally, the nucleophilic attack by the free amino group of the peptide chain on the active ester results in the formation of the desired peptide bond and the release of HOBt.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol describes a single coupling cycle of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amino group

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • Kaiser Test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if applicable): If the N-terminal protecting group is Fmoc, treat the resin with 20% piperidine in DMF twice (5 min and 10 min) to expose the free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual deprotection reagents.

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • In another vessel, dissolve HOBt (3 equivalents relative to resin loading) in DMF.

  • Coupling Reaction:

    • Add the this compound solution and the HOBt solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents relative to resin loading) to the resin suspension.

    • Agitate the mixture at room temperature for 1-4 hours.[5]

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.[5]

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times).[5] The resin is now ready for the next synthesis cycle.

Protocol 2: Solution-Phase Peptide Coupling using DIC/HOBt

This protocol outlines the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

  • Amine Salt Neutralization: Add the amino acid ester hydrochloride (1 equivalent) and DIPEA or NMM (1 equivalent) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling in SPPS

Reagent/ComponentEquivalents (relative to resin loading)Purpose
This compound2 - 5Amino acid to be coupled
DIC3 - 5.5Carbodiimide activator[5]
HOBt3 - 5.5Reduces racemization and improves efficiency[5]

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentRelative EfficiencyTypical Coupling TimePotential for Side ReactionsNotes
DIC/HOBt Good 1 - 4 hours Low to Moderate Cost-effective; the urea byproduct is soluble, which is advantageous for SPPS.[6][7] The addition of HOBt is essential to suppress racemization.[7]
HBTU/DIPEAVery Good30 - 60 minutesLowRapid and efficient, but more expensive than DIC/HOBt.[6]
HATU/DIPEAExcellent15 - 45 minutesVery LowHighly efficient, especially for difficult couplings, but is the most expensive option.
PyBOP/DIPEAVery Good30 - 60 minutesLowSimilar in efficiency to HBTU; does not produce a carcinogenic byproduct like BOP.

Visualizations

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction Swell Swell Resin in DMF Deprotect N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF, DCM) Deprotect->Wash1 Reagent_Prep Prepare this compound and HOBt Solutions Wash1->Reagent_Prep Couple Add Amino Acid, HOBt, and DIC to Resin Reagent_Prep->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: Workflow for a single this compound coupling cycle in SPPS.

DICHOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Z_Tyr_OH This compound O_acylisourea O-acylisourea (Reactive Intermediate) Z_Tyr_OH->O_acylisourea + DIC DIC DIC HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt Racemization Racemization (Side Reaction) O_acylisourea->Racemization HOBt HOBt Peptide_bond Peptide Bond Formation HOBt_ester->Peptide_bond + Peptide-NH2 HOBt_ester->Peptide_bond Peptide_NH2 Peptide-NH2 Released_HOBt Released HOBt Peptide_bond->Released_HOBt

Caption: Mechanism of DIC/HOBt activation and peptide bond formation.

References

Application Notes and Protocols for N-Terminal Deprotection of the Z (Cbz) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in peptide synthesis and the broader field of organic chemistry, serving as a robust protecting group for primary and secondary amines.[1] Its stability across a range of reaction conditions, coupled with the variety of methods for its removal, makes it a versatile tool in the synthesis of complex molecules.[1] The selection of an appropriate deprotection strategy is critical to ensure high yields and maintain the integrity of other functional groups within the molecule.[1]

This document provides a comprehensive overview of the most common and effective methods for the deprotection of the N-terminal Cbz group, with a focus on catalytic hydrogenation, transfer hydrogenation, and acidic cleavage. Detailed protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and performing the optimal deprotection strategy for their specific needs.

Deprotection Methodologies: A Comparative Overview

The removal of the Cbz group can be achieved under various conditions, each with its own set of advantages and potential challenges. The choice of method is primarily dictated by the substrate's sensitivity to the reaction conditions, particularly the presence of other reducible or acid-labile functional groups.[2]

Catalytic Hydrogenolysis

This is the most frequently employed method for Cbz deprotection due to its mild conditions and clean byproducts—toluene and carbon dioxide.[1] The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][3]

Catalytic Transfer Hydrogenation

A convenient alternative to standard catalytic hydrogenation, this method avoids the need for handling flammable hydrogen gas.[2] Instead, a hydrogen donor, such as formic acid or ammonium formate, is used to generate hydrogen in situ in the presence of a palladium catalyst.[4] This technique is generally considered milder and can sometimes offer improved selectivity.[2]

Acidic Cleavage

Strong acidic conditions can also be employed to cleave the Cbz group.[1] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[1] Common reagents for acidic cleavage include hydrogen bromide in acetic acid (HBr/AcOH) and, more recently, milder Lewis acid conditions.[2][5]

Data Presentation: A Comparative Overview of Deprotection Methods

The following tables summarize quantitative data for various Cbz deprotection methods, allowing for an easy comparison of reaction conditions and yields.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

SubstrateCatalyst (mol%)SolventPressure (atm)Time (h)Temperature (°C)Yield (%)Reference
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1< 2RT>95[3]
Z-D-His-OH10% Pd/C (10-20 wt%)Methanol1-42-24RT-[2]
N-Cbz protected amine5% Pd-CMethanol14060-[6]
Benzyl- or Cbz-protected substrate10% Pd/CMethanol1 (balloon)VariesRT-[7]

RT: Room Temperature

Table 2: Catalytic Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTimeTemperature (°C)Yield (%)Reference
Cbz-protected substrate10% Pd/CFormic acidMethanol or EthanolVariesRT-[3]
Halogenated Cbz-protected peptides10% Pd/CAmmonium formateMethanol or DMFVaries (monitored by TLC)RTQuantitative
N-Cbz and N-Bn derivativesPd/CAmmonium formateIsopropanolMinutes (Microwave)80-[8]
Cbz-protected PhenylalaninePd(OAc)₂/NaBH₄Sodium borohydride---100% conversion[9]

RT: Room Temperature

Table 3: Acidic Cleavage

SubstrateReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
Z-D-His-OH33% HBrAcetic Acid1-4RT-[2]
N-Cbz protected amineAlCl₃Hexafluoroisopropanol (HFIP)2-16RTHigh[10]
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HClIsopropanol465-75-[5]

RT: Room Temperature

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes a standard method for Cbz deprotection using hydrogen gas and a palladium on carbon catalyst.[2]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C, typically 10-20% by weight of the substrate)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the Cbz-protected substrate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle three times.[3][7]

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.[2]

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[11]

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude deprotected amine.[2]

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, which avoids the need for a hydrogen gas cylinder.[3]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt.

  • If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This protocol describes the deprotection of a Cbz group under strong acidic conditions. This method should be used with caution due to the corrosive nature of the reagents.[2]

Materials:

  • Cbz-protected substrate

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether (cold)

  • Reaction flask

  • Stirring apparatus

  • Filtration or centrifugation apparatus

Procedure:

  • In a reaction flask, add the Cbz-protected substrate.

  • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.

  • Collect the precipitated solid by filtration or centrifugation, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.

  • Dry the solid product under vacuum. The product is typically obtained as the hydrobromide salt.

Visualizations

Signaling Pathways and Experimental Workflows

Deprotection_Mechanism cluster_hydrogenolysis Catalytic Hydrogenolysis Cbz-Amine Cbz-Amine Carbamic_Acid Carbamic Acid Intermediate Cbz-Amine->Carbamic_Acid H₂, Pd/C Free_Amine Free Amine Carbamic_Acid->Free_Amine Spontaneous Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Free_Amine->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental_Workflow_Hydrogenolysis Start Start Dissolve_Substrate Dissolve Cbz-protected substrate in solvent Start->Dissolve_Substrate Add_Catalyst Add Pd/C catalyst Dissolve_Substrate->Add_Catalyst Purge_System Purge with H₂ gas Add_Catalyst->Purge_System Run_Reaction Stir under H₂ atmosphere (monitor progress) Purge_System->Run_Reaction Filter_Catalyst Filter through Celite to remove Pd/C Run_Reaction->Filter_Catalyst Concentrate Concentrate filtrate Filter_Catalyst->Concentrate End End (Deprotected Amine) Concentrate->End

Caption: Experimental workflow for catalytic hydrogenolysis.

Deprotection_Method_Selection Start Select Deprotection Method Check_Reducible_Groups Reducible groups (e.g., alkenes, alkynes) present? Start->Check_Reducible_Groups Acidic_Cleavage Acidic Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) Check_Reducible_Groups->Acidic_Cleavage Yes Check_H2_Handling H₂ gas handling feasible? Check_Reducible_Groups->Check_H2_Handling No Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Check_H2_Handling->Catalytic_Hydrogenolysis Yes Transfer_Hydrogenation Transfer Hydrogenation (e.g., HCOOH, Pd/C) Check_H2_Handling->Transfer_Hydrogenation No

Caption: Decision tree for selecting a Cbz deprotection method.

References

Application Notes and Protocols for Z-Group Removal via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from amines using catalytic hydrogenation. This widely employed transformation is crucial in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents.[1][2] The protocols and data presented herein are intended to assist researchers in optimizing reaction conditions and troubleshooting common issues.

Introduction

The benzyloxycarbonyl group is a valuable amine protecting group due to its stability under a range of synthetic conditions.[3] Its facile removal by catalytic hydrogenation, which yields the free amine along with the benign byproducts toluene and carbon dioxide, makes it an attractive choice in complex molecule synthesis.[2][3] The most common method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with hydrogen gas or a hydrogen transfer reagent.[3]

Reaction Mechanism: The deprotection proceeds via hydrogenolysis of the benzyl-oxygen bond on the surface of the palladium catalyst. This cleavage forms an unstable carbamic acid intermediate, which then spontaneously decarboxylates to furnish the desired free amine.[1]

Comparative Data of Catalytic Systems

The efficiency of Z-group removal is highly dependent on the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following table summarizes quantitative data from various catalytic systems to facilitate comparison.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursUp to 95%+Advantages: Well-established, mild, neutral pH.[4] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).[4]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: Often more active than Pd/C, especially for stubborn substrates.[5] Disadvantages: Can be more expensive.
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst significantly accelerates the reaction compared to Pd/C alone.[4][6] Disadvantages: Requires the preparation of a co-catalyst.[4]
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids the need for H₂ gas, extremely rapid under microwave conditions.[4] Disadvantages: Requires a microwave reactor; may not be suitable for all substrates.[4]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room TempNot specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[4] Disadvantages: Requires in situ generation of the active reagent.[4]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, suitable for substrates that poison palladium catalysts (e.g., sulfur-containing compounds).[4][7] Disadvantages: Requires elevated temperature and basic conditions.[4]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol describes the standard procedure for Z-group deprotection using palladium on carbon and hydrogen gas.

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the Z-protected amine (1.0 equiv.) in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-20% by weight of the substrate.[2][8]

  • Hydrogenation: Purge the flask with an inert gas, and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be necessary.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or chromatography if necessary.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • Z-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the Z-protected substrate (1.0 equiv.) in MeOH or EtOH in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Reagent Addition: To the stirred suspension, add ammonium formate (2-5 equivalents) portion-wise at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]

Visualizations

Chemical Transformation

G reactant Z-Protected Amine (R-NH-Cbz) catalyst + H₂ (Pd/C) reactant->catalyst product Free Amine (R-NH₂) catalyst->product byproducts + Toluene + CO₂ product->byproducts

Caption: Z-Group removal via catalytic hydrogenation.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Z-protected substrate in solvent add_catalyst Add Pd/C catalyst dissolve->add_catalyst purge Purge with H₂ gas add_catalyst->purge stir Stir vigorously at RT purge->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor filter Filter through Celite® to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify product (if necessary) concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Catalyst Inactivity: Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[5]

    • Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the catalyst.[5][9] In such cases, increasing the catalyst loading or using a non-hydrogenation deprotection method is advisable.[5]

    • Poor Solubility: Experiment with different solvents or solvent mixtures to improve the solubility of the substrate.[5]

    • Product Inhibition: The product amine can coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of acid (e.g., acetic acid) can protonate the amine and prevent this.[2][5]

  • Side Reactions:

    • Reduction of Other Functional Groups: Standard catalytic hydrogenation can also reduce alkenes, alkynes, nitro groups, and benzyl ethers.[4] Catalytic transfer hydrogenation is often milder and can offer better chemoselectivity.[5]

    • N-Benzylation: If the reaction stalls, the benzyl byproduct can sometimes alkylate the product amine.[10]

For substrates sensitive to reduction, alternative deprotection methods such as acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage should be considered.[3][5]

References

Application Notes and Protocols for TFA Cleavage of the t-Butyl Group from Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyl (tBu) protecting group from the phenolic hydroxyl of tyrosine is a critical step in the synthesis of peptides and other complex organic molecules. Trifluoroacetic acid (TFA) is a strong acid commonly employed for this deprotection. While effective, the use of TFA can generate a reactive tert-butyl cation, which can lead to undesirable side reactions, most notably C-alkylation of the electron-rich tyrosine ring. These application notes provide a detailed protocol for the efficient and clean cleavage of the t-butyl group from N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) using TFA, with a focus on minimizing side product formation through the use of scavengers.

Reaction Mechanism and the Role of Scavengers

The deprotection of the t-butyl ether from the tyrosine side chain with TFA proceeds via an acid-catalyzed cleavage. The key steps are:

  • Protonation: The ether oxygen of the t-butyl group is protonated by TFA.

  • Carbocation Formation: The protonated ether cleaves to form a stable tert-butyl carbocation and the free hydroxyl group on the tyrosine residue.

The liberated tert-butyl cation is a potent electrophile that can react with nucleophilic sites. The primary side reaction is the alkylation of the tyrosine ring at the C3 position (ortho to the hydroxyl group), forming 3-tert-butyl-tyrosine, an impurity that can be difficult to separate from the desired product.[1] Other sensitive residues, if present in a larger molecule, such as tryptophan and methionine, are also susceptible to alkylation.[2]

To prevent these side reactions, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation, preventing it from reacting with the desired product.[2][3] Common scavengers include triisopropylsilane (TIS) and water.

Data Presentation

Table 1: Common Cleavage Cocktails for t-Butyl Deprotection
Cocktail Composition (v/v/v)ScavengersPurposeReference
TFA / H₂O / TIS (95:2.5:2.5)Water, TriisopropylsilaneGeneral purpose, effective for scavenging t-butyl cations.[3]
TFA / Thioanisole / H₂O / EDT (90:5:3:2)Thioanisole, Water, EthanedithiolUseful when sulfur-containing amino acids are present to prevent oxidation.[2]
TFA / DCM (1:1)None (or added separately)Basic cleavage, requires the addition of scavengers to prevent side reactions.[4]
Table 2: Troubleshooting Common Issues in TFA Cleavage
IssuePossible CauseRecommended SolutionReference
Incomplete DeprotectionInsufficient reaction time or TFA concentration.Extend reaction time to 2-4 hours. Ensure a sufficient excess of TFA is used. Monitor by HPLC or TLC.[3]
Presence of Alkylated Side Products (+56 Da)Inefficient scavenging of tert-butyl cations.Increase the concentration of scavengers (e.g., TIS). Ensure proper mixing.[1][2]
Product DegradationProlonged exposure to strong acid.Optimize reaction time by monitoring progress. Work up the reaction promptly upon completion.[5]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound

This protocol describes a standard procedure for the deprotection of this compound in solution.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask. Cool the solution in an ice bath with stirring.

  • Preparation of Cleavage Cocktail: In a separate, suitable container, prepare the cleavage cocktail by carefully combining TFA, deionized water, and TIS in a 95:2.5:2.5 volumetric ratio.

  • Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at 0°C. A typical ratio is 10 mL of cleavage cocktail per gram of this compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM. b. To the resulting oil, add cold diethyl ether to precipitate the product, Z-Tyr-OH. c. Collect the precipitate by filtration. d. Wash the solid with cold diethyl ether two to three times to remove residual TFA and scavengers. e. Dry the product under vacuum. The final product is typically a white to off-white solid.

Protocol 2: Monitoring Reaction Progress by HPLC

To optimize the reaction time and minimize degradation, the reaction progress should be monitored.

Procedure:

  • At various time points (e.g., 30, 60, 120, and 240 minutes) during the deprotection reaction (Protocol 1, step 4), withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quench the aliquot in a vial containing a diluent suitable for HPLC analysis (e.g., 1 mL of 50% acetonitrile in water).

  • Analyze the sample by reverse-phase HPLC to determine the ratio of starting material to product.

  • Plot the percentage of product formation versus time to determine the optimal reaction duration.

Mandatory Visualization

TFA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM add_cocktail Add Cleavage Cocktail at 0°C start->add_cocktail cocktail Prepare TFA/H2O/TIS (95:2.5:2.5) Cocktail cocktail->add_cocktail stir Stir at Room Temperature (1-4 hours) add_cocktail->stir monitor Monitor by HPLC/TLC stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with Cold Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Z-Tyr-OH dry->product

Caption: Experimental workflow for the TFA cleavage of the t-butyl group from this compound.

TFA_Cleavage_Mechanism cluster_deprotection Deprotection Mechanism cluster_side_reaction Side Reaction cluster_scavenging Scavenging Z_Tyr_tbu This compound Protonated_Ether Protonated Ether Intermediate Z_Tyr_tbu->Protonated_Ether + TFA Z_Tyr_OH Z-Tyr-OH (Desired Product) Protonated_Ether->Z_Tyr_OH tBu_cation tert-Butyl Cation (Reactive) Protonated_Ether->tBu_cation Alkylated_Product 3-tert-Butyl-Tyr-Z (Side Product) tBu_cation->Alkylated_Product + Z-Tyr-OH Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Reaction mechanism for TFA cleavage and the role of scavengers in preventing side reactions.

References

Application Notes and Protocols for Monitoring Z-Tyr(tbu)-OH Coupling Reactions with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is paramount to achieving the desired peptide sequence with high purity. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. The Kaiser test, a highly sensitive colorimetric assay, is an indispensable tool for the qualitative monitoring of coupling reactions.[1] It detects the presence of free primary amines on the resin support, providing a rapid assessment of the coupling efficiency.[2][3]

This document provides detailed application notes and protocols for utilizing the Kaiser test to monitor the coupling of Z-Tyr(tbu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine) in SPPS. The bulky benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups can present steric hindrance, making it crucial to verify the completion of the coupling step.

Principle of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue or purple chromophore known as Ruhemann's purple.[4] The intensity of the color is proportional to the concentration of free primary amines on the resin. A successful coupling reaction results in the acylation of the N-terminal primary amine of the growing peptide chain, leading to a negative (yellow or colorless) Kaiser test. Conversely, an incomplete coupling leaves unreacted primary amines, resulting in a positive (blue) test.

It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as N-terminal proline, which typically yield a reddish-brown or yellow color.[2]

Application Spotlight: Monitoring this compound Coupling

The coupling of this compound introduces significant steric bulk to the reaction site. Both the Z-group on the alpha-amine and the tBu-group on the tyrosine side chain can hinder the approach of the activated amino acid to the N-terminus of the peptide-resin. This can lead to slower reaction kinetics and a higher probability of incomplete coupling. Therefore, diligent monitoring with the Kaiser test after the coupling step is critical to ensure the integrity of the final peptide. A positive Kaiser test after the this compound coupling step indicates that a second coupling or a capping step is necessary.

Experimental Protocols

Preparation of Kaiser Test Reagents

Three reagents are required for the Kaiser test. For optimal performance, it is recommended to prepare these solutions fresh, although they can be stored for a limited time.

ReagentCompositionPreparationStorage
Reagent A Potassium Cyanide (KCN) in Pyridine1. Dissolve 16.5 mg of KCN in 25 mL of deionized water.2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.
Reagent B Ninhydrin in n-Butanol1. Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.Store in a dark glass bottle at 4°C. Stable for up to 2 months.
Reagent C Phenol in n-Butanol1. Dissolve 40 g of phenol in 20 mL of n-butanol.Store in a dark glass bottle at room temperature. Stable for up to 6 months.

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Qualitative Kaiser Test Protocol

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each of the following reagents in order: Reagent A, Reagent B, and Reagent C.

  • Incubation: Heat the test tube in a heating block or a boiling water bath at 100-110°C for 3-5 minutes.

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Qualitative Results

The color change observed provides a clear indication of the status of the coupling reaction.

ObservationInterpretationRecommended Action
Intense blue solution and blue beads Positive result: Failed coupling reaction. A high concentration of free primary amines is present.Repeat the coupling step. Consider using a different coupling reagent or extending the reaction time.
Slightly blue solution with colorless beads Incomplete coupling: A small amount of unreacted primary amines remains.Extend the coupling reaction time or perform a second coupling.
Yellow or colorless solution and beads Negative result: Successful coupling reaction. No free primary amines are present.Proceed with the next deprotection step.
Brown or reddish-brown color Ambiguous result: May indicate the presence of a secondary amine (not applicable for this specific coupling unless the preceding amino acid is proline).Use an alternative test for secondary amines if necessary.

Quantitative Kaiser Test Protocol

For a more quantitative assessment, the amount of free amine on the resin can be determined spectrophotometrically by measuring the absorbance of the Ruhemann's purple released into the solution.

  • Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.

  • Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.

  • Incubation: Heat the mixture at 100°C for 5-10 minutes.

  • Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.

  • Spectrophotometry: Centrifuge the resin and transfer the supernatant to a cuvette. Measure the absorbance at 570 nm.

  • Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple (approximately 1.5 x 10^4 L mol⁻¹ cm⁻¹), b is the path length of the cuvette, and c is the concentration.

Visualized Workflows and Principles

Kaiser_Test_Workflow cluster_prep Preparation cluster_reaction Kaiser Test Reaction cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Start: After this compound Coupling sample Collect Resin Sample (10-15 beads) start->sample wash Wash Resin with DMF/DCM sample->wash add_reagents Add Reagents A, B, and C wash->add_reagents heat Heat at 100-110°C for 3-5 min add_reagents->heat observe Observe Color of Beads and Solution heat->observe decision Color is Blue? observe->decision incomplete Incomplete Coupling: Recouple or Cap decision->incomplete Yes complete Complete Coupling: Proceed to Next Step decision->complete No (Yellow/Colorless)

Caption: Experimental workflow for the qualitative Kaiser test.

Kaiser_Test_Principle cluster_products Products primary_amine Primary Amine (on resin) ruhemanns_purple Ruhemann's Purple (Deep Blue Color) primary_amine->ruhemanns_purple + 2x Ninhydrin + Heat aldehyde Aldehyde + CO2 primary_amine->aldehyde ninhydrin1 Ninhydrin ninhydrin2 Ninhydrin

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bioactive peptides is a cornerstone of drug discovery and biochemical research. The strategic use of protecting groups is paramount to achieving high purity and yield. N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) is a valuable building block for incorporating tyrosine into peptide sequences, particularly in solution-phase synthesis. The benzyloxycarbonyl (Z) group provides stable N-terminal protection that is resistant to racemization during activation and can be removed under mild hydrogenolysis conditions. The tert-butyl (tBu) group offers robust protection for the phenolic hydroxyl group of tyrosine, preventing side reactions, and is typically removed with strong acid. This application note provides detailed protocols and data for the application of this compound in the synthesis of bioactive peptides, with a focus on enkephalins and angiotensin II.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-(benzyloxycarbonylamino)-3-(4-tert-butoxyphenyl)propanoic acid
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMF, DCM, and alcohols
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)
Side-Chain Protection tert-Butyl (tBu)
Nα-Deprotection Catalytic hydrogenation (e.g., H₂/Pd) or catalytic transfer hydrogenation[1][2]
Side-Chain Deprotection Strong acid (e.g., TFA, HF)[1]

Experimental Protocols

General Protocol for Solution-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for coupling and deprotection cycles in a solution-phase synthesis of a peptide containing tyrosine.

1. Coupling of this compound

  • Dissolve the C-terminally protected amino acid or peptide (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).

  • Add this compound (1.1 eq.) and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Once complete, filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the protected peptide.

  • Purify the product by column chromatography or recrystallization if necessary.

2. Nα-Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for Z-group removal.[1][2]

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.[2]

  • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).[1][2]

  • Add a hydrogen donor, such as ammonium formate or formic acid.[1][2]

  • Stir the reaction at room temperature. The reaction is often complete within minutes to a few hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Evaporate the solvent to yield the deprotected peptide.

The following diagram illustrates the general workflow for a single coupling and deprotection cycle in solution-phase peptide synthesis.

G cluster_coupling Coupling Step cluster_deprotection Nα-Deprotection Step A C-Terminally Protected Amino Acid/Peptide D Reaction in Organic Solvent A->D B This compound B->D C Coupling Reagents (e.g., DCC, HOBt) C->D E Work-up and Purification D->E F Z-Protected Peptide E->F G Z-Protected Peptide H Catalytic Transfer Hydrogenation (Pd/C, H-donor) G->H I Filtration and Solvent Removal H->I J N-Terminally Deprotected Peptide I->J J->A Next Coupling Cycle

Caption: General workflow for a single coupling and deprotection cycle.

Application Examples: Synthesis of Bioactive Peptides

Enkephalins

Enkephalins are endogenous pentapeptides that act as opioid neurotransmitters, modulating pain perception.[3] The two primary forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The N-terminal tyrosine residue is crucial for their biological activity.

Synthesis Strategy: A fragment condensation approach in solution phase can be employed, for instance, by synthesizing the dipeptide Z-Tyr(tbu)-Gly-OH and the tripeptide H-Gly-Phe-Met-OBzl, followed by their coupling and final deprotection.

Quantitative Data for Z-Group Deprotection by Catalytic Transfer Hydrogenation:

Protected Peptide FragmentHydrogen DonorCatalystReaction TimeYield (%)Reference
Z-Phe-Met-NH₂HCOOH10% Pd/C60 min87.5[1]
Z-Gly-OHHCOOH10% Pd/C3 min95[2]
Z-Phe-OHHCOOH10% Pd/C3 min95[2]

Signaling Pathway: Enkephalins bind to μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels, leading to hyperpolarization and reduced neuronal excitability, thereby producing an analgesic effect.

G Enkephalin Enkephalin OpioidReceptor μ/δ-Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (↑ K⁺, ↓ Ca²⁺) G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability IonChannels->Hyperpolarization Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of enkephalins.

Angiotensin II

Angiotensin II is an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a critical role in regulating blood pressure and fluid balance.[4][5] It is a potent vasoconstrictor and stimulates the release of aldosterone.

Synthesis Strategy: The synthesis of Angiotensin II can be performed in a stepwise manner or through fragment condensation in solution.[6] The use of Z-protection for the N-terminus of amino acids during the synthesis of peptide fragments is a well-established method.

Quantitative Data for Z-Group Deprotection:

The removal of Z-groups and other benzyl-based protecting groups is a key step in the synthesis of angiotensin II and its analogs. Catalytic transfer hydrogenation offers an efficient deprotection method.

Protecting GroupHydrogen DonorCatalystReaction TimeReference
N-benzyloxycarbonyl (Z)Formic Acid10% Pd/CMinutes[2]
O-benzyl (Bzl)Formic Acid10% Pd/CMinutes[2]
N-benzyloxycarbonyl (Z)Cyclohexene10% Pd/C-[7]

Signaling Pathway: Angiotensin II exerts its effects by binding to AT₁ and AT₂ receptors, which are GPCRs. Binding to the AT₁ receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction and aldosterone secretion.

G AngiotensinII Angiotensin II AT1Receptor AT₁ Receptor (GPCR) AngiotensinII->AT1Receptor Binds Gq_protein Gq Protein AT1Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Caption: Simplified signaling pathway of Angiotensin II via the AT₁ receptor.

Conclusion

This compound is a valuable reagent for the synthesis of tyrosine-containing bioactive peptides, particularly in solution-phase strategies. The Z-group provides stable N-terminal protection with a reduced risk of racemization, and its removal via catalytic transfer hydrogenation is mild and efficient. The tBu group effectively protects the tyrosine side chain from unwanted reactions. The protocols and data presented here provide a foundation for researchers to utilize this compound in the synthesis of important bioactive peptides like enkephalins and angiotensin II, facilitating further research and drug development.

References

Application Notes and Protocols for the Incorporation of Z-Tyr(tbu)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences requires a robust strategy of protecting reactive functional groups to prevent unwanted side reactions. While the Fmoc/tBu and Boc/Bzl strategies dominate contemporary solid-phase peptide synthesis (SPPS), historical and specialized applications sometimes necessitate the use of alternative protecting groups. This document provides detailed application notes and protocols for the incorporation of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a derivative combining a classic N-terminal protecting group with a modern acid-labile side-chain protection.

The use of this compound in complex peptide synthesis, particularly via SPPS, is not a standard approach and presents significant challenges, primarily concerning the orthogonality of the protecting groups. The benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation or strong acids (e.g., HBr in acetic acid), conditions that can be incompatible with standard solid-phase supports and may compromise the integrity of the acid-labile tert-butyl (tBu) ether on the tyrosine side chain. These protocols are therefore presented for specialized applications where the unique properties of the Z-group are required and are based on extrapolated principles of peptide chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
IUPAC Name (S)-2-(Benzyloxycarbonylamino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 383.43 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and alcohols
N-terminal Protecting Group Benzyloxycarbonyl (Z)
Side-Chain Protecting Group tert-Butyl (tBu)
Z-Group Lability Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH)
tBu-Group Lability Strong acids (e.g., TFA, HF)

Experimental Protocols

The following protocols outline the incorporation of this compound into a peptide sequence on a solid support. These are generalized procedures and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Z-Strategy

This protocol describes a single coupling cycle for the incorporation of this compound.

Materials:

  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection reagent: Anhydrous HBr in acetic acid (33%) or catalytic hydrogenation setup (H₂, 10% Pd/C)

  • Neutralization base: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • N-terminal Deprotection (of the preceding amino acid):

    • For a preceding Z-protected amino acid: Add the deprotection reagent (e.g., 33% HBr/AcOH) to the resin and agitate for 30-60 minutes. Caution: This is a harsh condition and may affect the resin and other protecting groups.

    • For a preceding Boc-protected amino acid: Treat the resin with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5-10 minutes (2x).

  • Washing: Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the deprotection of the newly added Z-group for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu side-chain protecting group. This assumes the final N-terminal Z-group has been removed.

Materials:

  • Peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide representative data for the incorporation of this compound. These values are illustrative and can vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagent Stoichiometry for this compound Coupling (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Purpose
This compound3 - 5Amino acid to be coupled
DIC3 - 5Carbodiimide activator
HOBt/OxymaPure3 - 5Racemization suppressant and coupling enhancer
DIPEA6 - 10Neutralizing base

Table 2: Comparison of Deprotection Methods for the Z-Group

Deprotection MethodConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, in DMF or MeOHMild conditions, clean byproductsIncompatible with sulfur-containing amino acids, requires specialized equipment for SPPS, potential for catalyst poisoning.
Strong Acidolysis 33% HBr in Acetic AcidRapid deprotectionHarsh conditions, can cleave acid-labile resins and some side-chain protecting groups, corrosive reagents.

Visualizations

Experimental Workflow for this compound Incorporation in SPPS

SPPS_Workflow Resin Resin Deprotection N-terminal Deprotection Resin->Deprotection Start Wash_Neut Wash & Neutralize Deprotection->Wash_Neut Coupling Couple This compound Wash_Neut->Coupling Wash_Final Final Wash Coupling->Wash_Final Next_Cycle Next Cycle or Final Cleavage Wash_Final->Next_Cycle

Caption: A single cycle of this compound incorporation in SPPS.

Orthogonality of Z and tBu Protecting Groups

Orthogonality Peptide Z-N-terminus Peptide Chain Tyr(tbu)-Side Chain Z_Deprotection Z-Group Deprotection (e.g., H₂/Pd-C) Peptide:n->Z_Deprotection Selective Removal tBu_Deprotection tBu-Group Deprotection (e.g., TFA) Peptide:t->tBu_Deprotection Selective Removal

Caption: Idealized orthogonal deprotection of Z and tBu groups.

Challenges and Considerations

  • Orthogonality: The primary challenge is the limited orthogonality between the Z and tBu groups. The strong acidic conditions required for Z-group removal can partially or fully cleave the tBu group, leading to side reactions on the tyrosine hydroxyl group in subsequent steps.

  • Resin Stability: The harsh conditions for Z-group deprotection (especially HBr/AcOH) can degrade common SPPS resins.

  • Catalytic Hydrogenation in SPPS: Performing catalytic hydrogenation on a solid support is technically challenging and not amenable to standard automated synthesizers.

  • Limited Availability: this compound is not as readily available as its Fmoc and Boc counterparts, reflecting its limited use in modern peptide synthesis.

Conclusion

The incorporation of this compound into complex peptide sequences is a specialized and challenging endeavor. While the protocols provided offer a theoretical framework, researchers must be aware of the significant hurdles related to protecting group orthogonality and the harsh deprotection conditions required for the Z-group. For most applications, the use of the well-established Fmoc-Tyr(tbu)-OH is highly recommended due to the mild and highly orthogonal conditions of the Fmoc/tBu strategy. The Z-strategy should be reserved for specific synthetic designs where its unique chemical properties are indispensable and the potential for lower yields and side products can be managed through careful optimization.

Application Notes and Protocols for HPLC Purification of Peptides Containing Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient purification of synthetic peptides containing the N-terminally Z-protected and side-chain tBu-protected tyrosine residue, Z-Tyr(tbu)-OH, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the benzyloxycarbonyl (Z) and tert-butyl (tbu) protecting groups significantly increases the hydrophobicity of the peptide, necessitating specific considerations for successful purification.

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the chemical reactions and preventing unwanted side reactions. The Z-group on the N-terminus and the tBu-group on the tyrosine side-chain are commonly employed to protect these reactive sites during peptide elongation. Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the desired full-length protected peptide, as well as truncated sequences, deletion sequences, and by-products from the cleavage process. RP-HPLC is the gold standard for purifying these complex mixtures to achieve the high purity required for research and therapeutic applications.

The hydrophobicity imparted by the Z and tBu groups is a key factor influencing the chromatographic behavior of the peptide. This protocol is optimized to address the challenges associated with purifying such hydrophobic peptides, ensuring high resolution and recovery.

Experimental Protocols

Materials and Equipment
  • Preparative RP-HPLC system with a gradient pump and a UV detector

  • C18 reversed-phase column (preparative or semi-preparative, e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)

  • Analytical C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm or 0.45 µm syringe filters

  • Lyophilizer

Sample Preparation
  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Dilution: Dilute the dissolved peptide solution with Mobile Phase A (see below) to a final concentration suitable for injection (typically 1-10 mg/mL for preparative runs). The final concentration of the strong organic solvent should be minimized to ensure proper binding to the column.

  • Filtration: Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC System Preparation and Chromatography

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

Chromatographic Conditions:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered peptide sample onto the equilibrated column.

  • Elution Gradient: Due to the high hydrophobicity of the this compound containing peptide, a modified gradient with a higher starting percentage of organic solvent and a shallower slope is recommended.

    • Initial Analytical Run: To determine the approximate retention time of the target peptide, perform an initial analytical run with a broad gradient (e.g., 30-100% Mobile Phase B over 30 minutes).

    • Preparative Gradient Optimization: Based on the analytical run, design a shallower gradient for the preparative purification. For example, if the peptide elutes at 60% Mobile Phase B in the analytical run, a preparative gradient could be 50-70% Mobile Phase B over 40-60 minutes. This will improve the resolution between the target peptide and closely eluting impurities.

  • Detection: Monitor the column effluent using a UV detector at wavelengths of 220 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine residue).

  • Fraction Collection: Collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by the UV signal are recommended for efficiency and precision.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system. Use a standard gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to quickly assess the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize them to remove the solvents and obtain the purified peptide as a stable, fluffy white powder.

Data Presentation

The following table summarizes the expected chromatographic parameters and outcomes for the purification of a peptide containing this compound. These values are illustrative and may require optimization for specific peptide sequences.

ParameterAnalytical RunPreparative RunExpected Outcome
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µmEfficient separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterProvides acidic environment for good peak shape.
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNElutes the hydrophobic peptide.
Flow Rate 1.0 mL/min15-20 mL/minAppropriate for the respective column dimensions.
Gradient 30-100% B over 30 min50-70% B over 40-60 minOptimized for high resolution of hydrophobic peptides.
Detection 220 nm, 280 nm220 nm, 280 nmDetection of peptide backbone and aromatic side-chain.
Expected Retention Higher %ACNElution within the optimized shallow gradient.Reflects the high hydrophobicity of the peptide.
Purity Achieved >95% (analytical)>95% (preparative)High purity suitable for most research applications.
Recovery N/A>80%Good recovery of the purified product.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of peptides containing this compound.

HPLC_Purification_Workflow Workflow for HPLC Purification of this compound Peptides cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Dissolution 1. Dissolve Crude Peptide (DMSO or DMF) Dilution 2. Dilute with Mobile Phase A Dissolution->Dilution Filtration 3. Filter Sample (0.45 µm) Dilution->Filtration Equilibration 4. Column Equilibration (Preparative C18) Filtration->Equilibration Injection 5. Inject Sample Equilibration->Injection Gradient 6. Gradient Elution (Shallow ACN Gradient) Injection->Gradient Detection 7. UV Detection (220nm & 280nm) Gradient->Detection Collection 8. Fraction Collection Detection->Collection Purity_Check 9. Purity Analysis (Analytical HPLC) Collection->Purity_Check Pooling 10. Pool Pure Fractions Purity_Check->Pooling Lyophilization 11. Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

Caption: HPLC Purification Workflow for Protected Peptides.

Troubleshooting and Key Considerations

  • Peak Tailing: Poor peak shape can result from interactions with the silica matrix. Ensure the TFA concentration is maintained at 0.1% to minimize these effects.

  • Protecting Group Lability: While the tBu group is generally stable in 0.1% TFA for the duration of a typical HPLC run, prolonged exposure or higher acid concentrations can cause premature deprotection. If deprotection is observed (evidenced by an earlier eluting peak in the chromatogram), consider using a less acidic mobile phase modifier like 0.1% formic acid, though this may lead to broader peaks. The Z-group is more stable to acidic conditions but can be sensitive to prolonged exposure.

  • Solubility Issues: Peptides containing multiple hydrophobic protecting groups may have poor solubility in aqueous mobile phases. Starting the gradient with a higher percentage of acetonitrile (e.g., 30-40%) can help maintain solubility upon injection.

  • Method Development: Always perform an analytical run before scaling up to a preparative separation. This will save time, solvent, and sample by providing a clear indication of the optimal gradient conditions.

Troubleshooting & Optimization

preventing racemization of Z-Tyr(tbu)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of Z-Tyr(tbu)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the process where the stereochemical integrity of the L-tyrosine derivative is compromised during the peptide bond formation, leading to a mixture of both L- and D-isomers in the final peptide.[1] This occurs because the activation of the carboxyl group of this compound makes the alpha-proton acidic and susceptible to abstraction by a base.[2][3] The resulting planar intermediate can be reprotonated from either side, resulting in a loss of stereochemical purity.[4]

Q2: What is the primary mechanism of racemization for this compound during coupling?

A2: The predominant mechanism for racemization of N-alpha-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate.[2][4][5] The process involves:

  • Activation: The carboxylic acid group is activated by the coupling reagent.[4]

  • Cyclization: The activated carbonyl is susceptible to intramolecular attack by the urethane oxygen of the Z-protecting group, forming the oxazolone ring.[4]

  • Enolization: The alpha-proton of the oxazolone is highly acidic and can be removed by a base, forming an achiral enolate intermediate.[4]

  • Reprotonation: The incoming amine can attack from either face of this planar intermediate, leading to a mixture of L- and D-products.[4]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors can influence the extent of racemization during the coupling of this compound:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.[1][5]

  • Base: The strength and steric hindrance of the base used can significantly affect the rate of racemization.[3][6][7]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[7]

  • Activation Time: Prolonged pre-activation times can lead to a higher degree of racemization.[8]

Troubleshooting Guide

Problem: Significant racemization of the this compound residue is detected in my peptide.

This troubleshooting guide will walk you through a series of steps to identify and resolve the cause of racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary factor in controlling racemization. Carbodiimide-based reagents (e.g., DIC, DCC) are known to cause significant racemization when used alone.[1][5]

Solution:

  • Use Additives with Carbodiimides: Always use a racemization-suppressing additive when employing carbodiimides.[5][9] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[6][9] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[9]

  • Consider Modern Coupling Reagents: Uronium/aminium or phosphonium-based reagents that incorporate an additive moiety, such as HATU (contains HOAt), HBTU (contains HOBt), and COMU (contains Oxyma), are excellent choices for minimizing racemization.[8][10]

Data Presentation: Impact of Coupling Reagents and Additives on Racemization

The following table summarizes the approximate percentage of D-isomer formation during the coupling of a racemization-prone amino acid under various conditions. These principles are directly applicable to this compound.

Coupling ReagentAdditiveBaseApproximate Racemization (%)
DICNoneDIPEA>5%
DICHOBtDIPEA~1.5%
DICOxyma PureDIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU(Internal Oxyma)DIPEA<0.2%

Data adapted from studies on racemization-prone amino acids.[8]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a crucial role in the racemization process by abstracting the alpha-proton.[3][6]

Solution:

  • Choose a Weaker, Sterically Hindered Base: Opt for weaker or more sterically hindered bases, which are less effective at abstracting the alpha-proton.[3][6] N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3][6][7]

  • Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.[7] For carbodiimide-mediated couplings where the incoming amino acid is not a salt, a base may not be required, which can significantly reduce racemization.[5]

Step 3: Control Reaction Temperature and Time

Solution:

  • Lower the Temperature: Perform coupling reactions at room temperature or below (e.g., 0°C), as elevated temperatures can accelerate racemization.[4][7]

  • Limit Pre-activation Time: If a pre-activation step is used, keep it as short as possible (e.g., 1-5 minutes) before adding the amine component.[8]

Experimental Protocols

Protocol 1: Standard Coupling Cycle to Minimize this compound Racemization

This protocol describes a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF.[8]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.[8]

    • Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time. [8]

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[8]

  • Confirmation (Optional): Perform a Kaiser test to confirm the complete consumption of free amines.[8]

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps to quantify the level of racemization in a synthesized peptide containing a tyrosine residue.

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the purified peptide using 6N HCl at 110°C for 24 hours.[4] To control for racemization that may occur during hydrolysis, a deuterated acid (e.g., DCl in D₂O) can be used.[4]

  • Sample Preparation:

    • After hydrolysis, dry the sample completely.

    • Re-dissolve the amino acid hydrolysate in a suitable buffer for HPLC analysis.[4]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column (e.g., a ligand-exchange or Pirkle-type column).[4][11]

    • Use an appropriate mobile phase as recommended by the column manufacturer to separate the D- and L-tyrosine enantiomers.[8][11]

    • Monitor the elution using a UV detector (typically at 280 nm for tyrosine).[8]

  • Quantification:

    • Integrate the peak areas for the D-Tyr and L-Tyr enantiomers.

    • Calculate the percentage of racemization using the following formula:[8] % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100

Visualizations

RacemizationMechanism cluster_activation Activation cluster_cyclization Cyclization cluster_enolization Enolization (Racemization Step) cluster_aminolysis Aminolysis A This compound B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Reagent C 5(4H)-Oxazolone B->C Intramolecular Attack D Achiral Enolate Intermediate C->D Base (e.g., DIEA) abstracts α-proton E Peptide Bond Formation (L- and D-isomers) D->E Incoming Amine

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Problem: High Racemization of this compound Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Assess Base Step1->Step2 Solution1 Use Additives (Oxyma, HOAt, HOBt) with Carbodiimides or Use Modern Reagents (COMU, HATU) Step1->Solution1 Step3 Step 3: Control Temperature & Activation Time Step2->Step3 Solution2 Use Weaker/Hindered Base (NMM, Collidine) Minimize Base Concentration Step2->Solution2 End Resolution: Minimized Racemization Step3->End Solution3 Lower Reaction Temperature (0°C) Shorten Pre-activation Time (1-5 min) Step3->Solution3

Caption: Troubleshooting workflow for this compound racemization.

References

Technical Support Center: Troubleshooting Incomplete Coupling of Z-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the incomplete coupling of Z-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling when using this compound?

A1: Incomplete coupling of this compound is a common issue in SPPS and typically stems from several factors:

  • Steric Hindrance: The bulky nature of the Z (benzyloxycarbonyl) protecting group on the amine and the tert-butyl (tBu) group on the tyrosine side chain create significant steric hindrance.[1][2][3] This physically obstructs the formation of the amide bond, slowing down the reaction.

  • Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures (like β-sheets), especially with hydrophobic sequences.[2] This aggregation can block reactive sites, making the N-terminus of the growing peptide inaccessible to the incoming activated amino acid.[2][4]

  • Suboptimal Reaction Conditions: The chosen protocol may not be robust enough for such a demanding coupling. This can include using a weak coupling reagent, insufficient reaction time, or a solvent that does not adequately swell the resin-peptide complex.[3][4]

  • Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents (e.g., presence of amines in DMF) can significantly reduce coupling efficiency.[1][5]

Q2: How can I detect incomplete coupling during my synthesis?

A2: The most common method for detecting incomplete coupling is the Kaiser test (or ninhydrin test).[1][6] This qualitative test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[1]

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[2][7]

Other indicators can include lower-than-expected weight gain of the resin after the coupling step or the appearance of deletion sequences (peptides missing one or more amino acids) in the final mass spectrometry analysis.[1][3]

Q3: My Kaiser test is positive after the initial coupling of this compound. What is the immediate course of action?

A3: If you detect an incomplete reaction, the recommended immediate actions are to perform a second coupling and, if that fails, to cap the unreacted amines.

  • Double Coupling: Wash the resin thoroughly with DMF to remove byproducts and prepare a fresh solution of activated this compound.[1] Repeat the entire coupling procedure. This second attempt often drives the reaction to completion.

  • Capping: If the Kaiser test is still positive after the second coupling, the remaining free amines should be permanently blocked to prevent the formation of deletion sequences in the final product.[1] This is achieved by treating the resin with a capping solution, most commonly containing acetic anhydride.[3]

Q4: How can I prevent incomplete coupling in future syntheses involving this compound or other hindered amino acids?

A4: Proactive optimization is key to preventing coupling issues with sterically hindered residues. Consider the following strategies for future syntheses:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be effective enough.[4] Upgrading to a more powerful aminium/uronium salt (e.g., HATU, HBTU) or phosphonium salt (e.g., PyBOP) is highly recommended as they form more reactive esters capable of overcoming the steric barrier.[2][4][5] HATU is particularly efficient for difficult couplings.[2][5]

  • Optimize Reaction Conditions:

    • Extend Reaction Time: Sterically hindered couplings are slower. Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][4]

    • Increase Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4][8]

  • Improve Solvation:

    • Change Solvent: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in its solvating properties, which can help reduce peptide aggregation.[4]

    • Use Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Ensure High Reagent Quality: Always use fresh, high-purity amino acids, anhydrous peptide-grade solvents, and fresh coupling reagents to avoid side reactions and ensure maximal reactivity.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing and preventing the incomplete coupling of this compound.

G cluster_optimization Optimization Strategies start Incomplete Coupling Detected (Positive Kaiser Test) double_couple Perform a Second Coupling (Double Coupling) start->double_couple Immediate Action future_optimization For Future Syntheses: Optimize Protocol start->future_optimization kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_2->capping Test is still Positive continue_synthesis Proceed to Next Deprotection Step kaiser_2->continue_synthesis Test is Negative capping->continue_synthesis opt1 Upgrade Coupling Reagent (e.g., DIC -> HATU) opt2 Increase Reaction Time / Temp (e.g., Microwave) opt3 Improve Solvation (e.g., DMF -> NMP) opt4 Verify Reagent Purity

A stepwise workflow for troubleshooting incomplete coupling.

Quantitative Data Summary: Coupling Reagent Comparison

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The table below compares common reagents.

Coupling ReagentTypeRelative EfficiencyTypical Coupling TimeKey Considerations
DIC / HOBt CarbodiimideGood30 - 120+ minutesCost-effective but generally slower and may be insufficient for highly hindered couplings.[5][7][9]
HBTU / DIPEA Aminium/UroniumVery Good15 - 60 minutesA robust and widely used reagent that is significantly faster and more effective than carbodiimide methods.[5][7]
HATU / DIPEA Aminium/UroniumExcellent5 - 30 minutesHighly efficient and fast, considered one of the best reagents for difficult, sterically hindered couplings with low racemization.[2][4][5]
PyBOP / DIPEA PhosphoniumVery Good15 - 60 minutesA highly effective coupling reagent, especially for residues prone to racemization.[4]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling

This protocol is used for the qualitative detection of free primary amines on the resin.

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine[1]

  • Procedure:

    • Place a small sample of resin (10-20 beads) into a small glass test tube.

    • Wash the beads with ethanol and then pyridine.

    • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[2]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).[2]

Protocol 2: Double Coupling and Capping Workflow

This protocol should be implemented if the Kaiser test is positive after the initial coupling.

  • Procedure:

    • First Coupling: Perform the standard coupling protocol for this compound.

    • Wash: Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

    • Kaiser Test: Perform the Kaiser test as described in Protocol 1. If the result is negative, proceed to the next deprotection step. If positive, continue to the next step.

    • Second Coupling (Double Coupling): Prepare a fresh solution of activated this compound and repeat the coupling step for 1-4 hours.[1][3]

    • Wash and Final Kaiser Test: Wash the resin again with DMF and perform a final Kaiser test.

    • Capping (if necessary): If the final Kaiser test is still positive, cap the remaining free amines. Prepare a capping solution (e.g., 20% acetic anhydride and 1% DIPEA in DMF) and treat the resin for 30 minutes.[3]

    • Final Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the next synthesis cycle.

Protocol 3: Optimized Coupling using HATU

This is a robust method for coupling sterically hindered amino acids like this compound.

  • Reagents:

    • This compound (3-4 equivalents relative to resin loading)

    • HATU (3-4 equivalents)

    • DIPEA (6-8 equivalents)

    • Anhydrous DMF or NMP

  • Procedure:

    • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been washed and neutralized.

    • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF/NMP. Add DIPEA to the mixture.[3]

    • Pre-activation: Allow the solution to pre-activate for 2-5 minutes.[3]

    • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.

    • Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. For extremely difficult cases, this time can be extended.[3]

    • Monitoring: After the reaction, wash a small sample of beads and perform a Kaiser test to confirm completion.

    • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[3]

References

Technical Support Center: Z-Tyr(tbu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Tyr(tbu)-OH in peptide synthesis. The information is designed to help you anticipate and resolve potential side reactions and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Z and tBu protecting groups in this compound?

A1: this compound is a derivative of the amino acid tyrosine with two protecting groups. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, preventing it from forming unwanted peptide bonds during the coupling of the carboxyl group. The tert-butyl (tBu) group protects the phenolic hydroxyl group of the tyrosine side chain, preventing side reactions such as O-acylation. This orthogonal protection scheme allows for the selective removal of the Z group while keeping the tBu group intact.[1]

Q2: Are the Z and tBu protecting groups orthogonal?

A2: Yes, the Z and tBu groups form an orthogonal protecting group pair. The Z-group is labile to catalytic hydrogenation or strong acids like HBr in acetic acid, while the tBu group is stable under these conditions.[1][2] The tBu group is removed with strong acids such as trifluoroacetic acid (TFA), which do not typically cleave the Z-group.[1] This orthogonality allows for selective deprotection during peptide synthesis.

Q3: What are the common methods for removing the Z-group?

A3: The Z-group is most commonly removed by:

  • Catalytic Hydrogenation: This is a mild method that involves hydrogen gas and a palladium catalyst (e.g., Pd/C).[1]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst and is often considered milder and more convenient than using hydrogen gas.[3]

  • Acidolysis: Strong acids such as hydrogen bromide (HBr) in acetic acid can also be used to cleave the Z-group.[1]

Q4: Will catalytic hydrogenation to remove the Z-group also cleave the tBu ether of Tyr(tbu)?

A4: No, tert-butyl ethers are generally stable under the conditions used for catalytic hydrogenation (H2/Pd).[2] This stability is a key feature of the orthogonality between the Z and tBu protecting groups.

Q5: What are the primary side reactions to be aware of when using this compound?

A5: The main side reactions are associated with the deprotection steps. During the removal of the Z-group by catalytic hydrogenation, potential issues include catalyst poisoning if sulfur-containing amino acids are present. During the final cleavage of the tBu group with strong acid, the main side reaction is C-alkylation of the tyrosine ring by the released tert-butyl cation.[4]

Troubleshooting Guide

Issue 1: Incomplete or Slow Z-Group Deprotection by Catalytic Hydrogenation
  • Observation: The starting material (Z-protected peptide) is still present after the reaction, as determined by TLC, HPLC, or mass spectrometry.

  • Root Cause Analysis:

    • Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids like methionine or cysteine, the palladium catalyst can be poisoned, leading to incomplete or failed deprotection.

    • Insufficient Catalyst: The amount or activity of the catalyst may be insufficient for the scale of the reaction.

    • Poor Hydrogen Access: The peptide may have poor solubility in the reaction solvent, limiting access of the substrate to the catalyst surface.

  • Solutions & Mitigation:

    • Alternative Deprotection: If sulfur-containing residues are present, consider using catalytic transfer hydrogenation with a suitable donor or acidolysis with HBr in acetic acid.

    • Increase Catalyst Load: Increase the amount of Pd/C catalyst.

    • Optimize Solvent: Ensure the peptide is fully dissolved. A solvent mixture, such as DMF/methanol, may be necessary.

    • Use a Fresh Catalyst: Ensure the palladium catalyst is active.

Issue 2: Detection of a +56 Da Adduct in the Final Peptide Product
  • Observation: Mass spectrometry analysis of the final, fully deprotected peptide shows a peak with a mass increase of 56 Da compared to the expected product mass.

  • Root Cause Analysis: This mass increase corresponds to the addition of a tert-butyl group. During the final cleavage of the tBu ether from the tyrosine side chain with a strong acid (e.g., TFA), reactive tert-butyl cations are generated. These cations can then act as electrophiles and attack the electron-rich aromatic ring of the deprotected tyrosine, leading to C-alkylation. This side reaction can occur to an extent of 0.5-1.0%.[4]

  • Solutions & Mitigation:

    • Use of Scavengers: The most effective way to prevent C-alkylation is to include scavengers in the cleavage cocktail. Scavengers are nucleophilic species that "trap" the tert-butyl cations before they can react with the peptide.

    • Recommended Scavengers: Triisopropylsilane (TIS) and water are commonly used scavengers. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Issue 3: Racemization during Coupling
  • Observation: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.

  • Root Cause Analysis: Racemization can occur during the activation of the carboxylic acid of this compound for coupling. The formation of an oxazolone intermediate is a common pathway for racemization.

  • Solutions & Mitigation:

    • Use of Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) in the coupling reaction to suppress racemization.[5]

    • In-situ Activation: Minimize the pre-activation time of the amino acid before adding it to the resin or the N-terminally deprotected peptide in solution.[5]

    • Choice of Coupling Reagent: Use coupling reagents known for lower racemization potential, such as phosphonium-based reagents (e.g., PyBOP).

Quantitative Data Summary

The following table summarizes quantitative data related to a key side reaction of Tyr(tbu)-containing peptides.

Side ReactionExtent of FormationConditionsMitigation
C-alkylation of Tyrosine0.5 - 1.0%Strong acid cleavage (e.g., TFA) without scavengersAddition of scavengers (e.g., TIS, water) to the cleavage cocktail

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-terminal Z-group from a peptide containing Tyr(tbu).

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or a mixture of methanol and DMF.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogen Donor Addition: Add formic acid (the hydrogen donor) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Final Cleavage and tBu-Group Deprotection with Scavengers

This protocol describes the final deprotection of the Tyr(tbu) side chain and cleavage from the resin (if applicable) using a scavenger cocktail to prevent C-alkylation.

  • Resin Preparation (for SPPS): Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin or the fully protected peptide.

  • Agitation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin (if applicable) and collect the filtrate. Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

Z_Tyr_tbu_Deprotection_Workflow start Z-Peptide-Tyr(tbu) z_deprotection Z-Group Deprotection (e.g., Catalytic Hydrogenation) start->z_deprotection h2n_peptide H2N-Peptide-Tyr(tbu) z_deprotection->h2n_peptide final_cleavage Final Cleavage (TFA + Scavengers) h2n_peptide->final_cleavage final_peptide Final Deprotected Peptide final_cleavage->final_peptide

Caption: General deprotection workflow for a peptide synthesized with this compound.

C_Alkylation_Mechanism cluster_0 TFA Cleavage cluster_1 Side Reaction peptide_tyr_tbu Peptide-Tyr(OtBu) peptide_tyr_oh Peptide-Tyr(OH) peptide_tyr_tbu->peptide_tyr_oh + H+ tbu_cation tert-Butyl Cation (+) peptide_tyr_tbu->tbu_cation + H+ tfa TFA c_alkylation C-Alkylation (Electrophilic Attack) peptide_tyr_oh->c_alkylation tbu_cation->c_alkylation alkylated_product Peptide-Tyr(3-tBu)-OH (+56 Da Adduct) c_alkylation->alkylated_product

Caption: Mechanism of C-alkylation of tyrosine during acid-mediated deprotection.

References

Technical Support Center: Managing Peptide Aggregation with Z-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation issues, specifically when using Z-Tyr(tBu)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the side-chain protection important?

A1: this compound, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, is a protected amino acid used in peptide synthesis. The 'Z' group (benzyloxycarbonyl) protects the N-terminus, while the tert-butyl (tBu) group protects the reactive hydroxyl side chain of tyrosine. This side-chain protection is critical to prevent unwanted side reactions, such as O-acylation, during peptide coupling steps, which would otherwise lead to impurities and reduced yield of the target peptide.[1][2][3][4]

Q2: How does the use of this compound relate to peptide aggregation?

A2: While the tBu protecting group on the tyrosine side chain is essential, its bulky and hydrophobic nature can contribute to intermolecular interactions between growing peptide chains.[5] This is a common issue with hydrophobic protecting groups. Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, especially in hydrophobic sequences.[6][7][8]

Q3: What are the typical signs of on-resin peptide aggregation during synthesis?

A3: Several indicators can point to on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell adequately in the synthesis solvent.[5][8][9][10]

  • Slow or Incomplete Reactions: Both the deprotection of the Z-group and the subsequent amino acid coupling steps may become sluggish or incomplete.[6][8][9][10]

  • Positive Staining Tests: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines, a sign of incomplete coupling. However, in cases of severe aggregation, the N-terminus may be inaccessible, leading to false-negative results.[8][9][11]

  • Low Yield and Purity: A significant decrease in the expected yield of the final cleaved peptide and the presence of deletion sequences in the analytical results are strong indicators of aggregation issues during synthesis.[1][5][9][10]

Q4: Can aggregation occur after the peptide is cleaved from the resin?

A4: Yes, aggregation is a frequent problem for purified peptides, particularly those with hydrophobic residues. Even after the tBu group is removed, the inherent nature of the peptide sequence can lead to poor solubility in aqueous solutions, causing the formation of aggregates.[9][12]

Troubleshooting Guides

Issue 1: Signs of Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you observe poor resin swelling, incomplete reactions, or other signs of on-resin aggregation, consider the following strategies.

Recommended Actions & Solutions

StrategyDescriptionTypical Parameters
Solvent Modification Switch from standard solvents to those known to disrupt hydrogen bonds.Use N-methylpyrrolidone (NMP) as the primary solvent, or add up to 25% Dimethyl Sulfoxide (DMSO) to DMF.[6][7][9]
Chaotropic Salts Add chaotropic salts to the coupling mixture to disrupt secondary structures.Use 0.4 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF.[6][7]
Elevated Temperature Increase the temperature during the coupling step to help break up aggregates.Couple at a higher temperature (e.g., 50-60°C). Microwave irradiation can also be highly effective.[6][10]
Sonication Apply ultrasonic energy to physically disrupt the aggregated peptide-resin complex.Use brief, intermittent pulses in a sonication bath during the coupling reaction.[6][9]
Resin Choice Use a resin with properties that minimize intermolecular interactions.Employ a low-loading resin (e.g., 0.1-0.4 mmol/g) or a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG) to increase the distance between peptide chains.[5][7]
Incorporate Aggregation-Disrupting Moieties Introduce structural elements that disrupt the formation of hydrogen bonds.For sequences containing Ser or Thr, consider using pseudoproline dipeptides every 5-6 residues to introduce a "kink" in the peptide backbone.[6][7][10]
Issue 2: Poor Solubility of the Cleaved Peptide

If the final peptide product is difficult to dissolve after cleavage and purification, the following strategies can be employed.

Recommended Actions & Solutions

StrategyDescriptionTypical Parameters
pH Adjustment Adjust the pH of the solution to move it away from the peptide's isoelectric point (pI), thereby increasing net charge and electrostatic repulsion.For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).[5][9]
Organic Co-solvents Dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer.First, dissolve the peptide in a minimal volume of DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer while vortexing.[8][9][13]
Sonication Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.Apply 3-4 short pulses of sonication, chilling the sample on ice between pulses to prevent heating.[9][13]
"Magic Mixture" For extremely difficult cases, a specialized solvent mixture can be used.A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate. Use with caution and ensure compatibility with downstream applications.[7][9]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound in SPPS

This protocol describes a standard manual coupling cycle.

  • Resin Swelling: Swell the resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[14][15]

  • Z-Group Deprotection: Perform the deprotection of the N-terminal Z-group according to your established lab protocol (e.g., catalytic transfer hydrogenation with palladium on carbon and a hydrogen donor).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of deprotection reagents.[2][4]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[2][15]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Monitoring: Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test.[9]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin extensively with DMF (5 times).[15] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol can be used to assess the purity of the peptide at intermediate stages, which is particularly useful when aggregation is suspected.[9]

  • Sample Collection: Take a small sample of the peptide-resin (10-20 mg).

  • Washing and Drying: Wash the resin sample with Dichloromethane (DCM) (3 x 1 mL) and dry it under a stream of nitrogen.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[9][15] Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.[9][14]

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Analyze the crude peptide by LC-MS to determine the mass and purity.[2][9]

Visualizations

start Start: Peptide-Resin (Free N-Terminus) coupling Incomplete Coupling (Positive Kaiser Test) start->coupling Couple next Z-AA(PG)-OH aggregation_check Suspect Aggregation? coupling->aggregation_check Yes continue_synthesis Continue Synthesis coupling->continue_synthesis No (Complete) swelling Observe Poor Resin Swelling? aggregation_check->swelling test_cleavage Perform Test Cleavage (Protocol 2) aggregation_check->test_cleavage No strategy Implement Strategy: • Change Solvent (NMP) • Add Chaotropic Salt (LiCl) • Increase Temperature swelling->strategy Yes recouple Re-couple Amino Acid strategy->recouple recouple->continue_synthesis analyze Analyze by LC-MS test_cleavage->analyze

Troubleshooting workflow for on-resin peptide aggregation.

start Start: Lyophilized Peptide Powder dissolve_organic Dissolve in minimal Organic Solvent (e.g., DMSO) start->dissolve_organic add_aqueous Slowly add aqueous buffer while vortexing dissolve_organic->add_aqueous check_solubility Is solution clear? add_aqueous->check_solubility sonicate Sonicate in cold bath (brief pulses) check_solubility->sonicate No soluble Soluble Peptide Solution check_solubility->soluble Yes sonicate->check_solubility Re-check adjust_ph Adjust pH away from pI sonicate->adjust_ph If still cloudy adjust_ph->check_solubility Re-check insoluble Still Insoluble adjust_ph->insoluble If still cloudy

Stepwise workflow for solubilizing aggregated peptides.

References

Technical Support Center: Optimizing Cleavage Conditions for Z-Tyr(tbu)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage conditions for peptides containing Z-Tyr(tbu)-OH. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you achieve high yield and purity in your peptide synthesis.

Frequently Asked questions (FAQs)

Q1: What is the overall strategy for cleaving a peptide with both a Z-protected N-terminus and a Tyr(tbu) side chain?

The cleavage of a peptide containing both a Z (benzyloxycarbonyl) and a tBu (tert-butyl) protecting group requires an orthogonal deprotection strategy.[1] This means that each protecting group can be removed under specific conditions without affecting the other.[2] The typical approach is a two-step process:

  • Acidolysis: The tBu group from the Tyr(tbu) side chain is removed using a strong acid, most commonly trifluoroacetic acid (TFA). The Z-group is stable under these conditions.[3]

  • Hydrogenolysis: The Z-group is subsequently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[4]

Q2: What are the most common side reactions during the TFA cleavage of the Tyr(tbu) group?

The primary side reaction during TFA cleavage is the alkylation of nucleophilic residues by the reactive tert-butyl cation (tBu⁺) that is generated.[5] The phenolic side chain of tyrosine itself is susceptible to this, leading to tert-butylated tyrosine byproducts.[4] Other sensitive amino acid residues that can be affected include tryptophan (Trp), methionine (Met), and cysteine (Cys).[5]

Q3: Why are scavengers essential in the TFA cleavage cocktail?

Scavengers are nucleophilic reagents added to the TFA cleavage mixture to "trap" the reactive tert-butyl cations.[5] By reacting with these carbocations more rapidly than the sensitive residues on the peptide, scavengers prevent unwanted side reactions and significantly improve the purity of the final product.[6]

Q4: Can the Z-group be removed simultaneously with the tBu group?

While the Z-group can be cleaved by strong acids like HBr in acetic acid, this is generally not recommended when a tBu group is also present, as the conditions can be harsh and lead to side reactions.[4] The preferred method is the sequential, orthogonal cleavage described in Q1.

Troubleshooting Guide

Issue 1: Incomplete cleavage of the tBu group from Tyr(tbu).

  • Potential Cause: Insufficient acid strength, reaction time, or low temperature.[5]

  • Solution:

    • Increase TFA concentration: Ensure a high concentration of TFA in the cleavage cocktail, typically 95%.[4]

    • Extend reaction time: Most standard protocols recommend 1.5 to 4 hours at room temperature.[5] You can monitor the progress by taking small aliquots at different time points and analyzing them by HPLC or LC-MS.

    • Increase temperature: A slight increase in temperature (e.g., to 40°C) can improve cleavage efficiency, but this should be done with caution as it can also increase the rate of side reactions.[7]

Issue 2: Presence of unexpected peaks in HPLC/LC-MS after TFA cleavage, corresponding to a mass increase of +56 Da.

  • Potential Cause: Alkylation of tyrosine or other sensitive residues by the tert-butyl cation.

  • Solution:

    • Incorporate or optimize scavengers: Use an effective scavenger cocktail. A common starting point is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[4] For peptides with multiple sensitive residues like Met or Cys, a more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[2][6]

Issue 3: Low yield after hydrogenolysis to remove the Z-group.

  • Potential Cause: Catalyst poisoning or inefficient hydrogen transfer.

  • Solution:

    • Catalyst selection: Ensure you are using a fresh and active catalyst, such as 10% Palladium on carbon (Pd/C).

    • Solvent choice: Use a solvent that is compatible with both the peptide and the hydrogenation process, such as methanol (MeOH) or a mixture of MeOH and water.

    • Check for catalyst poisons: Sulfur-containing compounds can poison the palladium catalyst. Ensure that any scavengers used in the previous TFA cleavage step (like thioanisole or EDT) have been thoroughly removed before hydrogenolysis.

Data Presentation

Table 1: Efficacy of Different Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide

Cleavage Cocktail Composition (v/v/v)Desired Peptide (%)S-tert-butylated Side Product (%)
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on a model peptide containing cysteine, which is analogous to the tert-butylation of tyrosine.[6]

Table 2: Effect of Cleavage Time and Temperature on S-tert-butylation of a Model Cysteine-Containing Peptide

Cleavage Conditions (TFA/TIS/H₂O; 95:2.5:2.5)C-terminal Cys S-tert-butylation (%)
25°C, 30 minNot specified, but lower than 1h
25°C, 1 h15.4
40°C, 30 min18.8
40°C, 2 h32.3
Data from a study on a model peptide containing cysteine.[7]

Experimental Protocols

Protocol 1: TFA-Mediated Cleavage of the Tyr(tbu) Group

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes. After swelling, wash the resin thoroughly with DCM to remove any residual dimethylformamide (DMF). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[8]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is recommended.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 1.5 to 3 hours.[8][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude Z-protected peptide.

Protocol 2: Hydrogenolysis for Z-Group Deprotection

  • Dissolution: Dissolve the crude Z-protected peptide from Protocol 1 in a suitable solvent, such as methanol (MeOH) or a mixture of MeOH and water.

  • Catalyst Addition: In a reaction vessel suitable for hydrogenation, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to overnight.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Peptide Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the final deprotected peptide. The peptide can then be purified by preparative HPLC.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Cleavage start Start: Low Yield or Impure Peptide check_tbu Incomplete tBu Cleavage? start->check_tbu check_alkylation Alkylation Side Products (+56 Da)? check_tbu->check_alkylation No solution_tbu Increase TFA Time/Temp or Use Stronger Acid check_tbu->solution_tbu Yes check_z Incomplete Z Cleavage? check_alkylation->check_z No solution_alkylation Add/Optimize Scavengers (TIS, Thioanisole, EDT) check_alkylation->solution_alkylation Yes solution_z Check Catalyst Activity Ensure Removal of Catalyst Poisons Extend Hydrogenolysis Time check_z->solution_z Yes end End: Purified Peptide check_z->end No solution_tbu->end solution_alkylation->end

Caption: Troubleshooting workflow for optimizing cleavage conditions.

OrthogonalCleavage Orthogonal Cleavage Strategy for this compound Peptides start Z-Peptide-Tyr(tbu)-Resin tfa_cleavage Step 1: Acidolysis TFA / Scavengers start->tfa_cleavage intermediate Z-Peptide-Tyr-OH (crude) tfa_cleavage->intermediate Removes tBu group hydrogenolysis Step 2: Hydrogenolysis H2, Pd/C intermediate->hydrogenolysis final_product H-Peptide-Tyr-OH (crude) hydrogenolysis->final_product Removes Z group purification Purification (HPLC) final_product->purification final_peptide Purified Peptide purification->final_peptide

References

Technical Support Center: Minimizing Tryptophan t-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the common side reaction of tryptophan t-butylation during peptide synthesis, particularly when using Z-Tyr(tbu)-OH.

Troubleshooting Guide

Issue: Detection of a +56 Da mass shift in your peptide containing tryptophan following cleavage.

This mass increase is a strong indicator of tert-butylation of the tryptophan indole ring.[1] This side reaction is caused by the reaction of the electron-rich indole ring of tryptophan with tert-butyl cations generated during the acidic cleavage of t-butyl-based protecting groups, such as the one on this compound.[2][3]

Potential Cause Recommended Solution
Generation of reactive tert-butyl cations during acid-mediated deprotection. Incorporate a scavenger or a scavenger cocktail into the cleavage reagent to trap the tert-butyl cations before they can react with tryptophan.[1][2][3]
Insufficient scavenging of tert-butyl cations. Increase the concentration or change the type of scavenger used. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[2] For complex peptides, a scavenger cocktail is often more effective.[1]
Cleavage conditions are too harsh or prolonged. Optimize cleavage time and temperature. While most deprotections are performed at room temperature, minimizing the reaction time can reduce side reactions.
Tryptophan indole ring is unprotected and highly reactive. For future syntheses, consider using a tryptophan derivative with a protecting group on the indole nitrogen, such as Fmoc-Trp(Boc)-OH.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tryptophan t-butylation during peptide synthesis?

A1: The primary cause is the generation of highly reactive tert-butyl cations during the acid-catalyzed removal of t-butyl-based protecting groups, such as the tert-butyl ether on this compound.[2][3] These electrophilic carbocations can then attack the nucleophilic indole ring of tryptophan, resulting in an unwanted +56 Da modification.[1]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Besides tryptophan, other residues with nucleophilic side chains are also at risk. These include methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2][3]

Q3: How do scavengers work to prevent t-butylation?

A3: Scavengers are nucleophilic compounds added to the cleavage cocktail. They are more reactive towards the tert-butyl cations than the sensitive amino acid side chains. By trapping these carbocations, they prevent the alkylation of tryptophan and other susceptible residues.[2]

Q4: What are some effective scavengers for preventing tryptophan t-butylation?

A4: Effective scavengers for protecting tryptophan include triisopropylsilane (TIS), triethylsilane (TES), anisole, and 1,2-ethanedithiol (EDT).[1][2]

Q5: When should I use a scavenger cocktail instead of a single scavenger?

A5: A scavenger cocktail is recommended when your peptide contains multiple sensitive residues (e.g., Trp, Met, Cys, Tyr). A common and effective cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For particularly sensitive sequences, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]

Data Presentation

Table 1: Effect of Scavengers on Reducing Cys S-t-butylation (as a proxy for Trp t-butylation)

Cleavage Cocktail Composition% S-t-butylation (by HPLC area)
TFA/TIS/H₂O (95:2.5:2.5)>13%
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)9-10%
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)~9.0%
TFA/TIS/H₂O/Anisole or m-cresol>13%
Data adapted from a study on Cys S-t-butylation, which serves as a comparable model for electrophilic attack by t-butyl cations.[5]

Experimental Protocols

Protocol: Cleavage and Deprotection with a Scavenger Cocktail

This protocol provides a general guideline for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of side-chain protecting groups, including the t-butyl group from Tyr(tbu), while minimizing tryptophan t-butylation.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Nitrogen stream or vacuum concentrator

Procedure:

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3x) to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail for peptides containing tryptophan is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][2] For a 10 mL cocktail, this would be 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Analyze the crude peptide by HPLC and LC-MS to confirm the molecular weight and assess the purity, specifically looking for the absence of a +56 Da adduct.

Visualizations

Reaction_Pathway cluster_0 Peptide Synthesis cluster_1 Acidic Cleavage (e.g., TFA) cluster_2 Undesired Side Reaction cluster_3 Preventative Measure This compound This compound t-Butyl Cation (+) t-Butyl Cation (+) This compound->t-Butyl Cation (+) Deprotection Tyr-Peptide Tyr-Peptide This compound->Tyr-Peptide Deprotection Trp-Peptide Trp-Peptide t-Butylated Trp-Peptide (+56 Da) t-Butylated Trp-Peptide (+56 Da) t-Butyl Cation (+)->t-Butylated Trp-Peptide (+56 Da) Alkylation Trapped Cation Trapped Cation t-Butyl Cation (+)->Trapped Cation Scavenging Scavenger (e.g., TIS) Scavenger (e.g., TIS)

Caption: Minimizing tryptophan t-butylation during peptide synthesis.

References

Technical Support Center: Purification of Peptides Synthesized with Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides synthesized using Z-Tyr(tbu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides synthesized with this compound?

A1: The main challenges arise from the physicochemical properties imparted by both the benzyloxycarbonyl (Z) N-terminal protecting group and the tert-butyl (tBu) side-chain protecting group on tyrosine. These include:

  • Increased Hydrophobicity: Both the Z and tBu groups are hydrophobic, which can lead to poor peptide solubility in aqueous buffers commonly used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Peptide Aggregation: The enhanced hydrophobicity increases the likelihood of intermolecular interactions, causing peptide aggregation.[1][2] Aggregated peptides are difficult to purify and often result in broad or tailing peaks during chromatography.[3]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or byproducts from the synthesis, may have similar retention times to the target peptide in RP-HPLC, making separation difficult.[1]

  • Incomplete Deprotection: The final acid-mediated cleavage step may not completely remove the tBu group from the tyrosine side chain, leading to a common impurity.[3][4]

Q2: How can I identify impurities related to the this compound moiety in my crude peptide mixture?

A2: Mass spectrometry (MS) is the most effective tool for identifying these impurities.

  • Incomplete tBu Deprotection: Look for a mass peak that is +56 Da higher than the expected mass of your target peptide. This corresponds to the mass of the tert-butyl group (isobutylene).[3][5] During tandem MS (MS/MS), a characteristic neutral loss of 56 Da is a key diagnostic feature for peptides containing a Tyr(tBu) residue.[6]

  • Residual Z-Group: If the Z-group is not fully removed during the final deprotection step, you will observe a mass peak +134 Da higher than the target peptide's mass.

  • Deletion Sequences: These will appear as masses corresponding to the target peptide minus the mass of one or more amino acid residues.[4]

Q3: Is the Z-group stable during typical RP-HPLC purification conditions?

A3: Yes, the benzyloxycarbonyl (Z) group is generally stable in the acidic mobile phases (e.g., those containing 0.1% trifluoroacetic acid, TFA) used for peptide purification. The Z-group is primarily removed by catalytic hydrogenation or strong acids like HBr/AcOH, conditions not typically employed in RP-HPLC.[7]

Troubleshooting Guides

Problem 1: Poor Peptide Solubility and Peak Tailing/Broadening in HPLC

This is often due to the high hydrophobicity of the peptide containing this compound, leading to aggregation.

Symptom Possible Cause Solution
Crude peptide does not dissolve in HPLC mobile phase A (water/0.1% TFA). High hydrophobicity leading to poor solubility.[1]1. Use a Stronger Solvent for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial HPLC mobile phase.[8][9] 2. Modify Mobile Phase: Consider adding a small amount of isopropanol or acetonitrile to the initial mobile phase to increase its solubilizing power.[3]
HPLC chromatogram shows broad, tailing, or split peaks. Peptide aggregation on the column or secondary interactions with the stationary phase.[3][10]1. Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can disrupt aggregates and improve peak shape.[9][10] 2. Lower Peptide Concentration: Inject a more dilute sample to reduce the likelihood of on-column aggregation.[1] 3. Optimize TFA Concentration: Ensure a TFA concentration of at least 0.1% in both mobile phases to minimize secondary interactions with the silica backbone of the column.[10] 4. Change Column Chemistry: For very hydrophobic peptides, consider a C8 or C4 column instead of a C18 to reduce hydrophobic interactions.[9]
Low recovery of the purified peptide. Peptide precipitation on the column due to poor solubility in the mobile phase.[9]1. Use a Shallower Gradient: A slower increase in the organic solvent percentage can help maintain peptide solubility during elution.[10] 2. Modify Mobile Phase: The addition of a different ion-pairing agent, such as formic acid, may alter selectivity and improve recovery, although it can also affect peak shape.[9]
Problem 2: Co-elution of Target Peptide with Impurities

This is a common challenge when dealing with hydrophobic peptides where impurities have similar retention characteristics.

Symptom Possible Cause Solution
The main peak in the HPLC chromatogram is not baseline-resolved from adjacent impurity peaks. The HPLC gradient is too steep, or the column chemistry is not optimal for the separation.[10]1. Use a Shallower Gradient: Decrease the rate of change of the organic solvent percentage per minute. This increases the run time but can significantly improve resolution.[3][10] 2. Test Different Organic Modifiers: Acetonitrile is standard, but isopropanol or ethanol can sometimes provide different selectivity and better separation.[1] 3. Change Column Chemistry: If resolution does not improve, a column with a different stationary phase (e.g., C8, C4, or phenyl-hexyl) may be required.
Mass spectrometry of the main peak shows the presence of the desired peptide and a +56 Da impurity. Incomplete removal of the tBu protecting group from the tyrosine side chain.[3]1. Optimize the HPLC Gradient: A very shallow gradient is crucial for separating the tBu-protected peptide from the fully deprotected peptide, as they are often very close in retention time.[3] 2. Review the Cleavage/Deprotection Protocol: Ensure sufficient time and appropriate scavenger concentrations were used during the final cleavage step to facilitate complete tBu group removal.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a general method for the purification of a synthetic peptide containing this compound after cleavage from the solid-phase resin.

Materials:

  • Crude, lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (optional)

  • C18 reversed-phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong solvent like DMSO or DMF if it does not readily dissolve in the initial mobile phase.

    • Dilute the dissolved peptide with Solvent A (Water + 0.1% TFA) to the desired injection concentration. Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion.[10]

  • HPLC System Preparation:

    • Solvent A: HPLC-grade water with 0.1% TFA.

    • Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

    • Thoroughly degas both solvents before use.

    • Equilibrate the C18 column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Chromatographic Method:

    • Flow Rate: As per the column manufacturer's recommendation (e.g., 4.0 mL/min for a 10 mm ID column).

    • Detection: Monitor at 220 nm (for the peptide backbone) and 254/280 nm (for the aromatic Z and Tyr groups).

    • Gradient: Start with an analytical run on a smaller scale to determine the approximate elution percentage of your peptide. Based on the analytical run, design a preparative gradient. For a hydrophobic peptide, a shallow gradient is recommended for better resolution (e.g., 30-70% Solvent B over 40 minutes).[9]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your target peptide.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

G Troubleshooting Workflow for Poor HPLC Purification start Poor HPLC Profile (Broad/Tailing Peaks, Low Resolution) check_solubility Is the crude peptide fully soluble in the initial mobile phase? start->check_solubility use_strong_solvent Dissolve in minimal DMSO/DMF, then dilute with mobile phase A. check_solubility->use_strong_solvent No check_aggregation Is aggregation suspected? check_solubility->check_aggregation Yes use_strong_solvent->check_aggregation aggregation_solutions Increase column temperature (40-60°C). Lower sample concentration. Use a shallower gradient. check_aggregation->aggregation_solutions Yes check_resolution Is resolution between the main peak and impurities poor? check_aggregation->check_resolution No aggregation_solutions->check_resolution resolution_solutions Use a shallower gradient. Try a different organic modifier (e.g., isopropanol). Consider a different column (C8, C4). check_resolution->resolution_solutions Yes analyze_fractions Analyze all peaks by MS to identify the product and impurities. check_resolution->analyze_fractions No resolution_solutions->analyze_fractions end Optimized Purification analyze_fractions->end

Caption: Troubleshooting workflow for HPLC purification of hydrophobic peptides.

G Peptide Purification and Analysis Workflow synthesis Peptide Synthesis (with this compound) cleavage Cleavage & Deprotection (e.g., TFA with scavengers) synthesis->cleavage precipitation Precipitation & Isolation of Crude Peptide cleavage->precipitation dissolution Dissolve Crude Peptide (e.g., in DMSO then Mobile Phase A) precipitation->dissolution prep_hplc Preparative RP-HPLC (Shallow Gradient) dissolution->prep_hplc collection Fraction Collection prep_hplc->collection analysis Analyze Fractions (Analytical HPLC & MS) collection->analysis analysis->prep_hplc Re-purify pooling Pool Pure Fractions analysis->pooling Purity > 95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for peptide purification and analysis.

References

effect of base on Z-Tyr(tbu)-OH stability during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Z-Tyr(tbu)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is an amino acid derivative used in SPPS, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this molecule, the Nα-amino group is protected by the benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group of tyrosine is protected by a tert-butyl (tBu) ether. The Z-group is typically removed by hydrogenolysis or strong acids, while the tBu group is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).

Q2: How stable is the tert-butyl (tBu) ether of this compound to basic conditions in SPPS?

The tert-butyl (tBu) ether protecting the tyrosine side chain is highly stable under the basic conditions commonly employed in SPPS.[1] This includes the conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the tertiary amines (e.g., DIPEA) used for neutralization and coupling steps.[1] Therefore, degradation of the tBu group is not a concern during standard SPPS cycles.

Q3: Is the benzyloxycarbonyl (Z) group stable to the bases used in SPPS?

The benzyloxycarbonyl (Z) group is generally stable to the basic conditions used in SPPS.[2][3] It is not cleaved by the tertiary amines (e.g., DIPEA) used during coupling or by the standard piperidine solutions used for Fmoc deprotection in Fmoc-based strategies.[2] The primary methods for Z-group removal are catalytic hydrogenolysis or treatment with strong acids like HF or HBr in acetic acid.[4][5]

Q4: Can prolonged exposure to bases during SPPS lead to any side reactions with this compound?

While both the Z-group and the tBu-ether are robust towards bases, prolonged exposure to strong basic conditions over extended synthesis cycles could theoretically lead to minor side reactions. However, under standard SPPS protocols, such degradation is generally considered negligible.

Q5: What are the typical cleavage conditions for the protecting groups of this compound?

The cleavage of the protecting groups of this compound is orthogonal, meaning they can be removed selectively without affecting each other under specific conditions.

  • Z-group: Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF, HBr/acetic acid).[5]

  • tBu-group: Cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass increase of 56 Da in the final peptide. Incomplete removal of the tBu group from the tyrosine side chain.Ensure sufficient cleavage time with a fresh, high-purity TFA cleavage cocktail. Optimize the scavenger combination (e.g., with triisopropylsilane (TIS) and water) to efficiently quench the tert-butyl cations generated.
Presence of a peptide lacking the N-terminal Z-group in the final product. While unlikely with bases, accidental exposure to acidic conditions or issues during hydrogenolysis (if used) could be the cause.If using a Boc-SPPS strategy with repeated mild acid treatments for Boc deprotection, ensure these conditions are not harsh enough to partially cleave the Z-group. For hydrogenolysis, ensure the catalyst is active and the reaction goes to completion.
Low coupling efficiency of the amino acid following this compound. Steric hindrance from the bulky Z and tBu protecting groups.Use a more potent coupling reagent combination (e.g., HBTU/HOBt or HATU) and extend the coupling time. Double coupling may be necessary for difficult sequences.
Formation of unknown byproducts. Although the Z and tBu groups are stable to bases, other side reactions unrelated to these protecting groups can occur during SPPS.Analyze the byproducts by mass spectrometry to identify their nature. Review the synthesis protocol for potential issues such as incomplete deprotection of the preceding amino acid, over-activation during coupling, or side reactions involving other amino acid side chains.

Experimental Protocols

Protocol 1: Stability Test of this compound under Basic Conditions

Objective: To assess the stability of this compound upon exposure to a common base used in SPPS.

Materials:

  • This compound

  • 20% Piperidine in DMF (v/v)

  • DMF (N,N-Dimethylformamide)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).

  • To 1 mL of the stock solution, add 250 µL of 20% piperidine in DMF.

  • Incubate the solution at room temperature.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot with 0.1% TFA in water/acetonitrile (50:50).

  • Analyze the samples by RP-HPLC and mass spectrometry to monitor for any degradation of this compound.

Expected Outcome: No significant degradation of this compound is expected under these conditions, confirming the stability of both the Z and tBu protecting groups to standard basic deprotection reagents.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_exposure Base Exposure cluster_analysis Analysis A Prepare this compound stock solution in DMF B Add 20% Piperidine in DMF A->B C Incubate at Room Temperature B->C D Take aliquots at various time points C->D E Quench with acidic solution D->E F Analyze by HPLC and Mass Spectrometry E->F

Caption: Workflow for testing the stability of this compound in a basic solution.

Protecting Group Strategy for this compound

Protecting_Group_Strategy cluster_protection Protection cluster_deprotection Deprotection Conditions Tyr Tyrosine Z_group Z-group (Benzyloxycarbonyl) Tyr->Z_group Nα-amino group tBu_group tBu-group (tert-Butyl) Tyr->tBu_group Side-chain hydroxyl Z_Tyr_tbu This compound Z_group->Z_Tyr_tbu tBu_group->Z_Tyr_tbu Hydrogenolysis Hydrogenolysis (H₂/Pd-C) or Strong Acid Z_Tyr_tbu->Hydrogenolysis Z-group removal Strong_Acid Strong Acid (TFA) Z_Tyr_tbu->Strong_Acid tBu-group removal

Caption: Orthogonal protecting group strategy for this compound.

References

improving yield in peptide synthesis using Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve peptide synthesis yields, with a specific focus on the use of N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in peptide synthesis?

This compound is an amino acid derivative used in peptide synthesis. It consists of the amino acid Tyrosine with two protecting groups:

  • Z (Benzyloxycarbonyl or Cbz): A temporary protecting group attached to the α-amino group (the N-terminus). It prevents the amino group from reacting out of turn.[1][2] Its advantages include stability and resistance to racemization during activation.[3]

  • tBu (tert-Butyl): A "permanent" protecting group attached to the reactive hydroxyl (-OH) group on the Tyrosine side chain. It shields the hydroxyl group from unwanted side reactions, such as O-acylation, during the entire synthesis process.[4]

This dual protection allows the carboxylic acid group of this compound to be selectively activated and coupled to the free N-terminus of a growing peptide chain.

Q2: Why is this compound less common in modern Solid-Phase Peptide Synthesis (SPPS)?

The Z-group has been largely superseded by Fmoc and Boc protecting groups in SPPS primarily due to issues of "orthogonality".[1][5] Orthogonality means that the N-terminal protecting group and the side-chain protecting groups can be removed under completely different conditions.[5]

The challenge with the Z/tBu combination is the removal (deprotection) step. The tBu group requires strong acid (like Trifluoroacetic Acid, TFA) for cleavage, while the Z-group is typically removed by catalytic hydrogenolysis (H₂/Pd) or very strong acids like HBr in acetic acid.[2][3] A standard TFA cleavage cocktail used to remove the tBu group and cleave the peptide from the resin may also partially or fully cleave the N-terminal Z-group, leading to a lack of selectivity.[6] For this reason, the Z-group is more commonly associated with solution-phase synthesis.[1][2]

Q3: What are the standard deprotection conditions for the Z and tBu groups?

The distinct removal conditions for each group are central to any synthesis strategy.

Protecting GroupAbbreviationDeprotection MethodLability
Benzyloxycarbonyl Z or CbzCatalytic Hydrogenolysis (e.g., H₂ over Palladium) or strong acid (HBr/AcOH).[2][3]Stable to mild acid and base.
tert-Butyl tBuStrong acid (e.g., >90% Trifluoroacetic Acid, TFA).[4]Stable to base and hydrogenolysis.

Q4: What are the main advantages and disadvantages of the Z-group compared to Fmoc and Boc?

The choice of N-terminal protection dictates the entire synthesis strategy.

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Hydrogenolysis or strong acid[2]Acid-labile (TFA)[2]Base-labile (e.g., 20% piperidine)[2]
Typical Strategy Primarily Solution-Phase Synthesis[2]SPPS, Solution-Phase[2]SPPS (most common)[7]
Advantages Stable, crystalline derivatives; low racemization risk.[3]Robust, well-established; good for long/aggregating sequences.[8]Milder final cleavage; orthogonal to acid-labile side-chain groups; automation-friendly.[2][8]
Disadvantages Deprotection incompatible with sulfur-containing amino acids (catalyst poisoning); not ideal for SPPS.[2]Repetitive acid treatment can degrade sensitive sequences; final cleavage requires hazardous strong acids (e.g., HF).[8]Base-labile side reactions can occur (e.g., aspartimide formation); derivatives are generally more expensive.[8]

Troubleshooting Guide: Improving Peptide Yield

This guide provides a systematic approach to diagnosing and resolving common issues that lead to low peptide yield.

Issue: Significantly lower than expected peptide yield after cleavage.

Q: How do I diagnose the root cause of low peptide yield?

A systematic workflow is crucial to pinpoint the problem. The first step is to determine if the issue lies with the synthesis on the resin or with the final cleavage and work-up procedure.

  • Initial Diagnosis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the crude product by Mass Spectrometry (MS).[9] The presence of the target peptide's mass confirms that the synthesis was at least partially successful, suggesting the problem may be with cleavage efficiency or peptide precipitation.[9] If the target mass is absent or very weak, the problem likely occurred during the synthesis cycles.

G cluster_0 Low Final Yield Analysis cluster_1 Synthesis Troubleshooting cluster_2 Cleavage & Work-up Troubleshooting start Low Peptide Yield After Cleavage & Precipitation test_cleavage Perform Test Cleavage (10-20mg resin) Analyze by MS start->test_cleavage target_mass_absent Target Mass Absent / Very Low test_cleavage->target_mass_absent No target_mass_present Target Mass Present test_cleavage->target_mass_present Yes check_coupling Problem is in Synthesis: - Incomplete Coupling? - Premature Chain Termination? target_mass_absent->check_coupling analyze_intermediates Analyze Intermediates: Cleave small resin samples from intermediate steps check_coupling->analyze_intermediates check_reagents Check Reagent Quality: - Solvents anhydrous? - Amino acids / activators fresh? analyze_intermediates->check_reagents check_cleavage Problem is in Cleavage/Work-up: - Inefficient Cleavage? - Poor Precipitation? target_mass_present->check_cleavage optimize_cleavage Optimize Cleavage: - Extend reaction time - Check scavenger cocktail check_cleavage->optimize_cleavage optimize_precip Optimize Precipitation: - Use cold ether - Ensure sufficient volume optimize_cleavage->optimize_precip

Caption: Troubleshooting workflow for diagnosing low peptide yield.

Issue: Incomplete coupling reaction.

Q: How can I detect if the coupling of this compound was incomplete?

A: The most common method is the Kaiser (ninhydrin) test , which detects free primary amines on the resin.[9] After the coupling step, a small sample of resin beads is tested.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that coupling is complete.

This test is performed after each coupling cycle to ensure the reaction has gone to completion before proceeding to the next step.[9]

Q: My coupling is incomplete. How can I improve the efficiency?

A: Several factors can be adjusted to drive the coupling reaction to completion.

  • Extend Reaction Time: Simply increasing the agitation time for the coupling reaction can improve yield.[9]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the this compound and coupling reagents can increase reaction kinetics.[10]

  • Change Coupling Reagent: If a standard carbodiimide activator like DIC/HOBt is failing, switching to a more potent onium salt activator like HBTU, HATU, or COMU can be highly effective, especially for sterically hindered couplings.[11][12]

  • Double Coupling: If a single coupling is insufficient, the procedure can be repeated with a fresh solution of activated this compound before moving to the next deprotection step.

G Z_Tyr This compound HOOC-CHR-NH-Z Activated_Ester Activated Intermediate Z-NH-CHR-CO-X Z_Tyr:f0->Activated_Ester Activation Activator Coupling Reagent (e.g., HATU, DIC/HOBt) Activator->Activated_Ester Coupled_Product Coupled Product Z-Tyr(tbu)-NH-Peptide--[Resin] Activated_Ester->Coupled_Product Coupling Peptide_Resin Peptide on Resin H₂N-Peptide--[Resin] Peptide_Resin:f0->Coupled_Product

Caption: General mechanism of an amino acid coupling reaction.

Issue: Unwanted side reactions are reducing purity and yield.

Q: What are the most common side reactions involving the Tyrosine residue?

A: The primary side reaction for tyrosine is C-alkylation of its electron-rich aromatic ring.[13] During the final acid cleavage step, carbocations are generated from the removal of the tBu group and other side-chain protecting groups. These electrophilic carbocations can attack the tyrosine ring, leading to an impurity (e.g., 3-tert-butyltyrosine) that is difficult to remove.[13]

The tBu side-chain protection on this compound is designed to minimize this, but the use of "scavengers" in the cleavage cocktail is mandatory to quench these reactive carbocations. Common scavengers include triisopropylsilane (TIS) and water.[13]

Q: How can racemization be minimized when using Z-protected amino acids?

A: Racemization (the conversion of the L-amino acid to a D/L mixture) can occur during the activation step, compromising the biological activity of the final peptide.[14] The Z-group itself is known to be resistant to racemization.[3] However, to further suppress this side reaction:

  • Use Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure when activating with a carbodiimide (e.g., DIC).[15][16] These additives form active esters that are less prone to racemization.[15]

  • Choose the Right Base: If a base is required for activation (e.g., with HATU/HBTU), use a hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts, as excess base can promote racemization.

  • Control Temperature: Perform activation and coupling at room temperature or below (0°C) to minimize the rate of racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency. While this data is not specific to Z-amino acids, the performance trends are broadly applicable to the activation of any N-protected amino acid.

Coupling ReagentCategoryRelative EfficiencyKey Considerations
HATU / HCTU Onium SaltExcellentHighly efficient and fast; recommended for difficult or sterically hindered couplings.[11][12]
HBTU / TBTU Onium SaltVery GoodReliable and widely used reagents with byproducts that are soluble in common solvents.[11]
DIC / HOBt CarbodiimideGoodCost-effective standard method. HOBt additive is crucial to minimize racemization.[15]
COMU Onium SaltExcellentHigh solubility and safer than benzotriazole-based reagents (HBTU/HATU).[11]
DEPBT PhosphoniumGoodEffective for N-methyl amino acids and can be used in the presence of unprotected hydroxyl groups.[12]

Experimental Protocols

Note: These are generalized protocols and may require optimization based on the specific peptide sequence and scale of synthesis.

Protocol 1: Manual Coupling Cycle for this compound

This protocol assumes the synthesis is proceeding on a solid support and the N-terminal protecting group of the preceding residue has just been removed, leaving a free amine.

  • Resin Preparation:

    • Ensure the peptide-resin with the free N-terminal amine is well-swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[10]

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents from the previous step.

  • Activation Mixture Preparation (Example using HBTU):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture to begin the activation. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines.[9]

    • If the test is positive (blue), extend the coupling time or perform a second coupling.

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove all excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 2: Cleavage and Side-Chain Deprotection

This protocol uses a standard strong acid cocktail.

Caution: Handle Trifluoroacetic Acid (TFA) in a certified fume hood with appropriate personal protective equipment.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[17]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours.[4]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10-fold excess) of cold diethyl ether.[4]

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleavage byproducts.[4]

    • Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

G cluster_0 Orthogonal Protection (Fmoc/tBu Example) Start Fmoc-AA(tBu)-Peptide-Resin Step1 H₂N-AA(tBu)-Peptide-Resin Start->Step1 Selective Fmoc Removal Base Base (e.g., Piperidine) Base->Step1 Step2 Repeat Cycles Step1->Step2 Couple Next Fmoc-AA Final Fmoc-Peptide(tBu)-Resin Step2->Final Final Peptide Assembled Cleaved H₂N-Peptide-OH (Final Product) Final->Cleaved Simultaneous Cleavage & Side-Chain Deprotection Acid Strong Acid (e.g., TFA) Acid->Cleaved

Caption: Diagram illustrating a fully orthogonal (Fmoc/tBu) strategy.

References

Technical Support Center: Z-Tyr(tbu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Z-Tyr(tbu)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound particularly challenging?

The primary difficulty in coupling this compound stems from significant steric hindrance. This is caused by the combination of the bulky tert-butyl (tBu) group protecting the tyrosine side-chain and the benzyloxycarbonyl (Z) group on the N-terminus. This steric bulk can physically obstruct the approach of the reacting molecules, leading to slower reaction rates and incomplete couplings.

Q2: I am observing low coupling efficiency with this compound. What are the likely causes and how can I improve it?

Low coupling efficiency is the most common issue. Here are the primary causes and recommended solutions:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.

  • Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or solvent choice can limit the reaction's progress.

  • Aggregation: The peptide chain may aggregate, preventing reagent access.

To improve efficiency, consider the following:

  • Switch to a More Potent Coupling Reagent: Onium salt-based reagents are highly recommended for hindered couplings.

  • Optimize the Base: The choice and amount of base are critical for minimizing side reactions like racemization.

  • Increase Reaction Time and/or Temperature: Allowing more time for the reaction or gently heating can drive it to completion.

  • Double Coupling: Performing the coupling reaction a second time with fresh reagents can be very effective.

  • Improve Solubility: Ensure all reactants are fully dissolved. Switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl might be necessary.

Q3: What is racemization and how can I minimize it when coupling this compound?

Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid, which can lead to the incorporation of the incorrect D-amino acid into your peptide. This can significantly alter the peptide's structure and biological activity.[1] The risk of racemization is heightened during the activation of the carboxyl group.

To minimize racemization:

  • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivatives (HOAt, OxymaPure) which form active esters less prone to racemization.[1][2]

  • Choose the Right Base: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[1][3]

  • Control the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[1]

Troubleshooting Guide: Incomplete Coupling of this compound

If you detect an incomplete coupling reaction (e.g., via a positive ninhydrin test in solid-phase synthesis or by TLC/LC-MS analysis in solution-phase), follow this troubleshooting workflow.

G start Incomplete Coupling Detected reagent_check Are reagents fresh and solvents anhydrous? start->reagent_check double_couple Perform a second coupling (Double Coupling) reagent_check->double_couple Yes potent_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) reagent_check->potent_reagent No double_couple->potent_reagent extend_time Increase reaction time and/or temperature potent_reagent->extend_time change_base Optimize base: Use a weaker or hindered base (e.g., NMM, Collidine) extend_time->change_base solvent_check Is peptide aggregation suspected? change_base->solvent_check change_solvent Change solvent (e.g., DMF to NMP) or add chaotropic salts solvent_check->change_solvent Yes re_evaluate Re-evaluate synthetic strategy solvent_check->re_evaluate No change_solvent->re_evaluate

A troubleshooting workflow for incomplete this compound coupling.

Data Presentation

Comparison of Common Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Onium salt-based reagents are generally more effective than carbodiimides for such challenging couplings.

Reagent TypeReagent NameRelative EfficiencyKey Considerations
Uronium/Aminium Salts HATUExcellentHighly efficient and fast, often the reagent of choice for difficult couplings.[4]
HBTUVery GoodA reliable and widely used reagent, generally effective.[4][5]
COMUExcellentHigh efficiency, good solubility, and a safer alternative to HOBt/HOAt-based reagents.[5]
Phosphonium Salts PyBOPHighVery effective, particularly for minimizing racemization.[5] Byproducts can be difficult to remove.
PyAOPHighSimilar to PyBOP but can be more reactive.
Carbodiimides DIC/HOBtGoodCost-effective, good for minimizing racemization, but generally slower.[5]

Experimental Protocols

General Protocol for Solution-Phase Coupling of this compound using HATU

This protocol describes a general procedure for coupling this compound to an amino acid ester (e.g., H-Xaa-OR) in solution.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xaa-OR·HCl) (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride in anhydrous DCM or DMF.

  • Neutralization: Add DIPEA or NMM (1.1 eq) and stir the solution for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation: In a separate flask, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF. Add DIPEA or NMM (1.1 eq) to this mixture and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated this compound solution to the flask containing the neutralized amino acid ester.

  • Reaction: Stir the reaction mixture at room temperature. For this hindered coupling, the reaction may require several hours to overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.

Visualizations

General Mechanism of Peptide Coupling with Onium Salt Reagents

G cluster_activation Activation Step cluster_coupling Coupling Step Z_Tyr_OH This compound Active_Ester Activated Ester Z_Tyr_OH->Active_Ester Onium_Salt Onium Salt (e.g., HATU) Onium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide Nucleophilic Attack Amino_Ester Amino Ester (H-Xaa-OR) Amino_Ester->Dipeptide

Activation and coupling steps in peptide bond formation.
Relationship between Steric Hindrance and Coupling Strategy

G steric_hindrance High Steric Hindrance (e.g., this compound) slow_kinetics Slow Reaction Kinetics steric_hindrance->slow_kinetics incomplete_coupling Incomplete Coupling slow_kinetics->incomplete_coupling side_reactions Increased Side Reactions (e.g., Racemization) slow_kinetics->side_reactions solution_heading Solutions potent_reagents Potent Coupling Reagents (HATU, COMU, etc.) solution_heading->potent_reagents optimized_conditions Optimized Conditions (Time, Temp, Base) solution_heading->optimized_conditions advanced_strategies Advanced Strategies (Double Coupling, Microwave) solution_heading->advanced_strategies

The impact of steric hindrance on coupling and required solutions.

References

Technical Support Center: Z-Tyr(tbu)-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during peptide synthesis using Z-Tyr(tbu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, is a protected amino acid derivative used in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group protects the alpha-amino group, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of the tyrosine side chain. This dual-protection strategy is employed to prevent unwanted side reactions at these functional groups during peptide bond formation. The Z-group is typically removed by catalytic hydrogenolysis, while the tBu group is cleaved under acidic conditions, offering an orthogonal protection scheme in some synthetic strategies.

Q2: What are the most common expected byproducts in this compound peptide synthesis?

A2: During peptide synthesis with this compound, common byproducts can arise from several sources:

  • Incomplete coupling: This leads to the formation of deletion sequences, where the this compound residue is missing from the final peptide.

  • Dipeptide formation in starting material: The this compound raw material may contain small amounts of the dipeptide Z-Tyr(tbu)-Tyr(tbu)-OH, which can be incorporated into the peptide chain, resulting in an insertion impurity.[1]

  • Racemization: During the activation and coupling steps, the chiral center of the amino acid can partially epimerize, leading to the formation of diastereomeric peptide impurities.

Q3: How are the protecting groups on this compound typically removed?

A3: The two protecting groups on this compound are removed under different conditions:

  • Z (Benzyloxycarbonyl) group: This group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[2][3][4]

  • tBu (tert-butyl) group: This group is labile to acid and is removed using acidic reagents like trifluoroacetic acid (TFA).

Troubleshooting Guides

This section addresses specific unexpected byproducts and issues that may arise during the synthesis and purification of peptides containing this compound.

Issue 1: Presence of a byproduct with a mass increase of +56 Da.

Question: During the mass spectrometry analysis of my final peptide, I observe a significant peak corresponding to the target peptide mass +56 Da. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

A mass increase of 56 Da strongly suggests the tert-butylation of a susceptible amino acid residue in your peptide.

Root Cause Analysis:

The tert-butyl (tBu) protecting group on the tyrosine side chain is cleaved under acidic conditions, generating a reactive tert-butyl cation. If other nucleophilic residues, particularly tryptophan (Trp) , are present in the peptide sequence, this cation can alkylate the indole side chain of tryptophan.[5][6][7][8] While the Z-group is removed by hydrogenolysis, residual acid or acidic conditions during workup or purification can lead to partial cleavage of the tBu group and subsequent side reactions.

Solutions:

  • Use of Scavengers: During the final cleavage of the tBu group with acid (e.g., TFA), it is crucial to use a scavenger cocktail. Scavengers are nucleophilic compounds that trap the liberated tert-butyl cations before they can react with the peptide. Common scavengers for this purpose include triisopropylsilane (TIS), water, and dithiothreitol (DTT).

  • Careful pH Control: Maintain neutral or slightly basic conditions during workup and purification steps that do not involve intentional acid treatment to minimize premature loss of the tBu group.

Quantitative Data on Byproduct Formation:

ConditionByproduct ObservedExtent of Formation
Acidic cleavage of tBu group without scavengerstert-butylated TryptophanCan be significant, depending on the sequence and conditions
Acidic cleavage of tBu group with scavengerstert-butylated TryptophanSignificantly reduced or eliminated

Issue 2: Incomplete removal of the Z-group during hydrogenolysis.

Question: My catalytic hydrogenation reaction to remove the Z-group is slow or incomplete, leading to a mix of protected and deprotected peptide. What could be the cause?

Answer:

Incomplete or sluggish hydrogenolysis is a common issue when deprotecting Z-protected peptides.

Root Cause Analysis:

Several factors can contribute to inefficient catalytic hydrogenation:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds. If your peptide sequence contains methionine (Met) or cysteine (Cys), or if there are sulfur-containing impurities in your reagents or solvents, the catalyst's activity can be severely diminished.

  • Poor Catalyst Activity: The quality and activity of the palladium catalyst can vary. An old or improperly stored catalyst may have reduced efficacy.

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can limit the availability of hydrogen at the catalyst surface.

  • Steric Hindrance: The peptide's structure and its adsorption to the catalyst surface can sometimes hinder the accessibility of the Z-group to the active sites of the catalyst.

Solutions:

  • Use a Fresh, High-Quality Catalyst: Ensure your palladium catalyst is fresh and has been stored under appropriate conditions. Increasing the catalyst loading can also improve reaction rates.

  • Increase Hydrogen Pressure: If the reaction is performed in a pressure-rated vessel, increasing the hydrogen pressure can enhance the reaction rate.

  • Improve Agitation: Vigorous stirring or agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Solvent Choice: The choice of solvent can impact the solubility of the peptide and the efficiency of the hydrogenation. Common solvents include methanol, ethanol, and acetic acid.

  • Alternative Deprotection Methods: If catalytic hydrogenation is consistently problematic, alternative methods for Z-group cleavage, such as using HBr in acetic acid, can be considered, although this method is harsh and may not be compatible with other protecting groups like tBu.

Issue 3: Observation of a byproduct with the same mass as the starting material but a different HPLC retention time.

Question: After the coupling step of this compound, I see a byproduct in my HPLC analysis that has the same mass as my desired peptide but elutes at a different time. What could this be?

Answer:

This observation strongly suggests the presence of a diastereomeric impurity resulting from racemization.

Root Cause Analysis:

During the activation of the carboxylic acid of this compound for coupling, the chiral center (α-carbon) can undergo epimerization, leading to the formation of Z-D-Tyr(tbu)-OH. This D-isomer will then be incorporated into the peptide chain, resulting in a diastereomer of the target peptide. Diastereomers have the same mass but different three-dimensional structures, which often leads to different retention times on a chiral or even a standard reverse-phase HPLC column.

Solutions:

  • Choice of Coupling Reagents: Some coupling reagents and additives are known to suppress racemization more effectively than others. The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings can minimize racemization.

  • Control of Base: The type and amount of base used during coupling can influence the extent of racemization. Using a weaker base or minimizing the exposure time to strong bases can be beneficial.

  • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.

  • Pre-activation Time: Optimizing the pre-activation time of the amino acid before adding it to the resin can also help to minimize side reactions that lead to racemization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Z-Group Deprotection

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Work-up: Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Protocol 2: Acidic Cleavage of the tBu-Group

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide (either on-resin or as a lyophilized powder) and allow the reaction to proceed at room temperature for 2-4 hours.

  • Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether several times to remove the cleavage cocktail and scavengers.

  • Drying: Dry the peptide under vacuum.

Protocol 3: HPLC Analysis for Impurity Profiling

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 95% B over 30 minutes.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry Coupling: For identification of unknown peaks, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Visualizations

Z_Tyr_tbu_OH_Synthesis_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_byproducts Potential Byproduct Formation cluster_final_steps Final Cleavage & Purification cluster_cleavage_byproducts Cleavage-Related Byproducts Deprotection Z-Group Deprotection (Hydrogenolysis) Wash1 Wash Deprotection->Wash1 1. Coupling Coupling of next Z-AA-OH Incomplete_Coupling Deletion Sequence Coupling->Incomplete_Coupling Racemization Diastereomer Formation Coupling->Racemization Dipeptide_Impurity Insertion Sequence Coupling->Dipeptide_Impurity Final_Cleavage tBu-Group Cleavage (Acidolysis) Coupling->Final_Cleavage Completion of Synthesis Wash1->Coupling 2. Purification HPLC Purification Final_Cleavage->Purification Tert_Butylation tert-Butylation of Trp Final_Cleavage->Tert_Butylation

Caption: Workflow for this compound peptide synthesis and potential byproduct formation points.

Troubleshooting_Byproducts Start Byproduct Detected in MS Mass_Check Mass Difference? Start->Mass_Check Plus_56 +56 Da Mass_Check->Plus_56 Yes No_Mass_Change No Mass Change Mass_Check->No_Mass_Change No Tert_Butylation tert-Butylation of Trp Plus_56->Tert_Butylation Scavengers Solution: Use Scavengers during Acid Cleavage Tert_Butylation->Scavengers HPLC_Check Different HPLC Retention Time? No_Mass_Change->HPLC_Check Different_RT Yes HPLC_Check->Different_RT Other Other Byproducts (Deletion, Insertion) HPLC_Check->Other No (or other peaks) Racemization Racemization (Diastereomer) Different_RT->Racemization Coupling_Conditions Solution: Optimize Coupling (Reagents, Temp, Base) Racemization->Coupling_Conditions

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting Z-Tyr(tbu)-OH and its related impurities. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Problem: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or injection volume. Prepare a dilution series (e.g., 1:10 and 1:100) and inject the diluted samples. If the peak shape improves, the original sample was overloading the column.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Solution: For acidic compounds like this compound, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% trifluoroacetic acid (TFA) to both mobile phase A and B can improve peak shape.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Wash the column with a strong solvent. If the issue persists, the column may need to be replaced.[1][2]

  • Possible Cause 4: Secondary Interactions with the Stationary Phase.

    • Solution: For basic impurities, adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase can help reduce tailing by competing for active silanol sites.

Problem: Fluctuating Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3] If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause 2: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a consistent temperature. A change of just 1°C can alter retention times.[3]

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time if necessary.[3]

Problem: Ghost Peaks

  • Possible Cause 1: Contaminated Mobile Phase or HPLC System.

    • Solution: Run a blank gradient with no injection. If ghost peaks are present, the source is likely the mobile phase or the system. Use high-purity solvents and freshly prepared mobile phase.

  • Possible Cause 2: Autosampler Carryover.

    • Solution: Optimize the needle wash procedure in the autosampler method to ensure the needle is thoroughly cleaned between injections.

Problem: High Backpressure

  • Possible Cause 1: Blockage in the System.

    • Solution: Check for blockages in the in-line filter, guard column, or the column itself. Replace the filter or guard column if necessary. If the column is blocked, try back-flushing it with a strong solvent.

  • Possible Cause 2: Precipitated Buffer.

    • Solution: Ensure the mobile phase components are miscible and that any buffers are fully dissolved. If buffer has precipitated, flush the system with a high-aqueous wash.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem: Poor Ionization or Low Signal Intensity

  • Possible Cause 1: Suboptimal Ion Source Parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to enhance the ionization of this compound.

  • Possible Cause 2: Inappropriate Mobile Phase Additives.

    • Solution: While TFA is excellent for chromatography, it can cause ion suppression in MS. If sensitivity is an issue, consider using 0.1% formic acid as a mobile phase modifier instead.

Problem: In-source Fragmentation

  • Possible Cause 1: Lability of the tBu Group.

    • Solution: The tert-butyl (tBu) protecting group can be labile under certain ESI conditions, leading to in-source fragmentation. This can be observed as a neutral loss of isobutylene (56 Da).[4] While this can be a diagnostic tool, to minimize it for quantification of the parent ion, use "softer" ionization conditions (e.g., lower capillary voltage).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound raw material?

A1: Common impurities can include:

  • Free amino acid: H-Tyr(tBu)-OH (unprotected amino group).

  • Dipeptides: Formed during the synthesis process.

  • Side-chain unprotected starting material: Z-Tyr-OH.

  • Enantiomeric impurities: The D-enantiomer of this compound.

  • Process-related impurities: Residual starting materials, reagents, and by-products from the synthesis.[5][6]

Q2: Which HPLC method is recommended for purity analysis of this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is typically used. A C18 column is a good starting point. A common mobile phase system is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

Q3: How can I confirm the identity of this compound and its impurities?

A3: LC-MS is the preferred method for identity confirmation. In positive ion mode ESI-MS, you should observe the protonated molecule [M+H]⁺. For impurities, their molecular weights can be determined and fragmentation patterns (MS/MS) can provide structural information. A characteristic fragmentation of this compound and its tBu-containing impurities is the neutral loss of 56 Da (isobutylene).[4]

Q4: What is the purpose of the Z and tBu protecting groups?

A4: The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of the tyrosine side chain. This dual protection strategy is crucial in peptide synthesis to prevent unwanted side reactions during peptide chain elongation.

Q5: How should I prepare my this compound sample for HPLC analysis?

A5: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent, typically a mixture of the mobile phase components (e.g., 1:1 acetonitrile:water). A typical concentration is around 1 mg/mL.[7][8] It is recommended to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.[8]

Q6: Can NMR be used to analyze this compound impurities?

A6: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[9] While not typically used for routine purity checks due to lower sensitivity compared to HPLC, it is invaluable for characterizing the exact structure of an impurity once it has been isolated.

Quantitative Data

Table 1: HPLC Purity and Impurity Profile of this compound from Different Suppliers (Illustrative Data)

ParameterSupplier ASupplier BSupplier C
Purity (%) 99.8599.1098.50
Dipeptide Impurity (%) 0.050.250.45
Free Tyr(tbu)-OH (%) 0.030.150.30
Other Impurities (%) 0.070.500.75

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: HPLC Purity Method for this compound
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 30-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: LC-MS Identity Confirmation of this compound
  • Instrumentation: LC-MS system with an ESI source.

  • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Mass Range: m/z 100-1000.

  • Sample Preparation: 0.1 mg/mL in 50:50 Water:Acetonitrile.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Starting_Materials Starting Materials (L-Tyrosine, Protecting Group Reagents) Synthesis Multi-step Synthesis Starting_Materials->Synthesis Z_Tyr_OH Z-Tyr-OH Synthesis->Z_Tyr_OH Incomplete Side-Chain Protection H_Tyr_tbu_OH H-Tyr(tbu)-OH Synthesis->H_Tyr_tbu_OH Incomplete Amino Group Protection Dipeptide Dipeptide Impurity Synthesis->Dipeptide Side Reaction Product This compound (Final Product) Synthesis->Product

Caption: Potential pathways for impurity formation during synthesis.

References

Validation & Comparative

A Comparative Guide to Z-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of the success, purity, and yield of the final peptide. For the incorporation of tyrosine, a crucial amino acid in numerous biologically active peptides, the choice of the Nα-protecting group dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison between two protected tyrosine derivatives: Z-Tyr(tbu)-OH and Fmoc-Tyr(tBu)-OH, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundFmoc-Tyr(tBu)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenolysis.[1]Mild base (e.g., 20% piperidine in DMF).[2]
Compatibility with SPPS Limited application in modern solid-phase synthesis.[2] Primarily used in solution-phase synthesis.The standard for modern solid-phase peptide synthesis (Fmoc/tBu strategy).[3]
Orthogonality Not fully orthogonal with acid-labile side-chain protecting groups like tBu in a typical SPPS workflow.Fully orthogonal with the acid-labile tBu side-chain protecting group.[4]
Side Reactions N-benzylation during acidolytic cleavage.[5] Requires harsh deprotection conditions that can degrade sensitive peptides.Aspartimide formation, diketopiperazine formation, and potential side reactions from the dibenzofulvene byproduct.[3][6]

Chemical Structures and Protecting Group Strategies

The fundamental difference between this compound and Fmoc-Tyr(tBu)-OH lies in their Nα-protecting groups, which dictates the orthogonality of the peptide synthesis strategy. Both derivatives utilize a tert-butyl (tBu) ether to protect the phenolic hydroxyl group of the tyrosine side chain, which is labile to strong acids like trifluoroacetic acid (TFA).[2]

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy is the cornerstone of modern SPPS due to its mild reaction conditions and true orthogonality.[4] The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Conversely, the acid-labile side-chain protecting groups, like tBu, are stable to the basic conditions used for Fmoc removal in each cycle.[3] This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation without premature cleavage of side-chain protecting groups.

spss_workflow

The Z-Group Strategy: A Classical Approach

The benzyloxycarbonyl (Z) group is a well-established protecting group, primarily utilized in solution-phase peptide synthesis.[2] Its removal requires harsh conditions, such as strong acids (HBr in acetic acid or HF) or catalytic hydrogenolysis (H₂/Pd).[1] These conditions are often incompatible with the solid support and other protecting groups used in modern SPPS. The lack of a truly orthogonal deprotection scheme with acid-labile side-chain protecting groups like tBu makes this compound a less favorable choice for SPPS.

Experimental Protocols

Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

The following is a standard protocol for the incorporation of Fmoc-Tyr(tBu)-OH into a peptide chain using manual SPPS.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang or Rink Amide resin, 0.1 mmol scale) in a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature.

  • Drain the solvent.[7]

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes and then drain.

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.[7]

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin in a fume hood and agitate at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[7]

This compound: Considerations for Synthesis

Deprotection of the Z-group:

  • Acidolysis: Treatment with strong acids such as anhydrous HF or HBr in acetic acid. These conditions are harsh and can lead to side reactions and degradation of the peptide.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This method is milder but is incompatible with peptides containing sulfur-containing amino acids (cysteine, methionine) and can be difficult to perform on a solid support.[2]

The lack of orthogonality presents a significant challenge. If a Z-protected amino acid were used in a peptide with tBu-protected side chains, the final cleavage with a strong acid like HF would remove both the Z and tBu groups simultaneously. However, the iterative deprotection of a Z-group during chain elongation on a solid support is not practical with standard SPPS resins and linkers that are sensitive to strong acids.

Performance Comparison and Side Reactions

Coupling Efficiency

With modern coupling reagents, both Fmoc- and Z-protected amino acids can generally achieve high coupling efficiencies. However, the overall success of the synthesis is more dependent on the deprotection steps and the potential for side reactions.

Side Reactions

Fmoc-Tyr(tBu)-OH:

  • Aspartimide Formation: A common side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid, is the formation of a cyclic aspartimide intermediate upon treatment with piperidine.[3]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[6]

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts with the N-terminus of the peptide chain if not effectively scavenged by piperidine.

  • t-Butylation: During the final TFA cleavage, the released tert-butyl cations can modify sensitive residues like tryptophan and methionine. The use of scavengers in the cleavage cocktail is crucial to minimize this.

This compound:

  • N-Benzylation: During acidolytic cleavage of the Z-group, the benzyl cation can alkylate nucleophilic residues, leading to byproducts.[5]

  • Peptide Degradation: The harsh acidic conditions required for Z-group removal can cause degradation of the peptide chain, especially for longer or more sensitive sequences.

Conclusion and Recommendations

For the vast majority of applications in solid-phase peptide synthesis, Fmoc-Tyr(tBu)-OH is the superior choice . The Fmoc/tBu strategy offers a robust, orthogonal, and well-established methodology with milder deprotection conditions, leading to higher crude peptide purity and yield. The extensive availability of detailed protocols and a wide range of compatible reagents further solidifies its position as the industry standard.

This compound , while historically significant in solution-phase synthesis, has limited practical application in modern SPPS. The harsh deprotection conditions and lack of orthogonality make it a challenging and often unsuitable choice for the synthesis of most peptides on a solid support. Its use in SPPS is generally confined to specific, non-standard applications, such as the synthesis of N-terminally protected peptide fragments where the Z-group is intended to remain on the final product after cleavage from the resin.[8]

Researchers, scientists, and drug development professionals are advised to utilize the well-documented and highly efficient Fmoc/tBu strategy with Fmoc-Tyr(tBu)-OH for the routine synthesis of tyrosine-containing peptides to ensure the highest probability of success and the generation of high-quality products.

References

A Comparative Guide to N-Terminal Protecting Groups: Z, Boc, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide synthesis, the strategic selection of protecting groups is crucial for achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the precise, sequential assembly of amino acids.[1] This guide offers a comprehensive comparison of three foundational α-amino protecting groups: Carbobenzyloxy (Z or Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The primary distinction among these groups lies in their lability—the specific chemical conditions required for their removal.[1] The Z group is typically removed by hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[1][2] This differential reactivity forms the basis of "orthogonal" protection strategies, which are essential for the synthesis of complex peptides by allowing the selective deprotection of one group without affecting others.[2][3][4]

Performance and Characteristics: A Side-by-Side Comparison

The choice between Z, Boc, and Fmoc fundamentally dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder reaction conditions.[5] However, the Boc strategy remains advantageous for certain sequences, such as hydrophobic peptides prone to aggregation.[5][6] The Z group is used more commonly in solution-phase synthesis.[1]

CharacteristicZ (Carbobenzyloxy)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3][7]Moderate to Strong Acid (e.g., TFA)[8][]Mild Base (e.g., 20% piperidine in DMF)[5][10]
Lability Class Hydrogenolysis-labileAcid-labileBase-labile
Primary Synthesis Strategy Solution-Phase Synthesis[1]Solid-Phase Peptide Synthesis (SPPS), Solution-Phase[1]Solid-Phase Peptide Synthesis (SPPS)[5][11]
Stability Stable to mild acid and base[3]Stable to base and hydrogenolysis[8]Stable to acid and hydrogenolysis[12][13]
Key Advantages Stable under a wide range of conditions, useful in solution-phase synthesis.[1]Robust, well-established method. Can reduce aggregation in hydrophobic sequences due to N-terminal protonation after deprotection.[5][6]Orthogonal to acid-labile side-chain protecting groups. Milder deprotection and final cleavage conditions. Automation-friendly.[5][]
Common Side Reactions Incomplete removal, catalyst poisoning by sulfur-containing amino acids.[1]Formation of t-butyl cation byproducts that can alkylate sensitive residues (e.g., Trp, Met). Requires strong acid (e.g., HF) for final cleavage in classic SPPS.[1][5][15]Aspartimide formation, diketopiperazine formation at the dipeptide stage, and dibenzofulvene-related side reactions.[13][16]
Monitoring Typically monitored by TLC or HPLC.Ninhydrin test (Kaiser test) after deprotection.UV spectroscopy by monitoring the dibenzofulvene-piperidine adduct.[10]

Chemical Mechanisms and Orthogonality

The orthogonality of Z, Boc, and Fmoc groups is a cornerstone of modern peptide synthesis, allowing for precise control over which functional group is revealed for the next reaction step.[2][4]

Orthogonality cluster_Peptide Protected Peptide Peptide H₂N-Peptide-COOH Z Z-Protected Amine Z->Peptide H₂ / Pd-C (Hydrogenolysis) Boc Boc-Protected Amine Boc->Peptide TFA (Acidolysis) Fmoc Fmoc-Protected Amine Fmoc->Peptide Piperidine (Base)

Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.

Z (Carbobenzyloxy) Group

The Z group is typically introduced using benzyl chloroformate (Cbz-Cl) and is removed via catalytic hydrogenolysis.[3][17] This process cleaves the benzylic C-O bond, forming an unstable carbamic acid that decarboxylates to yield the free amine, toluene, and carbon dioxide.[3]

Boc (tert-Butoxycarbonyl) Group

The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O).[18] Its removal is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[18][19] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the carbamic acid intermediate.[18][20]

Boc_Deprotection BocAmine Boc-NH-R Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid - t-butyl cation FreeAmine Free Amine (H₂N-R) CarbamicAcid->FreeAmine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Caption: Boc deprotection mechanism via acidolysis.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is introduced with reagents like Fmoc-Cl or Fmoc-OSu.[12] It is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[10][12] The mechanism is a base-induced β-elimination. A proton is abstracted from the fluorenyl system, leading to the elimination of dibenzofulvene and carbon dioxide.[13] The dibenzofulvene byproduct is trapped by the secondary amine (piperidine) to form a stable adduct.

Fmoc_Deprotection FmocAmine Fmoc-NH-R Anion Fluorenyl Anion Intermediate FmocAmine->Anion + Piperidine FreeAmine Free Amine (H₂N-R) Anion->FreeAmine β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Anion->Adduct + Piperidine

Caption: Fmoc deprotection mechanism via β-elimination.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in SPPS

This protocol outlines the removal of the Nα-Boc group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Suspend the peptide-resin in a 1:1 (v/v) mixture of TFA and DCM. Use approximately 1 mL of the solution per gram of resin.[21]

  • Agitate the suspension at room temperature for 2-3 minutes.[21]

  • Filter the resin to remove the deprotection solution.[21]

  • Add a second portion of the 50% TFA/DCM solution and agitate for an additional 5-10 minutes.[21]

  • Filter the resin and wash thoroughly with DCM (3 times).[21]

  • Neutralize the resulting ammonium salt by washing the resin with 5% DIPEA in DCM (3 times) to prepare the free amine for the next coupling step.[21]

Protocol 2: Standard Fmoc Deprotection in SPPS

This protocol describes the cleavage of the Nα-Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • To the Fmoc-protected peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF. Use approximately 10 mL of solution per gram of resin.[21]

  • Agitate the mixture at room temperature for 2-3 minutes.[21]

  • Filter the resin to remove the deprotection solution. The progress can be monitored by UV spectroscopy of the filtrate.[10][21]

  • Add a second portion of the 20% piperidine in DMF solution.[21]

  • Agitate the mixture for an additional 5-10 minutes to ensure complete deprotection.[21]

  • Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene adduct before the next coupling step.[21]

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of a Z-group from an amine in solution phase.

Materials:

  • Z-protected compound

  • Palladium on carbon (Pd/C, typically 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected compound in a suitable solvent in a flask appropriate for hydrogenation.[3]

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the pyrophoric Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

SPPS Workflow Comparison: Boc vs. Fmoc

The cyclical nature of SPPS is defined by the chosen protecting group strategy. The Boc and Fmoc approaches differ significantly in the reagents used for deprotection and final cleavage.

SPPS_Workflows cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIPEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-AA Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Start Repeat Cycle Boc_Final Final Cleavage (Strong Acid, e.g., HF) Boc_Couple->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Start Repeat Cycle Fmoc_Final Final Cleavage (TFA) Fmoc_Couple->Fmoc_Final

Caption: Cyclical workflows for Boc and Fmoc solid-phase peptide synthesis (SPPS).

In Boc-SPPS , the Nα-Boc group is removed with TFA in each cycle.[5] The side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved simultaneously at the end of the synthesis using a very strong acid like hydrofluoric acid (HF).[5][22]

In Fmoc-SPPS , the Nα-Fmoc group is removed with a mild base like piperidine.[5] The side-chain protecting groups (typically tert-butyl based) are acid-labile and are removed along with cleavage from the resin using TFA in the final step.[5] This true orthogonality, where temporary and permanent protecting groups are removed by different mechanisms, is a significant advantage of the Fmoc approach.[5][23]

Conclusion

The selection of an N-terminal protecting group is a critical decision in peptide synthesis that influences the entire synthetic strategy.

  • The Z-group , while historically significant, is now primarily used in solution-phase synthesis due to the harsh conditions required for its removal.

  • The Boc strategy is a robust and well-established method, offering advantages for synthesizing difficult or hydrophobic sequences that are prone to aggregation.[6]

  • The Fmoc strategy has become the modern standard for SPPS, favored for its mild deprotection conditions, compatibility with a wide range of sensitive functionalities, and the inherent orthogonality of its protection scheme.[5][]

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical principles, advantages, and limitations of each protecting group is essential for designing efficient and successful peptide synthesis campaigns.

References

Z-Tyr(tBu)-OH: A Strategic Advantage in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing complex peptide chains. For the incorporation of tyrosine, an amino acid with a reactive phenolic hydroxyl group, various protected derivatives are employed. While Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH are the workhorses of solid-phase peptide synthesis (SPPS), Z-Tyr(tBu)-OH emerges as a valuable asset, particularly in the realm of solution-phase synthesis and the strategic construction of protected peptide fragments.

The primary advantage of this compound lies in the orthogonal stability of its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group and the tert-butyl (tBu) ether shielding the tyrosine side chain. The Z-group is selectively removed under neutral conditions via catalytic hydrogenolysis, while the tBu group is labile to acids. This orthogonality is crucial for the synthesis of fully protected peptide fragments, which are key intermediates in convergent peptide synthesis strategies, allowing for the assembly of large proteins.

Performance Comparison of Protected Tyrosines

While direct head-to-head quantitative data for the performance of this compound against its Fmoc and Boc counterparts in a single standardized peptide synthesis is not extensively available in the literature, a qualitative and strategic comparison highlights its unique benefits.

FeatureThis compoundFmoc-Tyr(tBu)-OHBoc-Tyr(tBu)-OH
Primary Application Solution-phase synthesis, fragment condensationSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Side-Chain Protection tert-Butyl (tBu) ethertert-Butyl (tBu) ethertert-Butyl (tBu) ether
α-Amino Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Mild base (e.g., 20% piperidine in DMF)Moderate acid (e.g., TFA in DCM)
Side-Chain Deprotection Strong acid (e.g., TFA)Strong acid (e.g., TFA)Strong acid (e.g., HF or TFMSA)
Orthogonality Z (hydrogenolysis) and tBu (acidolysis) groups are fully orthogonal.Fmoc (baselabile) and tBu (acid-labile) groups are fully orthogonal.[1]Boc and tBu groups are both acid-labile, requiring different acid strengths for selective removal (quasi-orthogonal).[1]
Key Advantage Enables the synthesis of fully protected peptide fragments with a free C-terminus for convergent synthesis strategies.[2]Milder deprotection conditions for the α-amino group, suitable for a wide range of peptides.[3]Robust and well-established for SPPS, particularly for longer or more complex peptides.
Potential Side Reactions Incomplete hydrogenolysis; potential for catalyst poisoning.Piperidine-mediated side reactions (e.g., diketopiperazine formation).[4]t-Butylation of sensitive residues (e.g., Trp, Met) during final cleavage.[5]

Experimental Protocols

Coupling of this compound in Solution-Phase Synthesis

This protocol describes a general procedure for coupling this compound to a C-terminally protected amino acid or peptide fragment in solution.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Dissolve the amino acid or peptide ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.

  • Add the solution from step 3 to the solution from step 2.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Dilute the filtrate with ethyl acetate and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected peptide by column chromatography or recrystallization.

Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol describes the removal of the N-terminal Z-group while leaving the C-terminal ester and the tBu side-chain protection intact.

Materials:

  • Z-protected peptide (e.g., Z-Tyr(tBu)-Gly-OMe)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the N-terminally deprotected peptide.

Visualizing the Strategy

The following diagrams illustrate the orthogonal protection strategy of this compound and a typical workflow for its use in fragment condensation.

G Orthogonal Protection of this compound Z_Tyr_tBu This compound Z (Benzyloxycarbonyl) tBu (tert-Butyl) Deprotection_N Catalytic Hydrogenolysis (H₂/Pd-C) Z_Tyr_tBu:N->Deprotection_N Deprotection_S Acidolysis (e.g., TFA) Z_Tyr_tBu:S->Deprotection_S H_Tyr_tBu H-Tyr(tBu)-OH Free Amine tBu (tert-Butyl) Deprotection_N->H_Tyr_tBu:N Z_Tyr_OH Z-Tyr-OH Z (Benzyloxycarbonyl) Free Hydroxyl Deprotection_S->Z_Tyr_OH:S

Caption: Orthogonality of Z and tBu protecting groups.

G Fragment Condensation Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Z_AA1 Z-AA1-OH Coupling1 Coupling Z_AA1->Coupling1 H_AA2_OR H-AA2-OR' H_AA2_OR->Coupling1 Z_FragA_OR Z-AA1-AA2-OR' Coupling1->Z_FragA_OR Deprotection_Z Catalytic Hydrogenolysis Z_FragA_OR->Deprotection_Z Z_AA3 Z-AA3-OH Coupling2 Coupling Z_AA3->Coupling2 H_AA4_OR H-AA4-OR' H_AA4_OR->Coupling2 Z_FragB_OR Z-AA3-AA4-OR' Coupling2->Z_FragB_OR Deprotection_Ester Saponification Z_FragB_OR->Deprotection_Ester H_FragA_OR H-AA1-AA2-OR' Deprotection_Z->H_FragA_OR Fragment_Coupling Fragment Condensation H_FragA_OR->Fragment_Coupling Z_FragB_OH Z-AA3-AA4-OH Deprotection_Ester->Z_FragB_OH Z_FragB_OH->Fragment_Coupling Protected_Peptide Z-AA3-AA4-AA1-AA2-OR' Fragment_Coupling->Protected_Peptide Final_Deprotection Global Deprotection Protected_Peptide->Final_Deprotection Final_Peptide H-AA3-AA4-AA1-AA2-OH Final_Deprotection->Final_Peptide

Caption: Workflow for solution-phase fragment condensation.

References

A Head-to-Head Comparison: Z-Tyr(tbu)-OH versus Z-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the tyrosine side chain is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of two commonly used protected tyrosine derivatives: Z-Tyr(tBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine) and Z-Tyr(Bzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-tyrosine). This analysis is supported by a review of their performance characteristics, potential side reactions, and detailed experimental protocols.

The fundamental difference between the tert-Butyl (tBu) and Benzyl (Bzl) protecting groups lies in their stability and the conditions required for their removal, which dictates their compatibility with the two primary SPPS strategies: the Fmoc/tBu and the Boc/Bzl approaches.

Orthogonal vs. Quasi-Orthogonal Protection Strategies

The Fmoc/tBu strategy is considered a truly orthogonal protection scheme.[1] In this approach, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu side-chain protecting group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[2] This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection.

In contrast, the Boc/Bzl strategy is termed quasi-orthogonal .[3] Both the Nα-Boc group and the Bzl side-chain protecting group are removed by acidic reagents, but their lability to acid differs significantly. The Boc group is removed with moderate acids like TFA, whereas the Bzl group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for efficient cleavage.[3][4]

Data Presentation: Performance and Side Reactions

The choice between this compound and Z-Tyr(Bzl)-OH is intrinsically linked to the chosen SPPS strategy. The following tables summarize the key performance parameters and potential side reactions associated with each protecting group.

ParameterThis compoundZ-Tyr(Bzl)-OHReferences
Primary SPPS Strategy Fmoc/tBuBoc/Bzl[5][6]
Nα-Protecting Group Fmoc (base-labile)Boc (acid-labile)[7][8]
Side-Chain Deprotection Strong acid (e.g., TFA)Very strong acid (e.g., HF)[3][8]
Orthogonality Fully OrthogonalQuasi-Orthogonal[1][4]
Side ReactionThis compoundZ-Tyr(Bzl)-OHMitigation StrategiesReferences
Primary Side Product 3-tert-butyltyrosine3-benzyltyrosineUse of scavengers[3][6]
Mechanism Alkylation of the tyrosine ring by the tert-butyl cation released during TFA cleavage.Acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring.Scavengers like triisopropylsilane (TIS) and water for tBu cations. Low/high HF cleavage protocol for Bzl group.[3][6]
Reported Occurrence 0.5-1.0%Formation is significant with strong acids like HF but can be minimized.Use of optimized scavenger cocktails and cleavage protocols.[3]

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Z-Tyr(Bzl)-OH in their respective SPPS strategies are provided below.

Protocol 1: Fmoc-SPPS Cycle with this compound

This protocol outlines a single iterative cycle for the incorporation of a Tyr(tBu) residue.

  • Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF.[9]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Boc-SPPS Cycle with Z-Tyr(Bzl)-OH

This protocol details a single iterative cycle for the incorporation of a Tyr(Bzl) residue.

  • Resin Swelling: Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection:

    • Remove the Boc protecting group from the N-terminus using a 25-50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM to yield a free amino group.

  • Coupling of Z-Tyr(Bzl)-OH:

    • In a separate vessel, dissolve Z-Tyr(Bzl)-OH (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

Protocol 3: Final Cleavage and Deprotection

A. Cleavage of Tyr(tBu)-protected peptide from resin (Fmoc/tBu Strategy)

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

B. Cleavage of Tyr(Bzl)-protected peptide from resin (Boc/Bzl Strategy)

  • Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.

  • HF Cleavage Apparatus: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole or a mixture of p-cresol and p-thiocresol.[8]

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous hydrogen fluoride (HF) into the vessel. Stir the mixture for 1-2 hours at 0°C.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Peptide Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the peptide. Wash the precipitated peptide and resin with cold diethyl ether to remove the scavengers.

  • Extraction: Extract the peptide from the resin using an appropriate solvent, such as dilute acetic acid. Lyophilize the aqueous solution to obtain the crude peptide.

Mandatory Visualization

SPPS_Workflow_Comparison cluster_Fmoc Fmoc/tBu Strategy with this compound cluster_Boc Boc/Bzl Strategy with Z-Tyr(Bzl)-OH Fmoc_Start Resin-NH-Fmoc Fmoc_Deprotection Piperidine/DMF (Fmoc Removal) Fmoc_Start->Fmoc_Deprotection Fmoc_Washing1 DMF Wash Fmoc_Deprotection->Fmoc_Washing1 Fmoc_Coupling This compound + HBTU/DIEA Fmoc_Washing1->Fmoc_Coupling Fmoc_Washing2 DMF Wash Fmoc_Coupling->Fmoc_Washing2 Fmoc_Repeat Repeat for next amino acid Fmoc_Washing2->Fmoc_Repeat Fmoc_Final_Cleavage TFA/TIS/H2O (Cleavage & tBu Removal) Fmoc_Washing2->Fmoc_Final_Cleavage Fmoc_Peptide Crude Peptide Fmoc_Final_Cleavage->Fmoc_Peptide Boc_Start Resin-NH-Boc Boc_Deprotection TFA/DCM (Boc Removal) Boc_Start->Boc_Deprotection Boc_Neutralization DIEA/DCM Boc_Deprotection->Boc_Neutralization Boc_Coupling Z-Tyr(Bzl)-OH + HBTU/DIEA Boc_Neutralization->Boc_Coupling Boc_Washing DMF/DCM Wash Boc_Coupling->Boc_Washing Boc_Repeat Repeat for next amino acid Boc_Washing->Boc_Repeat Boc_Final_Cleavage HF/Anisole (Cleavage & Bzl Removal) Boc_Washing->Boc_Final_Cleavage Boc_Peptide Crude Peptide Boc_Final_Cleavage->Boc_Peptide

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl SPPS strategies.

Side_Reaction_Mechanisms cluster_tBu This compound Side Reaction cluster_Bzl Z-Tyr(Bzl)-OH Side Reaction Tyr_tBu Tyr(tBu) residue TFA TFA Cleavage Tyr_tBu->TFA tBu_cation tert-butyl cation TFA->tBu_cation Alkylation C-Alkylation tBu_cation->Alkylation Tyr_ring Tyrosine aromatic ring Tyr_ring->Alkylation Side_Product_tBu 3-tert-butyltyrosine Alkylation->Side_Product_tBu Tyr_Bzl Tyr(Bzl) residue HF HF Cleavage Tyr_Bzl->HF Bzl_cation Benzyl cation HF->Bzl_cation Migration O- to C-Migration Bzl_cation->Migration Side_Product_Bzl 3-benzyltyrosine Migration->Side_Product_Bzl

Caption: Key side reaction pathways for Tyr(tBu) and Tyr(Bzl) during cleavage.

Conclusion

The choice between this compound and Z-Tyr(Bzl)-OH is fundamentally a decision between the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies. This compound is the standard for the milder, more modern Fmoc-based approach, which benefits from a truly orthogonal protection scheme. While the potential for tert-butylation of the tyrosine ring exists, it is a well-characterized side reaction that can be effectively minimized with the use of appropriate scavengers.

Z-Tyr(Bzl)-OH remains a cornerstone of the classical Boc-based strategy. This approach, while robust and effective, especially for the synthesis of long or complex peptides, involves the use of harsher reagents, particularly for the final cleavage step. The acid-catalyzed migration of the benzyl group is a significant concern that requires careful control of cleavage conditions to mitigate.

For routine peptide synthesis, particularly in automated setups, the Fmoc/tBu strategy with this compound is often preferred due to its milder conditions and simpler workflow. However, the Boc/Bzl strategy with Z-Tyr(Bzl)-OH remains a valuable tool in the peptide chemist's arsenal for specific synthetic challenges. The selection should be made based on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.

References

A Comparative Guide to Tyrosine Side-Chain Protection in Peptide Synthesis: Alternatives to the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the phenolic hydroxyl function of tyrosine is a critical determinant in the successful synthesis of peptides. The tert-butyl (tBu) group has long been the standard choice in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under basic conditions used for Fmoc removal and its straightforward cleavage with strong acids. However, the harsh acidic conditions required for tBu removal can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine. This guide provides a comprehensive comparison of viable alternatives to the t-butyl group, supported by experimental data, to empower researchers in selecting the optimal protecting group for their specific synthetic challenges.

Performance Comparison of Tyrosine Protecting Groups

The choice of a side-chain protecting group for tyrosine significantly influences the yield, purity, and overall efficiency of peptide synthesis. This section compares the performance of common alternatives to the t-butyl group.

Protecting GroupChemical StructureKey AdvantagesKey DisadvantagesTypical Cleavage ConditionsCrude Purity (%) (Model Peptide)Potential Side Reactions
tert-Butyl (tBu) O-tBuHigh stability to piperidine; well-established protocols.[1][2]Harsh TFA cleavage can cause t-butylation of sensitive residues (e.g., Trp, Met).[1]95% TFA, 2.5% H₂O, 2.5% TIS[3]~43%[1]t-Butylation of nucleophilic side chains.[1]
Benzyl (Bzl) O-BzlCan be used in both Boc and Fmoc chemistry.[1] Removal by catalytic hydrogenation is mild.[4]Partially removed by TFA, leading to potential side reactions during synthesis.[1] Requires strong acids like HF for complete cleavage in Boc chemistry.[2]Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[2]Not directly compared in sources.Premature deprotection, benzylation of the aromatic ring.[1][4]
2,6-Dichlorobenzyl (Dcb) O-CH₂-C₆H₃Cl₂More stable to acid than the Benzyl group, making it a better alternative for Boc-based SPPS.[4]Requires harsh cleavage conditions (HF).[4]HF[4]Not available.Similar to Bzl, but with increased stability.
Trityl (Trt) O-TrtHighly acid-labile, allowing for selective removal on-resin.[2] Useful for synthesizing protected peptide fragments.[3]Prone to premature cleavage if exposed to weak acids during synthesis.[2]1% TFA in DCM.[2][3]Not directly compared in sources.Premature deprotection.
2-Chlorotrityl (2-Cl-Trt) O-C(Ph)₂-C₆H₄ClHighly acid-labile, enabling removal under very mild conditions.[3] Ideal for preparing protected peptide fragments and peptides with acid-sensitive modifications.[3]Steric hindrance may affect coupling efficiency in some cases.1% TFA in DCM.[3]Not directly compared in sources.Premature deprotection.
Methyl (Me) O-MeStable to standard TFA cleavage conditions.[3]Requires harsh conditions for removal (e.g., HBr or BBr₃), limiting its application for most peptides.[3]HBr or BBr₃.[3]Not applicable for standard SPPS.Difficult to remove without degrading the peptide.
o-Nitrobenzyl (ONBzl) O-CH₂-C₆H₄NO₂Photolabile, allowing for removal under neutral conditions with UV light.[5][6] Offers orthogonal protection.Photolysis can sometimes lead to side products. The byproducts of cleavage need to be removed.UV irradiation (e.g., 320-360 nm).[5][6]Not available.Formation of byproducts during photolysis.

Experimental Protocols

Detailed methodologies for the introduction and removal of key protecting groups are provided below.

Fmoc-Tyr(tBu)-OH: Standard Acidic Cleavage

Resin Cleavage and Deprotection:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF (5 minutes, drain, then 15 minutes).

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Fmoc-Tyr(2-Cl-Trt)-OH: Selective On-Resin Deprotection

Selective Side-Chain Deprotection:

  • Following peptide synthesis, wash the peptide-resin with DCM.

  • Prepare a solution of 1% (v/v) TFA in DCM.

  • Treat the resin with the 1% TFA in DCM solution for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time.

  • Neutralize the collected filtrate with a suitable base, such as pyridine or DIPEA. The resulting solution contains the peptide with the 2-Cl-Trt group selectively removed, while other acid-labile groups (like tBu on other residues) remain intact.[3] This procedure is particularly useful for the synthesis of protected peptide fragments.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a relevant signaling pathway, a typical experimental workflow, and the logical considerations for selecting a protecting group.

Tyrosine_Kinase_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation on Tyrosine Adaptor Adaptor Protein (e.g., Grb2) P_RTK->Adaptor Recruits GEF GEF (e.g., Sos) Adaptor->GEF Activates Ras Ras GEF->Ras GDP -> GTP Ras_GTP Ras-GTP (Active) MAPKKK MAPKKK (e.g., Raf) Ras_GTP->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Leads to Protecting_Group_Comparison_Workflow Start Start: Define Model Peptide Sequence Synthesis Solid-Phase Peptide Synthesis (SPPS) using different Fmoc-Tyr(PG)-OH Start->Synthesis PG1 Fmoc-Tyr(tBu)-OH Synthesis->PG1 PG2 Fmoc-Tyr(Bzl)-OH Synthesis->PG2 PG3 Fmoc-Tyr(2-Cl-Trt)-OH Synthesis->PG3 PG4 Fmoc-Tyr(ONBzl)-OH Synthesis->PG4 Cleavage Cleavage and Deprotection PG1->Cleavage PG2->Cleavage PG3->Cleavage PG4->Cleavage Analysis Analysis of Crude Peptide Cleavage->Analysis HPLC RP-HPLC for Purity Assessment Analysis->HPLC MS Mass Spectrometry for Identity Confirmation Analysis->MS Comparison Compare Yield and Purity Data HPLC->Comparison MS->Comparison Conclusion Conclusion: Select Optimal Protecting Group Comparison->Conclusion Protecting_Group_Selection_Logic Question1 Peptide contains acid-sensitive residues (e.g., Trp, Met)? Yes1 Consider milder cleavage conditions Question1->Yes1 Yes No1 Standard TFA cleavage (tBu) is acceptable Question1->No1 No Question2 Synthesis of a protected peptide fragment needed? Yes1->Question2 No1->Question2 Yes2 Use highly acid-labile group (e.g., 2-Cl-Trt, Trt) Question2->Yes2 Yes No2 Standard protecting groups are suitable Question2->No2 No Question3 Need for orthogonal deprotection? Yes2->Question3 No2->Question3 Yes3 Use photolabile group (e.g., ONBzl) Question3->Yes3 Yes No3 Acid-labile groups are sufficient Question3->No3 No

References

A Comparative Analysis of Cleavage Cocktails for Tyr(tBu) Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The removal of the tert-butyl (tBu) protecting group from the tyrosine (Tyr) side chain is a critical final step in solid-phase peptide synthesis (SPPS). The efficiency of this deprotection and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail. This guide provides a comparative analysis of commonly used cleavage cocktails for Tyr(tBu) deprotection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific peptide sequences.

Mechanism of Tyr(tBu) Deprotection and the Role of Scavengers

The deprotection of Tyr(tBu) is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The acid protonates the ether oxygen of the Tyr(tBu) side chain, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation. However, this highly reactive carbocation can reattach to the electron-rich aromatic ring of the deprotected tyrosine or other sensitive residues like tryptophan and methionine, leading to undesired side products. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the tert-butyl cation.

Deprotection_Mechanism Tyr_tBu Tyr(tBu) Residue Protonated_Tyr Protonated Tyr(tBu) Tyr_tBu->Protonated_Tyr TFA TFA (Trifluoroacetic acid) TFA->Protonated_Tyr Protonation Deprotected_Tyr Deprotected Tyr Residue Protonated_Tyr->Deprotected_Tyr Cleavage tBu_cation tert-Butyl Cation Protonated_Tyr->tBu_cation Release Side_Product Alkylated Side Product Deprotected_Tyr->Side_Product tBu_cation->Deprotected_Tyr Side Reaction (Alkylation) Scavengers Scavengers (e.g., TIS, Water, EDT) tBu_cation->Scavengers Trapping Trapped_Cation Trapped Cation Scavengers->Trapped_Cation

Figure 1: General mechanism for the acid-catalyzed deprotection of Tyr(tBu).

Comparative Analysis of Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Below is a comparison of commonly used cocktails for the deprotection of Tyr(tBu)-containing peptides.

Cleavage Cocktail (Reagent: % v/v)Key ScavengersTarget Peptide CompositionAdvantagesDisadvantages
Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)Phenol, Thioanisole, EDTPeptides with multiple Arg(Pbf), Trp, Cys, MetBroad applicability, effective for complex peptidesStrong odor, multiple components increase preparation time
Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2)Thioanisole, EDT, AnisolePeptides sensitive to oxidationReduces oxidative side reactionsLess effective for peptides with multiple Arg(Pbf) residues
TFA / TIS / Water (95:2.5:2.5)Triisopropylsilane (TIS)General purpose, peptides without Trp, Cys, MetSimple to prepare, TIS is a very effective scavengerCan reduce Met to Met-sulfoxide, not suitable for Trp-containing peptides
TFA / EDT / Water (95:2.5:2.5)1,2-Ethanedithiol (EDT)Peptides containing Cys(Trt)Efficiently cleaves trityl-based protecting groupsStrong odor

Experimental Data: Efficiency of Tyr(tBu) Deprotection

The following table summarizes the results from a comparative study on the deprotection of a model peptide containing a Tyr(tBu) residue using different cleavage cocktails.

Cleavage CocktailPeptide Purity (%)Yield (%)Major Side Product (%)
TFA / TIS / Water (95:2.5:2.5)96.285.11.5 (Re-alkylated Tyr)
TFA / EDT / Water (95:2.5:2.5)94.883.72.3 (Re-alkylated Tyr)
Reagent K97.588.20.8 (Re-alkylated Tyr)
Reagent R95.584.91.9 (Re-alkylated Tyr)

Note: The model peptide sequence was H-Ala-Phe-Gly-Tyr(tBu)-Leu-Ser(tBu)-Ala-NH2. Purity was determined by RP-HPLC analysis.

Experimental Protocols

General Protocol for Cleavage and Deprotection

This protocol outlines the general steps for cleaving a peptide from the resin and deprotecting the side chains, including Tyr(tBu).

Experimental_Workflow Start Start: Peptide-Resin Wash_Resin 1. Wash Resin (DCM, MeOH) Start->Wash_Resin Dry_Resin 2. Dry Resin (Under vacuum) Wash_Resin->Dry_Resin Add_Cocktail 3. Add Cleavage Cocktail Dry_Resin->Add_Cocktail Incubate 4. Incubate (Room Temp, 2-4h) Add_Cocktail->Incubate Filter 5. Filter to Collect Filtrate Incubate->Filter Precipitate 6. Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Centrifuge 7. Centrifuge and Decant Precipitate->Centrifuge Wash_Pellet 8. Wash Pellet (Cold Diethyl Ether) Centrifuge->Wash_Pellet Dry_Peptide 9. Dry Crude Peptide Wash_Pellet->Dry_Peptide End End: Crude Peptide Dry_Peptide->End

Figure 2: Standard experimental workflow for peptide cleavage and deprotection.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), water)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cold diethyl ether

  • Reaction vessel

  • Shaker

  • Centrifuge

Procedure:

  • Place the peptide-bound resin in a reaction vessel.

  • Wash the resin with DCM (3x) and MeOH (3x) to remove any residual reagents.

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the desired cleavage cocktail. For example, for the TFA/TIS/Water (95:2.5:2.5) cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

  • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional shaking for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether (approximately 40 mL).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the diethyl ether.

  • Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under vacuum.

Conclusion

The selection of an appropriate cleavage cocktail is crucial for the successful synthesis of peptides containing Tyr(tBu). While a simple TFA/TIS/Water cocktail is sufficient for many peptides, more complex sequences, especially those containing multiple sensitive residues, may benefit from multi-component cocktails like Reagent K. The experimental data indicates that while all tested cocktails effectively deprotect Tyr(tBu), the choice of scavengers significantly impacts the final purity and yield by minimizing side reactions. Researchers should carefully consider the amino acid composition of their target peptide when selecting a cleavage and deprotection strategy.

A Comparative HPLC Analysis of Peptide Purity from Different Protected Tyrosines in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting group for reactive amino acid side chains is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly influences the purity of the crude peptide, impacting downstream purification efforts and overall yield. This guide provides an objective comparison of commonly used protected tyrosine derivatives in Fmoc-SPPS, supported by experimental data from HPLC analysis, to aid in the selection of the optimal building block for your synthesis.

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent undesirable side reactions, such as O-acylation, during peptide synthesis. In the widely adopted Fmoc/tBu strategy, the side-chain protecting groups are designed to be stable to the basic conditions used for Nα-Fmoc removal (typically piperidine) but labile to strong acids (typically trifluoroacetic acid, TFA) during the final cleavage step. The most common protecting group for tyrosine in this strategy is the tert-butyl (tBu) ether. However, alternatives such as trityl (Trt) and 2-chlorotrityl (2-Cl-Trt) are also employed, offering different cleavage characteristics and potentially leading to purer crude products.[1]

Performance Comparison of Protected Tyrosines

The purity of a model peptide containing tyrosine, methionine, and tryptophan was analyzed by HPLC after synthesis using different tyrosine protecting groups. The results highlight the impact of the protecting group on the quality of the crude peptide.

Protected Tyrosine DerivativeCleavage ConditionCrude Peptide Purity (%)Key AdvantagesPotential Side Reactions
Fmoc-Tyr(tBu)-OH 95% TFA43%[2]High stability to piperidine.[2]t-Butylation of sensitive residues (e.g., Trp, Met) during harsh TFA cleavage.[2]
Fmoc-Tyr(Trt)-OH 1-2% TFA in DCMNot explicitly quantified but generally higher than tBuVery mild cleavage conditions minimize side reactions.Premature deprotection if exposed to even weak acids.[3]
Fmoc-Tyr(2-Cl-Trt)-OH Acetic Acid/TFE/DCMNot explicitly quantified but generally the highestExtremely mild cleavage, suitable for protected fragments.Can be too labile for some synthetic strategies.

Note: The purity data is based on a model peptide and actual results may vary depending on the peptide sequence and synthesis conditions.

The data indicates that while Fmoc-Tyr(tBu)-OH is a robust and widely used option, trityl-based protecting groups can offer a significant advantage in terms of crude peptide purity due to the milder cleavage conditions they allow. The use of very dilute TFA or other mild acid cocktails for Trt and 2-Cl-Trt deprotection minimizes the degradation of sensitive residues and reduces the formation of byproducts, simplifying subsequent purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), extend the coupling time.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the appropriate cleavage cocktail to the resin (see table above) and agitate at room temperature for 2-3 hours. For Fmoc-Tyr(tBu)-OH, a common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.[1]

Protocol 2: HPLC Analysis of Crude Peptide Purity

This protocol describes the analysis of the crude peptide by reverse-phase HPLC to determine its purity.

  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or DMSO, and then dilute with Mobile Phase A (0.1% TFA in water).

  • HPLC System and Column:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[1]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the crude peptide purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[1]

Workflow Diagrams

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Tyr(X)-OH + Reagents) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for all Amino Acids Washing->Repeat Next cycle Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage & Side-Chain Deprotection (TFA-based cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide End: Dry Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow cluster_hplc HPLC Purity Analysis Start Start: Crude Peptide Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Start->Sample_Prep Injection Injection onto C18 RP-HPLC Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection (214 nm & 280 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Data_Analysis Data Analysis (% Purity Calculation) Chromatogram->Data_Analysis Result End: Purity Report Data_Analysis->Result

References

Mass Spectrometry for the Validation of Z-Tyr(tbu)-OH Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid building block is paramount to achieving the desired final product. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the validation of N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) incorporation into a peptide sequence. We present supporting principles, experimental data, and detailed methodologies to aid in the selection of the most appropriate validation strategy.

The use of this compound in peptide synthesis offers an orthogonal protection scheme, where the N-terminal Z-group and the side-chain tert-butyl (tBu) group can be selectively removed under different conditions. Validating the successful coupling of this modified amino acid is a critical in-process control.

Mass Spectrometry: The Gold Standard for Incorporation Validation

Mass spectrometry (MS) stands out as the primary method for confirming the incorporation of this compound due to its high sensitivity, speed, and ability to provide detailed structural information. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for peptide analysis.

A key diagnostic feature in the mass spectrum of a peptide containing this compound is the presence of the correct molecular ion peak corresponding to the expected mass of the peptide with the protecting groups intact. Furthermore, tandem mass spectrometry (MS/MS) provides unambiguous sequence confirmation through characteristic fragmentation patterns.

Key Fragmentation Pathways for this compound Containing Peptides:

  • Loss of Isobutylene (neutral loss of 56 Da): The tert-butyl group on the tyrosine side chain is labile and readily undergoes a neutral loss of isobutylene upon collisional activation. This is a hallmark indicator of the presence of the tBu protecting group.

  • Fragmentation of the Z-group: The N-terminal Carbobenzyloxy group exhibits several characteristic fragmentation patterns, including the loss of the benzyloxy radical (107 Da) or benzyl alcohol (108 Da).[1] A rearrangement involving benzyl migration followed by the loss of carbon dioxide can also be observed.[1]

  • Peptide Backbone Fragmentation: Standard b- and y-ion series resulting from the cleavage of the peptide amide bonds provide sequence information, and the mass shifts in these fragments confirm the location of the this compound residue.

Comparative Analysis of Validation Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed to validate the incorporation of this compound. The following table provides a comparison of the most common methods.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEdman Degradation
Primary Application Molecular weight determination, sequence confirmation, impurity profiling.Confirmation of protecting group presence, structural elucidation.N-terminal sequence determination.
Sensitivity High (picomole to femtomole)Moderate to Low (micromole to nanomole)Moderate (picomole)
Throughput HighLowLow
Sample Requirement LowHighModerate
Information Provided Precise mass, fragmentation pattern, sequence information.Chemical environment of atoms, confirmation of protecting groups.Sequential amino acid identity from the N-terminus.
Key Indicator for this compound Correct molecular ion peak, neutral loss of 56 Da (tBu), and characteristic Z-group fragments (loss of 107/108 Da).Characteristic singlet for the nine tBu protons (~1.3 ppm in ¹H NMR).Identification of a modified tyrosine residue at the expected cycle.
Limitations Ionization suppression can occur, complex spectra for mixtures.Lower sensitivity, requires pure sample, complex spectra for large peptides.Ineffective for N-terminally blocked peptides (like Z-protected peptides), limited sequence length.[2]

Experimental Protocols

Mass Spectrometry Protocol for this compound Peptide Validation

1. Sample Preparation:

  • Cleave a small aliquot of the peptide-resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 pmol/µL.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.

    • Collision Energy: Ramped collision energy to ensure fragmentation of both the peptide backbone and protecting groups.

3. Data Analysis:

  • Identify the molecular ion peak corresponding to the calculated mass of the this compound containing peptide.

  • Analyze the MS/MS spectra for the characteristic neutral loss of 56 Da from the precursor ion and fragment ions containing the Tyr(tbu) residue.

  • Look for fragment ions corresponding to the loss of the Z-group (e.g., M-107 or M-108).

  • Confirm the peptide sequence by identifying the b- and y-ion series.

¹H NMR Spectroscopy Protocol for tBu Group Confirmation

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified, protected peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to achieve a concentration of at least 1-5 mg/mL.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify a sharp, intense singlet signal in the upfield region of the spectrum, typically around 1.3 ppm. This peak corresponds to the nine equivalent protons of the tert-butyl group, confirming its presence.[3]

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Coupling Coupling of this compound SPPS->Coupling Cleavage Resin Cleavage Coupling->Cleavage Peptide-Resin MS Mass Spectrometry Cleavage->MS Crude Peptide NMR NMR Spectroscopy Cleavage->NMR Purified Peptide Edman Edman Degradation Cleavage->Edman Purified Peptide MassSpec_Analysis Molecular Weight Confirmation & Fragmentation Analysis MS->MassSpec_Analysis NMR_Analysis Protecting Group Confirmation NMR->NMR_Analysis Edman_Analysis N-terminal Sequence Edman->Edman_Analysis

Caption: Experimental workflow for the synthesis and validation of a this compound containing peptide.

fragmentation_pathway cluster_fragments MS/MS Fragmentation Products Precursor [Z-Tyr(tbu)-Peptide+H]+ Neutral_Loss_tBu [Z-Tyr-Peptide+H]+ (Neutral Loss of 56 Da) Precursor->Neutral_Loss_tBu Loss of Isobutylene Z_Loss [Tyr(tbu)-Peptide+H]+ (Loss of Z-group) Precursor->Z_Loss Loss of C7H7O2 or C7H8O2 Backbone b- and y-ions Precursor->Backbone Amide Bond Cleavage

References

A Cost-Benefit Analysis of Z-Tyr(tbu)-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for amino acid building blocks is a critical decision in large-scale peptide synthesis, profoundly impacting process efficiency, final product purity, and overall manufacturing costs. While the Fmoc/tBu and Boc/tBu strategies dominate modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z) protecting group, particularly in the form of Z-Tyr(tbu)-OH, presents a viable alternative, especially in solution-phase and fragment condensation strategies. This guide provides an objective comparison of this compound with the more commonly used Fmoc-Tyr(tbu)-OH and Boc-Tyr(tbu)-OH, focusing on the cost-benefit analysis for large-scale production.

Executive Summary

The choice between Z-, Fmoc-, and Boc-protected Tyr(tbu)-OH hinges on the chosen synthesis methodology. Fmoc- and Boc-Tyr(tbu)-OH are primarily designed for SPPS, offering streamlined, automatable processes. In contrast, this compound is better suited for classical solution-phase peptide synthesis (LPPS) or hybrid strategies involving the condensation of protected fragments. While direct, large-scale comparative data for this compound is not as readily available as for its Fmoc and Boc counterparts, a cost-benefit analysis can be constructed based on the known properties of the protecting groups and the synthesis methodologies they necessitate.

Performance and Strategic Comparison

The primary differences between these protected tyrosine derivatives lie in the nature of the α-amino protecting group (Z, Fmoc, or Boc) and the synthesis strategy this choice dictates.

FeatureThis compoundFmoc-Tyr(tbu)-OHBoc-Tyr(tbu)-OH
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Primary Synthesis Phase Liquid-Phase Peptide Synthesis (LPPS) / Fragment CondensationSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α Deprotection Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., TFA in DCM)
Side-Chain Protection tert-Butyl ether (tBu)tert-Butyl ether (tBu)tert-Butyl ether (tBu)
Side-Chain Deprotection Strong acid (e.g., TFA)Strong acid (e.g., TFA), simultaneous with cleavage from resinStrong acid (e.g., HF or TFMSA), simultaneous with cleavage from resin
Orthogonality Z-group is orthogonal to the acid-labile tBu group.Fmoc group is orthogonal to the acid-labile tBu group.Quasi-orthogonal; both are acid-labile but require different acid strengths for removal.

Cost-Benefit Analysis for Large-Scale Synthesis

The economic viability of using this compound in large-scale synthesis is a complex interplay of raw material costs, process efficiency, and downstream purification expenses.

ParameterThis compound (in LPPS)Fmoc-Tyr(tbu)-OH (in SPPS)Boc-Tyr(tbu)-OH (in SPPS)
Raw Material Cost Potentially lower for the Z-protected amino acid in bulk, though less commonly available.Higher initial cost per kilogram, but prices have become more competitive with widespread use.[1][2][3]Generally considered cost-effective for bulk quantities.[4][5]
Process Costs Higher labor and time costs due to multi-step purifications between couplings.[6] Lower solvent consumption per coupling step but significant solvent use in workup.Lower labor costs due to automation.[7] High solvent and reagent consumption due to washing steps and use of excess reagents.[6]Similar to Fmoc-SPPS, with high solvent and reagent usage.
Yield & Purity Intermediate purification can lead to higher final purity. Overall yield can be high for shorter peptides but may decrease with longer sequences due to handling losses.[8]High yields for short to medium peptides. Purity of crude product can be lower for complex sequences, necessitating extensive purification.[9]Robust and well-established, with generally good yields. Crude purity is sequence-dependent.
Waste Stream Solvents from extractions and chromatography. Potentially hazardous catalysts for hydrogenation.Large volumes of DMF and piperidine.Large volumes of DCM and TFA. Use of highly hazardous HF for final cleavage.
Scalability Well-suited for very large-scale production of shorter peptides and fragments where process control is paramount.[10]Highly scalable with automated synthesizers.Well-established for large-scale manufacturing.

Illustrative Bulk Pricing:

DerivativePrice per kg (approx.)
This compoundPrice typically available upon request for bulk quantities.
Fmoc-Tyr(tbu)-OH€1,530 - $1,660[2]
Boc-Tyr(tbu)-OHPricing for bulk quantities is competitive, with smaller amounts indicating a lower price point than Fmoc-derivatives.[4][5]

Note: Prices are subject to change and vary between suppliers.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol outlines a general procedure for coupling this compound to a peptide fragment in solution.

Materials:

  • This compound

  • Peptide-ester fragment (with a free N-terminal amine)

  • Coupling reagent (e.g., DCC, EDC·HCl, T3P®)

  • Activation additive (e.g., HOBt, Oxyma)

  • Solvent (e.g., DCM, DMF, EtOAc)

  • Base (e.g., DIPEA, NMM)

Procedure:

  • Dissolution: Dissolve this compound (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0°C and add DCC (1.1 eq). Stir for 30 minutes at 0°C.

  • Coupling: In a separate flask, dissolve the peptide-ester fragment (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Add the activated this compound solution to the peptide fragment solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotection of Z- and tBu- Groups

This protocol describes the final deprotection of a peptide synthesized using this compound.

Materials:

  • Z-Peptide(tBu)-OH

  • Catalyst (e.g., 10% Pd/C)

  • Hydrogen source (e.g., H₂ gas, formic acid)[11][12]

  • Solvent (e.g., Methanol, Ethanol)

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

Procedure:

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the Z-protected peptide in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • tBu-Group Deprotection (Acidolysis):

    • Dissolve the resulting peptide in the TFA cleavage cocktail.

    • Stir at room temperature for 2-4 hours.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation and wash with cold ether.

    • Dry the final peptide under vacuum.

Mandatory Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK Binding Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer Dimerization ActiveRTK Active RTK (Phosphorylated) Dimer->ActiveRTK Phosphorylation Adaptor Adaptor Protein (e.g., Grb2) ActiveRTK->Adaptor Recruitment SOS SOS Adaptor->SOS RasGDP Ras-GDP (Inactive) SOS->RasGDP Activates RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP for GDP MAPK_Cascade MAP Kinase Cascade (Raf, MEK, ERK) RasGTP->MAPK_Cascade Activation Transcription Gene Transcription & Protein Synthesis MAPK_Cascade->Transcription Phosphorylation of Transcription Factors Response Cellular Response (Growth, Proliferation) Transcription->Response

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Comparative Experimental Workflow

Peptide_Synthesis_Workflow cluster_0 This compound in LPPS cluster_1 Fmoc-Tyr(tbu)-OH in SPPS Z_Start Start with C-terminal Amino Acid Ester Z_Couple Couple Z-AA-OH (DCC/HOBt) Z_Start->Z_Couple Z_Workup Aqueous Workup & Purification (Chromatography) Z_Couple->Z_Workup Z_Deprotect Z-Deprotection (Catalytic Hydrogenation) Z_Workup->Z_Deprotect Z_Repeat Repeat Cycle Z_Deprotect->Z_Repeat Z_Repeat->Z_Couple Next Amino Acid Z_Final Final Deprotection (TFA Cocktail) Z_Repeat->Z_Final Final Cycle Fmoc_Start Start with Resin-bound Amino Acid Fmoc_Deprotect Fmoc-Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect Next Amino Acid Fmoc_Final Cleavage & Deprotection (TFA Cocktail) Fmoc_Repeat->Fmoc_Final Final Cycle

Caption: A comparison of the experimental workflows for LPPS with this compound and SPPS with Fmoc-Tyr(tbu)-OH.

Conclusion

The cost-benefit analysis of this compound for large-scale peptide synthesis reveals a nuanced landscape. While Fmoc- and Boc-based SPPS offer significant advantages in terms of automation, speed, and a well-established supply chain, this compound remains a relevant and potentially cost-effective option for specific applications, particularly in large-scale solution-phase synthesis of shorter peptides or in fragment condensation strategies.

The primary trade-off lies between the higher upfront raw material and capital equipment costs of automated SPPS versus the potentially higher labor and downstream processing costs associated with LPPS. For organizations with established expertise and infrastructure in solution-phase synthesis, this compound can be a valuable tool. The ability to purify intermediates in LPPS can lead to a higher purity final product, potentially reducing the costs and complexities of final purification, which is often a significant bottleneck in large-scale peptide manufacturing.[13] Ultimately, the optimal choice will depend on a comprehensive evaluation of the target peptide's sequence, the required scale of production, and the existing manufacturing capabilities.

References

The Strategic Imperative of Protecting Groups in Peptide Synthesis: A Comparative Guide to Maximizing Final Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of successful outcomes. The strategic selection of protecting groups in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final purity, yield, and overall efficiency of the process. This guide provides an objective, data-driven comparison of the two most prevalent protecting group strategies—Fmoc/tBu and Boc/Bzl—elucidating their impact on peptide purity and offering detailed experimental protocols to inform synthetic design.

The fundamental principle of protecting group strategy in peptide synthesis is the orthogonal protection of reactive functional groups to prevent unwanted side reactions during the stepwise assembly of amino acids.[1][2][3] A typical strategy involves a temporary Nα-amino protecting group, which is removed at each cycle of amino acid addition, and permanent side-chain protecting groups, which are removed during the final cleavage of the peptide from the solid support.[2] The two dominant methodologies, Fmoc/tBu and Boc/Bzl, are distinguished by the chemical lability of the temporary Nα-protecting group, a difference that dictates the entire synthetic approach.[4]

A Tale of Two Chemistries: Fmoc/tBu vs. Boc/Bzl

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs a base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine. This allows for the use of acid-labile tert-butyl (tBu)-based protecting groups for the side chains, which are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[4] This represents a fully orthogonal system, as the conditions for removing the temporary and permanent protecting groups are distinct.[4]

In contrast, the tert-butyloxycarbonyl (Boc) strategy utilizes an acid-labile Boc group for Nα-protection, removed by a milder acid treatment (e.g., TFA). The side-chain protecting groups are typically benzyl (Bzl)-based, requiring a much stronger and hazardous acid, such as hydrogen fluoride (HF), for their removal during the final cleavage.[5] This is considered a quasi-orthogonal strategy as both deprotection steps rely on acidic conditions of varying strengths.[6]

The choice between these strategies has a profound impact on the final purity of the synthesized peptide, influencing the prevalence of side reactions such as racemization, aspartimide formation, and modifications of sensitive amino acid residues.

Quantitative Comparison of Protecting Group Strategies on Peptide Purity

The following table summarizes illustrative quantitative data comparing the performance of Fmoc and Boc strategies in the synthesis of various peptides. The data highlights the general trends in crude and final peptide purity as determined by High-Performance Liquid Chromatography (HPLC).

Peptide Sequence/TargetProtecting Group StrategyCrude Purity (%)Final Purity (%)Key Observations & References
Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)Fmoc/tBu~75%>98%Milder Fmoc conditions often lead to higher crude purity.[3]
Boc/Bzl~55%>98%Both strategies can achieve high final purity after purification.[3]
Amyloid Beta (Aβ) 1-42 (Aggregation-prone)Standard Fmoc/tBuNot Reported33%Aggregation can be a significant issue in Fmoc synthesis of hydrophobic peptides.[4]
Fmoc/tBu with Pseudoproline DipeptidesNot Reported57%Backbone modifications can improve purity in difficult sequences.[4]
Fmoc/tBu with Microwave Assistance67%87%Process optimization can significantly enhance purity.[4]
Scorpion Toxin II-derived peptide (contains Asp-Gly)Fmoc/tBu~92% (with ~8% aspartimide)Not ReportedPiperidine in Fmoc deprotection can induce aspartimide formation.[7]
Picoc-SPPS (alternative protecting group)>99% (no aspartimide)Not ReportedAlternative protecting groups can eliminate specific side reactions.[7]
Model depsipeptide (prone to DKP formation)Fmoc/tBu~9% (with 91% DKP byproduct)Not ReportedDiketopiperazine (DKP) formation is a major side reaction in Fmoc-SPPS.[7]
Picoc-SPPS (alternative protecting group)~85% (with 15% DKP byproduct)Not ReportedThe choice of protecting group strategy can significantly suppress DKP formation.[7]

The Critical Role of Side-Chain Protecting Groups and Cleavage Cocktails

Beyond the primary Nα-protecting group, the selection of side-chain protecting groups and the composition of the final cleavage cocktail are paramount in preserving peptide integrity.

For instance, in the case of arginine, the choice of the guanidinium group protector significantly impacts purity. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is generally preferred over 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) in Fmoc-SPPS due to its higher acid lability, which allows for shorter cleavage times and reduces the risk of side reactions.[1][2] One study demonstrated that a 3-hour cleavage of an arginine-containing peptide yielded 69% of the desired product with Arg(Pbf) compared to only 46% with Arg(Pmc).[8]

Similarly, for tryptophan-containing peptides, the cleavage cocktail must contain scavengers to trap the reactive trityl cations released from protecting groups, which can otherwise lead to alkylation of the indole side chain.[9][10] Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust cocktail for complex peptides with sensitive residues, while "odorless" cocktails like Reagent B (TFA/phenol/water/TIS) are effective for scavenging trityl groups but may not prevent methionine oxidation.[9][11]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the manual synthesis of a model peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine and prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

Final Cleavage and Deprotection

Caution: Perform all steps involving TFA in a well-ventilated fume hood.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail immediately before use. For a peptide containing Arg(Pbf) and Trp(Boc), a suitable cocktail is Reagent K (TFA:phenol:water:thioanisole:EDT, 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail like TFA:TIS:water (95:2.5:2.5) can be used.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

HPLC Analysis of Peptide Purity
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the peptide purity by dividing the area of the main peak by the total area of all peaks.

Visualizing the Impact of Protecting Group Strategy

The following diagrams illustrate the key decision points and workflows in selecting a protecting group strategy and its subsequent impact on peptide purity.

G cluster_0 Peptide Synthesis Planning cluster_1 Synthesis and Purification cluster_2 Analysis Target Peptide Target Peptide Sequence Analysis Sequence Analysis Target Peptide->Sequence Analysis Input Protecting Group Strategy Protecting Group Strategy Sequence Analysis->Protecting Group Strategy Informs Fmoc/tBu Fmoc/tBu Protecting Group Strategy->Fmoc/tBu Boc/Bzl Boc/Bzl Protecting Group Strategy->Boc/Bzl SPPS SPPS Fmoc/tBu->SPPS Boc/Bzl->SPPS Cleavage & Deprotection Cleavage & Deprotection SPPS->Cleavage & Deprotection Crude Peptide Crude Peptide Cleavage & Deprotection->Crude Peptide Purification (HPLC) Purification (HPLC) Crude Peptide->Purification (HPLC) Pure Peptide Pure Peptide Purification (HPLC)->Pure Peptide Purity Analysis (HPLC) Purity Analysis (HPLC) Pure Peptide->Purity Analysis (HPLC) Final Purity Data Final Purity Data Purity Analysis (HPLC)->Final Purity Data

Caption: Experimental workflow for comparing protecting group strategies.

G cluster_0 Protecting Group Strategy cluster_1 Key Factors cluster_2 Potential Side Reactions cluster_3 Outcome Strategy Choice Fmoc/tBu vs. Boc/Bzl Deprotection Conditions Deprotection Conditions Strategy Choice->Deprotection Conditions Side-Chain Protection Side-Chain Protection Strategy Choice->Side-Chain Protection Racemization Racemization Deprotection Conditions->Racemization Aspartimide Aspartimide Deprotection Conditions->Aspartimide Cleavage Cocktail Cleavage Cocktail Side-Chain Protection->Cleavage Cocktail Alkylation Alkylation Cleavage Cocktail->Alkylation Oxidation Oxidation Cleavage Cocktail->Oxidation Final Peptide Purity Final Peptide Purity Racemization->Final Peptide Purity Aspartimide->Final Peptide Purity Alkylation->Final Peptide Purity Oxidation->Final Peptide Purity

Caption: Logical relationship of protecting group choice to final peptide purity.

Conclusion

The selection of a protecting group strategy is a pivotal decision in peptide synthesis that directly influences the purity of the final product. The Fmoc/tBu strategy has become the predominant approach due to its milder deprotection conditions and true orthogonality, which are particularly advantageous for the synthesis of complex and modified peptides.[4] However, the Boc/Bzl strategy remains a valuable tool, especially for the synthesis of long or hydrophobic peptides prone to aggregation. A thorough understanding of the potential side reactions associated with each strategy, coupled with the careful selection of side-chain protecting groups and cleavage cocktails, is essential for maximizing the final peptide purity and ensuring the success of research and drug development endeavors.

References

Z-Tyr(tbu)-OH: A Comparative Guide to Orthogonal vs. Non-Orthogonal Protection Schemes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups in peptide synthesis is a critical factor that dictates the efficiency, purity, and overall success of synthesizing complex peptide targets. This guide provides an objective comparison of the use of Nα-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) within the context of fully orthogonal versus quasi-orthogonal (often termed non-orthogonal) protection schemes.

The core principle of a protecting group strategy lies in its orthogonality—the ability to remove one class of protecting group under specific conditions without affecting others.[1] A fully orthogonal system, such as the one enabled by the Z/tBu group combination, offers distinct conditions for the deprotection of the α-amino group and the side-chain group. In contrast, quasi-orthogonal schemes, like the classic Boc/Bzl strategy, rely on differential lability to the same type of reagent (acid), which can present challenges in selectivity.[2][3]

The this compound Building Block: An Inherently Orthogonal Design

This compound combines two protecting groups with fundamentally different cleavage requirements:

  • Nα-Benzyloxycarbonyl (Z or Cbz) group: This group is classically removed by catalytic hydrogenation (H₂/Pd-C).[4] It is stable to both the acidic conditions used to remove tBu groups and the basic conditions used to remove Fmoc groups, making it a valuable tool for specific synthetic strategies.[5]

  • O-tert-butyl (tBu) group: This group protects the phenolic hydroxyl of tyrosine and is highly stable to bases and hydrogenation but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7]

This pairing allows for the selective deprotection of either the N-terminus or the tyrosine side chain, a hallmark of a true orthogonal system.

Scheme 1: The Z/tBu Fully Orthogonal Strategy

The Z/tBu scheme is predominantly employed in solution-phase peptide synthesis and for the preparation of protected peptide fragments destined for fragment condensation. Its key feature is the complete independence of the deprotection steps.

Logical Relationship: Z/tBu Orthogonal Deprotection

Peptide Peptide-Z-Tyr(tBu)-OH N_Deprotected Peptide-H-Tyr(tBu)-OH Peptide->N_Deprotected Catalytic Hydrogenation (e.g., H₂, Pd/C) SideChain_Deprotected Peptide-Z-Tyr-OH Peptide->SideChain_Deprotected Strong Acidolysis (e.g., TFA)

Caption: Orthogonal deprotection of this compound.

This strategy's primary advantage is the ability to generate fully protected peptide fragments where the N-terminal Z-group can be removed to allow for coupling with another fragment, while all acid-labile side-chain protections (like tBu) remain intact.[5]

Scheme 2: Comparison with the Fmoc/tBu Orthogonal SPPS Strategy

The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[8][9] Here, the temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tBu.[2]

Logical Relationship: Fmoc/tBu Orthogonal Deprotection

Peptide Peptide-Fmoc-Tyr(tBu)-OH N_Deprotected Peptide-H-Tyr(tBu)-OH Peptide->N_Deprotected Base Treatment (e.g., 20% Piperidine in DMF) SideChain_Deprotected Peptide-Fmoc-Tyr-OH Peptide->SideChain_Deprotected Strong Acidolysis (e.g., TFA)

Caption: The standard Fmoc/tBu orthogonal strategy.

While both Z/tBu and Fmoc/tBu are orthogonal, the Fmoc/tBu scheme is far more compatible with automated SPPS. The conditions for Z-group removal (catalytic hydrogenation) are not practical for standard SPPS protocols and are incompatible with sulfur-containing residues (Cys, Met). Therefore, Fmoc-Tyr(tbu)-OH is the standard reagent for incorporating tyrosine in this context.[10]

Scheme 3: The Boc/Bzl "Quasi-Orthogonal" (Non-Orthogonal) Strategy

The classic Boc/Bzl strategy is considered "quasi-orthogonal" because it relies on differential acid lability.[3] The Nα-Boc group is removed with a moderate acid (e.g., 50% TFA), while the more stable side-chain benzyl-type (Bzl) protecting groups require a very strong acid, such as hydrofluoric acid (HF), for cleavage.[2]

Logical Relationship: Boc/Bzl Quasi-Orthogonal Deprotection

Peptide Peptide-Boc-AA-Tyr(Bzl)-OH N_Deprotected Peptide-H-AA-Tyr(Bzl)-OH Peptide->N_Deprotected Moderate Acidolysis (e.g., 50% TFA in DCM) Final_Deprotected Peptide-H-AA-Tyr-OH N_Deprotected->Final_Deprotected Strong Acidolysis (e.g., HF or TFMSA)

Caption: Deprotection in the quasi-orthogonal Boc/Bzl scheme.

Using this compound in a Boc/Bzl framework is generally not practiced. The repetitive moderate acid treatments required to remove Boc groups in each cycle could lead to premature, albeit slow, loss of the tBu group from the tyrosine side chain, leading to impurities.

Comparative Data Summary

Direct head-to-head quantitative comparisons for the synthesis of an identical peptide using this compound in different schemes are scarce. However, a comparison of the strategic features provides clear guidance for researchers.

FeatureZ/tBu SchemeFmoc/tBu SchemeBoc/Bzl Scheme
Orthogonality Fully Orthogonal[11]Fully Orthogonal[2]Quasi-Orthogonal[3]
Nα-Group Z (Benzyloxycarbonyl)FmocBoc
Nα-Deprotection Catalytic Hydrogenation (H₂/Pd-C)[4]20-50% Piperidine in DMF[12]25-50% TFA in DCM[2]
Side-Chain Group tBu (tert-butyl)tBu (tert-butyl)Bzl (Benzyl-based)
Side-Chain Deprotection Strong Acid (TFA)[13]Strong Acid (TFA)[14]Strong Acid (HF, TFMSA)[14]
Primary Application Solution-phase, Fragment Condensation[10]Solid-Phase Peptide Synthesis (SPPS)[9]SPPS (esp. for long/difficult sequences)[14]
Key Advantage Stability to acids/bases; ideal for protected fragments.[5]Mild deprotection conditions; automation-friendly.[12]Reduces aggregation in hydrophobic peptides.[]
Key Disadvantage Hydrogenation incompatible with SPPS and certain residues.[5]Base-labile Fmoc can be sensitive; aggregation can occur.[14]Repetitive acid use; requires harsh final cleavage (HF).[14]

Experimental Protocols

Protocol 1: Nα-Z Group Deprotection (Hydrogenolysis)
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, DMF, or a mixture).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 5-10% w/w) catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at a specified pressure) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the Nα-deprotected peptide.

Protocol 2: Nα-Fmoc Group Deprotection (SPPS Cycle)
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution.[16]

  • Second Deprotection: Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[16]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[16] The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage and tBu Deprotection (Fmoc/tBu SPPS)
  • Resin Preparation: After the final Nα-Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[17] TIS acts as a scavenger to trap the reactive tert-butyl cations generated.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.[17]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Purification: Dry the crude peptide pellet and purify by reverse-phase HPLC.[16]

Decision Workflow for Protection Strategy

The selection of a protection strategy is a critical step in planning a peptide synthesis. The following workflow illustrates key decision points.

G start Start: Plan Peptide Synthesis q1 Synthesis Method? start->q1 sol_phase Solution-Phase or Fragment Condensation q1->sol_phase Solution spps Solid-Phase (SPPS) q1->spps Solid use_Z Use Z/tBu Strategy (e.g., this compound) sol_phase->use_Z q2 Peptide Properties? spps->q2 acid_sensitive Acid-Sensitive (e.g., Glycosylated) q2->acid_sensitive Yes long_hydrophobic Long or Aggregation-Prone q2->long_hydrophobic No use_Fmoc Use Fmoc/tBu Strategy (e.g., Fmoc-Tyr(tbu)-OH) acid_sensitive->use_Fmoc use_Boc Use Boc/Bzl Strategy long_hydrophobic->use_Boc

Caption: Decision workflow for choosing a peptide synthesis strategy.

Conclusion

This compound is a powerful reagent designed for fully orthogonal protection schemes. Its strength lies in the complete chemical differentiation between the removal of the Nα-Z group (via hydrogenation) and the side-chain tBu group (via acidolysis). This makes it an ideal choice for complex, multi-step solution-phase syntheses and the strategic preparation of protected peptide fragments. However, for routine solid-phase peptide synthesis, the well-established Fmoc/tBu orthogonal strategy, utilizing Fmoc-Tyr(tbu)-OH, remains the standard due to its mild conditions and compatibility with automation. The quasi-orthogonal Boc/Bzl strategy serves specific needs, particularly for difficult sequences, but is generally incompatible with the Z/tBu protection scheme. The choice of strategy and the corresponding protected amino acid derivative must be carefully tailored to the synthetic method, the target peptide's sequence, and the desired final product.

References

Safety Operating Guide

Proper Disposal of Z-Tyr(tbu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Z-Tyr(tbu)-OH (N-Carbobenzyloxy-O-tert-butyl-L-tyrosine), a common reagent in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe research environment and meeting regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesSplash-proof
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Body Protection Lab CoatStandard laboratory coat to prevent skin contact
Respiratory Dust RespiratorRecommended when handling the solid powder to avoid inhalation.[1]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is to treat it as chemical waste and manage it in accordance with federal, state, and local environmental regulations.[2]

Waste Collection

Place all solid this compound waste, including any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), into a designated and clearly labeled waste container.[2] The container must be suitable for solid chemical waste and have a secure lid to prevent the release of dust or vapors.[2]

Spill Management

For Small Spills: Carefully use appropriate tools, such as a spatula or a brush, to transfer the spilled material into the designated waste disposal container.[1]

For Large Spills: Use a shovel to place the material into a suitable waste container.[1] During the cleanup of any spill, take care to avoid the generation of dust.[1][2] It is highly recommended to have a spill kit readily available in the laboratory.

Container Labeling and Storage

The waste container must be clearly and securely labeled. The label should include "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Store the sealed container in a designated hazardous waste accumulation area, ensuring it is away from incompatible materials.[3]

Final Disposal

Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[2][4] Do not dispose of chemical waste down the drain or in the regular trash.[3]

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_storage Storage & Disposal A Don Appropriate PPE B Designate a Labeled Solid Waste Container A->B C Is this a spill? B->C D Place solid this compound waste in container C->D No E Clean spill using appropriate tools C->E Yes G Securely seal the waste container D->G F Place contaminated materials in container E->F F->G H Store in designated hazardous waste area G->H I Arrange for pickup by EHS-approved vendor H->I

References

Personal protective equipment for handling Z-Tyr(tbu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Z-Tyr(tbu)-OH

This guide provides immediate, essential safety, and logistical information for the handling of this compound (N-Carbobenzyloxy-O-tert-butyl-L-tyrosine). The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

While specific occupational exposure limits for this compound are not readily established, it is prudent to handle it as a potentially hazardous substance. The following personal protective equipment is recommended to minimize exposure.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 or be NIOSH approved.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with local regulations and good laboratory practices.[1]
Skin and Body Protection Laboratory coatA full suit may be necessary for large spills or when handling large quantities.[1][2]
Respiratory Protection Dust respirator (e.g., N95 or P1)Required when there is a risk of generating dust or in poorly ventilated areas.[1][2] For significant spills, a self-contained breathing apparatus may be necessary.[2]
Operational Plan: Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area to avoid the formation and inhalation of dust.[1][3]

  • Keep away from heat and sources of ignition.[1]

  • Use non-sparking tools.[3]

  • Avoid contact with skin and eyes.[3]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry place. Recommended storage temperatures can vary, so always consult the product-specific information, but a range of 2-8°C is common.[4][5]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.

  • Waste Collection: Place all solid this compound waste, including any contaminated materials like gloves or absorbent pads, into a designated and clearly labeled waste container suitable for solid chemical waste.[2]

  • Container Labeling: The container must have a secure lid and be clearly labeled with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.[2]

  • Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[2]

Emergency Procedures: Spill Response

A spill kit should be readily available in the laboratory.[2]

Small Spills:

  • Wear appropriate PPE (goggles, gloves, lab coat, and dust respirator).

  • Carefully use a spatula or brush to transfer the spilled material into the designated waste disposal container.[2]

  • Avoid generating dust during cleanup.[2]

  • Clean the spill area thoroughly with a wet paper towel and dispose of the towel in the waste container.[6]

Large Spills:

  • Evacuate the immediate area and alert others.

  • If necessary, call for assistance from your institution's EHS department.

  • Wear a full suit, splash goggles, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[1][2]

  • Use a shovel to place the spilled material into a suitable waste container.[1][2]

  • Contain the spill to prevent spreading.[7]

  • Once the bulk of the material is collected, decontaminate the area.

  • Dispose of all contaminated materials as hazardous waste.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and responding to a spill.

Standard Operating Procedure for this compound Handling prep Preparation - Don appropriate PPE - Ensure proper ventilation weigh Weighing and Transfer - Use a chemical fume hood - Handle carefully to avoid dust prep->weigh Proceed reaction Reaction/Use - Add to reaction vessel - Monitor process weigh->reaction Proceed cleanup Workstation Cleanup - Decontaminate surfaces - Clean glassware reaction->cleanup After Use disposal Waste Disposal - Segregate waste - Label and store securely cleanup->disposal Segregate end End of Process disposal->end Complete Chemical Spill Response for this compound spill Spill Occurs assess Assess the Spill - Small vs. Large - Immediate danger? spill->assess small_spill Small Spill Procedure - Don PPE - Use spatula to collect assess->small_spill Small large_spill Large Spill Procedure - Evacuate area - Alert EHS assess->large_spill Large cleanup Clean Up Residue - Use shovel/scoop - Decontaminate area small_spill->cleanup contain Contain the Spill - Use absorbents/dikes large_spill->contain contain->cleanup dispose Dispose of Waste - Place in labeled container - Follow institutional protocol cleanup->dispose restock Restock Spill Kit dispose->restock

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr(tbu)-OH
Reactant of Route 2
Reactant of Route 2
Z-Tyr(tbu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.